molecular formula C34H45NO8 B1672935 (Rac)-HAMI 3379 CAS No. 712313-35-4

(Rac)-HAMI 3379

货号: B1672935
CAS 编号: 712313-35-4
分子量: 595.7 g/mol
InChI 键: HRJWSEPIRZRGCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HAMI3379 is a potent and selective cysteinyl-leukotriene 2 receptor (CysLT2R) antagonist, originally developed for cardiovascular and inflammatory disorders . Research has identified its additional function as an antagonist of the orphan G protein-coupled receptor GPR17, opening promising pathways for drug repurposing in neurological diseases . By blocking GPR17, HAMI3379 enhances the maturation of primary rat, mouse, and human oligodendrocytes derived from induced pluripotent stem cells, promoting remyelination strategies . This makes it a valuable compound for investigating treatments for demyelinating diseases like multiple sclerosis. In models of cerebral ischemia, HAMI3379 demonstrates significant neuroprotective properties. It dose- and time-dependently attenuates acute and subacute ischemic brain injury, reduces infarct volume, and mitigates microglia-related inflammation . Furthermore, studies show that HAMI3379 effectively ameliorates post-stroke depression by suppressing the NLRP3 inflammasome and pyroptosis pathway, highlighting its role in modulating chronic neuroinflammation . Its mechanism of action in ischemia involves the inhibition of microglial activation, which indirectly protects neurons from oxygen-glucose deprivation/recovery (OGD/R)-induced injury . Pharmacologically, HAMI3379 antagonizes LTD4- and LTC4-induced intracellular calcium mobilization at the human CysLT2 receptor with IC50 values of 3.8 nM and 4.4 nM, respectively, and exhibits over 10,000-fold selectivity for CysLT2R over CysLT1R . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

属性

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWSEPIRZRGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439859
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712313-35-4
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Rac)-HAMI 3379: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-HAMI 3379, the racemic mixture of the potent and selective antagonist HAMI 3379, has emerged as a significant pharmacological tool for investigating the roles of specific G protein-coupled receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its dual antagonism of the cysteinyl leukotriene 2 (CysLT₂) receptor and the orphan G protein-coupled receptor 17 (GPR17). The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Dual Receptor Antagonism

This compound exerts its effects primarily by acting as an antagonist at two distinct G protein-coupled receptors:

  • Cysteinyl Leukotriene 2 (CysLT₂) Receptor: HAMI 3379 is a potent and selective antagonist of the CysLT₂ receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in inflammatory responses.[3] By blocking the CysLT₂ receptor, this compound inhibits the signaling cascades initiated by these inflammatory mediators.

  • G Protein-Coupled Receptor 17 (GPR17): More recently, HAMI 3379 was identified as an antagonist of the orphan receptor GPR17.[4][5] GPR17 is implicated in processes such as myelination and neuronal injury. The antagonistic action of HAMI 3379 at this receptor opens up new avenues for its potential therapeutic applications.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.

Table 1: Antagonist Potency at the CysLT₂ Receptor

LigandAssay TypeAgonistCell LineParameterValue (nM)Reference
HAMI 3379Calcium MobilizationLeukotriene D₄ (LTD₄)CysLT₂ Reporter Cell LineIC₅₀3.8[2]
HAMI 3379Calcium MobilizationLeukotriene C₄ (LTC₄)CysLT₂ Reporter Cell LineIC₅₀4.4[2]
HAMI 3379Radioligand Binding[³H]-LTD₄CysLT₂ Receptor MembranesIC₅₀38[2]

Table 2: Selectivity Profile

LigandReceptorAssay TypeParameterValue (nM)Reference
HAMI 3379CysLT₁Calcium MobilizationIC₅₀>10,000[2]
HAMI 3379CysLT₁Radioligand BindingIC₅₀>10,000[2]

Table 3: Antagonist Potency at the GPR17 Receptor

LigandAssay TypeAgonistCell LineParameterValue (µM)Reference
HAMI 3379β-arrestin RecruitmentMDL29,951GPR17-expressing cellsIC₅₀~1-10[6]
HAMI 3379cAMP InhibitionMDL29,951GPR17-expressing cellsIC₅₀1.5[6]

Signaling Pathways and Downstream Effects

The dual antagonism of CysLT₂ and GPR17 receptors by this compound leads to the modulation of several key signaling pathways and cellular processes.

CysLT₂ Receptor-Mediated Signaling

Activation of the CysLT₂ receptor, a Gq-coupled GPCR, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This compound blocks this cascade by preventing the initial binding of cysteinyl leukotrienes to the receptor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes CysLT2R CysLT₂ Receptor (Gq-coupled) CysLTs->CysLT2R Activates HAMI3379 This compound HAMI3379->CysLT2R Blocks PLC Phospholipase C (PLC) CysLT2R->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers

CysLT₂ Receptor Signaling Pathway and its Inhibition by this compound.
GPR17-Mediated Signaling

GPR17 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] this compound antagonizes this effect, thereby preventing the decrease in cAMP. In some cellular contexts, HAMI 3379 has been observed to act as an inverse agonist at the human GPR17, meaning it can reduce the receptor's basal activity even in the absence of an agonist.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist GPR17 Agonist (e.g., MDL29,951) GPR17 GPR17 Receptor (Gi-coupled) Agonist->GPR17 Activates HAMI3379 This compound HAMI3379->GPR17 Blocks AC Adenylyl Cyclase (AC) GPR17->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

GPR17 Receptor Signaling Pathway and its Inhibition by this compound.
Inhibition of Microglial Activation and Neuroinflammation

A significant consequence of CysLT₂ receptor antagonism by this compound is the attenuation of microglial activation.[3] In the context of neuroinflammation, activated microglia can release pro-inflammatory cytokines and contribute to neuronal damage. This compound has been shown to inhibit the release of cytokines such as IL-1β and TNF-α from activated microglia.[3]

Furthermore, this compound can suppress the NLRP3 inflammasome/pyroptosis pathway in microglia.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. By inhibiting this pathway, this compound reduces neuroinflammation.

CysLTs Cysteinyl Leukotrienes CysLT2R CysLT₂ Receptor (on Microglia) CysLTs->CysLT2R HAMI3379 This compound HAMI3379->CysLT2R Inhibits NLRP3_activation NLRP3 Inflammasome Activation CysLT2R->NLRP3_activation Promotes Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b_IL18 Mature IL-1β & IL-18 Release Caspase1->IL1b_IL18 Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation

Inhibition of the NLRP3 Inflammasome Pathway in Microglia by this compound.
Promotion of Oligodendrocyte Differentiation

The antagonism of GPR17 by this compound has been demonstrated to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[4][5] GPR17 is expressed on OPCs and its activation is thought to inhibit their maturation. By blocking this "stop" signal, this compound facilitates the progression of OPCs towards a myelinating phenotype, which has significant implications for demyelinating diseases.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Calcium Mobilization Assay

This protocol is adapted from the methodology described by Wunder et al. (2010).

  • Cell Culture: CHO-K1 cells stably expressing the human CysLT₂ receptor are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., geneticin).

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: this compound or other antagonists are added to the wells at various concentrations and pre-incubated for a defined period.

  • Agonist Stimulation and Measurement: An agonist (e.g., LTD₄ or LTC₄) is added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured immediately using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist effect is quantified by determining the IC₅₀ value from the concentration-response curves.

start Start: CysLT₂-expressing CHO cells plate Plate cells in microplates start->plate dye Load cells with Fluo-4 AM plate->dye antagonist Add this compound (various concentrations) dye->antagonist agonist Add Agonist (LTD₄ or LTC₄) antagonist->agonist measure Measure Fluorescence (FLIPR) agonist->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

Workflow for a Calcium Mobilization Assay.
Microglial Activation Assay

This protocol is based on the methods described by Zhang et al. (2013).

  • Primary Microglia Culture: Primary microglia are isolated from the cerebral cortices of neonatal rats or mice and cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.

  • Experimental Treatment: Microglia are treated with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or oxygen-glucose deprivation/reperfusion [OGD/R]) in the presence or absence of various concentrations of this compound.

  • Cytokine Measurement: After the treatment period, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assays (ELISAs).

  • Phagocytosis Assay: Fluorescently labeled beads or particles are added to the microglia cultures, and the uptake of these particles is quantified by flow cytometry or fluorescence microscopy to assess phagocytic activity.

  • Western Blotting: Cell lysates are collected to analyze the expression and activation of key signaling proteins involved in inflammation (e.g., components of the NLRP3 inflammasome) by Western blotting.

Oligodendrocyte Differentiation Assay

This protocol is a generalized representation based on the study by Merten et al. (2018).

  • Oligodendrocyte Progenitor Cell (OPC) Culture: Primary OPCs are isolated from rodent brains or generated from pluripotent stem cells and cultured in a defined medium containing growth factors that maintain their progenitor state (e.g., PDGF-AA, FGF-2).

  • Differentiation Induction: To induce differentiation, the mitogenic growth factors are withdrawn from the culture medium, and a differentiation-promoting factor (e.g., thyroid hormone T3) is added.

  • Compound Treatment: this compound is added to the differentiation medium at various concentrations.

  • Immunocytochemistry: After several days in differentiation medium, the cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP).

  • Quantification: The percentage of MBP-positive cells is quantified by microscopy to assess the extent of oligodendrocyte differentiation.

Conclusion

This compound is a valuable research tool with a well-defined dual mechanism of action at the CysLT₂ and GPR17 receptors. Its ability to potently and selectively antagonize these receptors allows for the elucidation of their roles in inflammation, neuroinflammation, and myelination. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into the distinct contributions of each enantiomer of HAMI 3379 may provide even greater insight into the pharmacology of these important receptor systems.

References

(Rac)-HAMI 3379: A Comprehensive Technical Guide to its CysLT2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cysteinyl leukotriene 2 (CysLT2) receptor selectivity of (Rac)-HAMI 3379, a potent antagonist in preclinical development. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Data Presentation: Receptor Binding and Functional Antagonism

This compound is the racemic mixture of HAMI 3379.[1] HAMI 3379 has demonstrated high potency and selectivity for the CysLT2 receptor over the CysLT1 receptor. This selectivity has been established through both radioligand binding assays and functional assays measuring the inhibition of agonist-induced intracellular calcium mobilization.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of HAMI 3379
ReceptorAssay TypeAgonistCell LineIC₅₀ (nM)
Human CysLT2Calcium MobilizationLeukotriene D₄ (LTD₄)Recombinant CysLT2 reporter cell line3.8[1][2][3]
Human CysLT2Calcium MobilizationLeukotriene C₄ (LTC₄)Recombinant CysLT2 reporter cell line4.4[1][2][3]
Human CysLT1Calcium MobilizationLeukotriene D₄ (LTD₄)Recombinant CysLT1 reporter cell line>10,000[2][3][4]
Table 2: Radioligand Binding Affinity (IC₅₀) of HAMI 3379
ReceptorRadioligandMembrane SourceIC₅₀ (nM)
Human CysLT2[³H]-LTD₄Membranes from CysLT2 receptor cell line38[3]
Human CysLT1[³H]-LTD₄Membranes from CysLT1 receptor cell line>10,000[3]

The data clearly indicates that HAMI 3379 is a highly selective antagonist for the CysLT2 receptor, with a potency several orders of magnitude greater than for the CysLT1 receptor.[2][3][4]

Signaling Pathways and Experimental Workflows

To understand the experimental basis of the selectivity data, this section details the CysLT2 receptor signaling pathway and the general workflow for assessing antagonist potency.

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands LTC₄ and LTD₄, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

CysLT2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CysLT2 CysLT2 Receptor Gq Gq CysLT2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release triggers Ligand LTC₄ / LTD₄ Ligand->CysLT2

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Workflow for Antagonist Potency Assessment

The determination of this compound's selectivity involves a series of well-defined experimental steps, from cell line preparation to data analysis. The following diagram illustrates a typical workflow for a competitive binding assay.

Experimental_Workflow A 1. Cell Culture & Stable Transfection (e.g., CHO cells with CysLT2) B 2. Membrane Preparation A->B C 3. Radioligand Binding Assay B->C D Incubation: Membranes + [³H]-LTD₄ + This compound (variable conc.) C->D E 4. Separation of Bound & Free Radioligand (Filtration) D->E F 5. Quantification of Bound Radioactivity (Scintillation Counting) E->F G 6. Data Analysis: IC₅₀ Determination F->G

Caption: Workflow for Radioligand Binding Assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Generation of Stably Transfected CHO Cell Lines Expressing CysLT Receptors

Objective: To create stable cell lines expressing either the human CysLT1 or CysLT2 receptor for use in binding and functional assays.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Expression vector containing the cDNA for the human CysLT1 or CysLT2 receptor and a selection marker (e.g., neomycin resistance gene)

  • Transfection reagent (e.g., lipofectamine)

  • Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS)

  • Selection antibiotic (e.g., G418)

Protocol:

  • Culture CHO cells in appropriate medium until they reach 70-80% confluency.

  • Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24-48 hours, replace the medium with fresh medium containing the selection antibiotic (e.g., G418).

  • Continue to culture the cells, replacing the selection medium every 3-4 days, until resistant colonies are formed.

  • Isolate individual colonies and expand them in separate culture vessels.

  • Screen the expanded clones for receptor expression using a functional assay (e.g., calcium mobilization in response to LTD₄) or a radioligand binding assay.

  • Select a high-expressing, stable clone for subsequent experiments.

Cell Membrane Preparation

Objective: To isolate cell membranes containing the CysLT receptors for use in radioligand binding assays.

Materials:

  • Stably transfected CHO cells expressing CysLT1 or CysLT2 receptors

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Protocol:

  • Grow the stably transfected CHO cells to a high density in culture flasks.

  • Wash the adherent cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold lysis buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final membrane pellet in a suitable buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane suspension and store at -80°C until use.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for the CysLT1 and CysLT2 receptors.

Materials:

  • Membrane preparations from cells expressing CysLT1 or CysLT2 receptors

  • Radioligand (e.g., [³H]-LTD₄)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 10 mM CaCl₂)

  • Unlabeled ligand for non-specific binding determination (e.g., high concentration of LTD₄)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled ligand.

    • Competition: Membrane preparation, radioligand, and each dilution of this compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the CysLT1 and CysLT2 receptors.

Materials:

  • Stably transfected CHO cells expressing CysLT1 or CysLT2 receptors

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CysLT receptor agonist (LTD₄ or LTC₄)

  • This compound

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with automated liquid handling

Protocol:

  • Seed the stably transfected cells into black, clear-bottom microplates and culture overnight.

  • Prepare a dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer and add to the appropriate wells. Incubate for a short period.

  • Prepare the agonist (LTD₄ or LTC₄) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Place the cell plate in the fluorescence plate reader.

  • Initiate fluorescence reading and, after establishing a baseline, inject the agonist into the wells.

  • Continue to record the fluorescence signal to capture the peak calcium response.

  • The change in fluorescence intensity is calculated by subtracting the baseline from the peak fluorescence.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

(Rac)-HAMI 3379 vs. HAMI 3379: A Technical Guide to CysLT2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2). It delves into the available pharmacological data, detailing its activity and the downstream signaling pathways it modulates. A critical examination of the distinction between HAMI 3379 and its racemic form, (Rac)-HAMI 3379, is presented, highlighting the current landscape of available data. This document also provides detailed experimental protocols for key assays used in the characterization of CysLT2 receptor antagonists and visualizes complex biological and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction to HAMI 3379 and the CysLT2 Receptor

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory processes.[1] Their effects are mediated through two G protein-coupled receptors (GPCRs), the CysLT1 and CysLT2 receptors.[2] While the CysLT1 receptor has been extensively studied and is the target of established anti-asthmatic drugs, the CysLT2 receptor presents a distinct pharmacological profile and is implicated in a range of pathophysiological conditions, including cardiovascular and inflammatory disorders.[2]

HAMI 3379 has been identified as the first potent and selective antagonist for the CysLT2 receptor.[2] It serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the CysLT2 receptor and as a potential therapeutic agent.[2]

This compound vs. HAMI 3379: A Note on Stereochemistry

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of HAMI 3379 at the CysLT2 and CysLT1 receptors.

Table 1: Functional Antagonism of HAMI 3379 in a CysLT2 Receptor Reporter Cell Line [2][4]

AgonistAssayIC50 (nM)
Leukotriene D4 (LTD4)Intracellular Calcium Mobilization3.8
Leukotriene C4 (LTC4)Intracellular Calcium Mobilization4.4

Table 2: Receptor Binding Affinity of HAMI 3379 [2]

ReceptorRadioligandAssayIC50 (nM)
CysLT2[3H]-LTD4Radioligand Binding38
CysLT1[3H]-LTD4Radioligand Binding> 10,000

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[5][6] Upon activation by its endogenous ligands, such as LTC4 and LTD4, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6] This increase in intracellular calcium concentration mediates various downstream cellular responses. HAMI 3379 acts as an antagonist, blocking the initial ligand binding and thereby inhibiting this signaling cascade.

CysLT2_Signaling_Pathway cluster_intracellular Intracellular Space LTC4/LTD4 LTC4 / LTD4 CysLT2R CysLT2 Receptor LTC4/LTD4->CysLT2R Binds Gq Gq CysLT2R->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_cyto Ca2+ ER->Ca_cyto Releases Ca_ER Ca2+ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Mediates HAMI3379 HAMI 3379 HAMI3379->CysLT2R Blocks

CysLT2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CysLT2 receptor.

Materials:

  • Membranes from cells stably expressing the human CysLT2 receptor.

  • [3H]-LTD4 (Radioligand).

  • Unlabeled LTD4 (for non-specific binding determination).

  • Test compound (e.g., HAMI 3379).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Thaw the CysLT2 receptor-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of [3H]-LTD4 (at a concentration near its Kd, e.g., 1-2 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [3H]-LTD4, 50 µL of a high concentration of unlabeled LTD4 (e.g., 1 µM), and 100 µL of membrane suspension.

    • Competition: 50 µL of [3H]-LTD4, 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding and competition counts. Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of a compound to antagonize agonist-induced calcium mobilization in cells expressing the CysLT2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human CysLT2 receptor.

  • Cell culture medium.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CysLT2 receptor agonist (e.g., LTD4 or LTC4).

  • Test compound (e.g., HAMI 3379).

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the CysLT2 receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well.

  • Incubation: Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.

  • Compound Preparation: Prepare serial dilutions of the test compound (antagonist) and a stock solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Place the cell plate and compound plates into the fluorescence plate reader, which is maintained at 37°C.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Calculate the response for each well (e.g., peak fluorescence minus baseline). Plot the response against the log concentration of the antagonist to determine the IC50 value.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the pharmacological characterization of a CysLT2 receptor antagonist like HAMI 3379.

Drug_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. CysLT1 and other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (e.g., inflammation, cardiovascular) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Go_NoGo Go/No-Go Decision for Clinical Development Tox_Studies->Go_NoGo Start Compound Synthesis (this compound & HAMI 3379) Start->Binding_Assay

Workflow for CysLT2 Antagonist Characterization

Conclusion

HAMI 3379 is a well-characterized, potent, and selective antagonist of the CysLT2 receptor. The available data, primarily attributed to a single enantiomer, demonstrates its high affinity and functional antagonism. While a direct comparative analysis of the racemic mixture versus the individual enantiomers is not extensively documented in the current literature, the provided data for HAMI 3379 establishes it as an invaluable tool for investigating CysLT2 receptor biology. The detailed protocols and pathway diagrams in this guide are intended to support researchers in the design and execution of their studies in this area, ultimately contributing to a better understanding of the therapeutic potential of CysLT2 receptor modulation.

References

(Rac)-HAMI 3379: A Technical Guide to its Function as a GPR17 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379, initially developed as a potent and selective antagonist for the cysteinyl leukotriene 2 (CysLT₂) receptor, has been identified and repurposed as an effective antagonist of the orphan G protein-coupled receptor 17 (GPR17).[1][2] This discovery has opened new avenues for investigating the therapeutic potential of GPR17 inhibition in various pathologies, particularly in the context of demyelinating diseases of the central nervous system and ischemia.[1][2][3][4][5] GPR17 is recognized as a key regulator of oligodendrocyte maturation, and its inhibition is a promising strategy to promote remyelination.[1][2][6] This technical guide provides an in-depth overview of the function of this compound as a GPR17 antagonist, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.

Quantitative Data: Antagonistic Potency of this compound

The antagonistic activity of this compound against the GPR17 receptor has been quantified across various functional assays. The following tables summarize the key inhibitory concentrations (IC₅₀) obtained in different experimental settings, providing a comparative view of its potency.

Table 1: In Vitro Antagonistic Activity of this compound on Human GPR17
Assay TypeCell LineAgonist UsedThis compound IC₅₀Reference
β-Arrestin RecruitmentU2OSMDL29,951 (2 µM)8.2 µM[7]
β-Arrestin Recruitment1321N1MDL29,95114.6 µM[7]
Calcium Mobilization1321N1MDL29,951 (1.7 µM)8.1 µM[7]
Calcium Mobilization1321N1MDL29,95121 µM[7]
cAMP Accumulation1321N1MDL29,951 (30 nM)1.5 µM[7]
cAMP Accumulation1321N1MDL29,95110 µM[7]
Table 2: In Vitro Antagonistic Activity of this compound on Rodent GPR17
SpeciesAssay TypeCell LineAgonist UsedThis compound IC₅₀Reference
RatCalcium MobilizationHEK293MDL29,951~1 µM[1]
MouseCalcium MobilizationHEK293MDL29,951~1 µM[1]
RatInositol (B14025) Phosphate AccumulationHEK293MDL29,951~1 µM[1]
MouseInositol Phosphate AccumulationHEK293MDL29,951~1 µM[1]
RatDynamic Mass RedistributionCHOMDL29,951~10 µM[1]
MouseDynamic Mass RedistributionCHOMDL29,951~10 µM[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the GPR17 antagonist function of this compound.

β-Arrestin Recruitment Assay (PathHunter™)

This assay quantifies the interaction of β-arrestin with an activated GPR17 receptor.

  • Cell Line: U2OS or 1321N1 cells stably expressing GPR17 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

  • Principle: Upon agonist-induced GPR17 activation, β-arrestin is recruited to the receptor, forcing the complementation of the ProLink and EA fragments of a β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.

  • Protocol:

    • Seed the PathHunter GPR17 cells in a 1536-well white, solid-bottom plate and incubate overnight.

    • Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in assay buffer.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 10 minutes.

    • Stimulate the cells with an EC₈₀ concentration of the GPR17 agonist MDL29,951 (e.g., 2 µM).[7]

    • Incubate for 60-90 minutes at 37°C.

    • Add the PathHunter detection reagents and incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

    • Calculate the percent inhibition at each concentration of this compound relative to the agonist-only control and determine the IC₅₀ value.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPR17 activation, which couples to the Gαq signaling pathway.

  • Cell Line: HEK293, CHO, or 1321N1 cells stably or transiently expressing GPR17.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR17 activation by an agonist, Gαq activation leads to the release of calcium from intracellular stores, causing an increase in fluorescence.

  • Protocol:

    • Seed GPR17-expressing cells in a 96-well or 384-well black, clear-bottom plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Add various concentrations of this compound or vehicle and incubate for 10-20 minutes.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

    • Add an EC₈₀ concentration of the GPR17 agonist MDL29,951 and immediately measure the change in fluorescence over time.

    • The peak fluorescence intensity is used to determine the response. Calculate the percent inhibition and IC₅₀ value for this compound.

cAMP Accumulation Assay (HTRF)

This assay quantifies the inhibition of adenylyl cyclase activity resulting from GPR17 activation, which couples to the Gαi signaling pathway.

  • Cell Line: HEK293 or 1321N1 cells expressing GPR17.

  • Principle: GPR17 activation by an agonist inhibits the forskolin-stimulated production of cyclic AMP (cAMP). The amount of cAMP is measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Protocol:

    • Culture GPR17-expressing cells and detach them for the assay.

    • In a 96-well or 384-well plate, pre-incubate the cells with various concentrations of this compound for 15 minutes.

    • Add an EC₈₀ concentration of the GPR17 agonist MDL29,951.

    • Stimulate cAMP production by adding forskolin (B1673556) (e.g., 1 µM).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the fluorescence at 665 nm and 620 nm and calculate the HTRF ratio.

    • Determine the concentration of cAMP from a standard curve and calculate the IC₅₀ value for this compound.

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of GPR17 and the antagonistic action of this compound.

GPR17_Signaling_Pathway cluster_membrane Plasma Membrane GPR17 GPR17 Gai Gαi GPR17->Gai Activates Gaq Gαq GPR17->Gaq Activates MDL MDL29,951 (Agonist) MDL->GPR17 Activates HAMI This compound (Antagonist) HAMI->GPR17 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP ATP ATP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca Intracellular Ca²⁺ Release IP3->Ca

Caption: GPR17 Signaling Pathways and Point of Inhibition by this compound.

The diagram above illustrates that GPR17 is a dual-coupling receptor, primarily activating Gαi and Gαq proteins.[8][9] Gαi activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Gαq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the release of calcium from intracellular stores. This compound acts as an antagonist by binding to GPR17 and preventing its activation by agonists like MDL29,951.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Characterization cluster_selectivity Selectivity & Mechanism of Action cluster_invivo In Vivo / In Vitro Functional Studies HTS Primary Screen (e.g., β-Arrestin Assay) DoseResponse Dose-Response Curve (IC₅₀ Determination) HTS->DoseResponse OrthogonalAssays Orthogonal Assays DoseResponse->OrthogonalAssays CaAssay Calcium Mobilization Assay OrthogonalAssays->CaAssay cAMPAssay cAMP Accumulation Assay OrthogonalAssays->cAMPAssay Selectivity Selectivity Profiling (vs. CysLT₂ & other GPCRs) CaAssay->Selectivity cAMPAssay->Selectivity MOA Mechanism of Action (e.g., Schild Analysis) Selectivity->MOA Oligo Oligodendrocyte Differentiation Assays MOA->Oligo AnimalModels Animal Models of Demyelination/Ischemia Oligo->AnimalModels

Caption: Experimental Workflow for GPR17 Antagonist Characterization.

This workflow outlines a typical drug discovery cascade for identifying and validating GPR17 antagonists like this compound. It begins with a high-throughput primary screen, followed by dose-response studies and confirmation in orthogonal assays that measure different aspects of receptor signaling. Subsequent steps involve assessing selectivity against related receptors and elucidating the mechanism of action, culminating in functional studies in relevant cell and animal models.

Conclusion

This compound has been robustly characterized as a GPR17 antagonist, demonstrating inhibitory activity across multiple signaling pathways, including β-arrestin recruitment, Gαq-mediated calcium mobilization, and Gαi-mediated inhibition of cAMP production. Its ability to block GPR17 function in human and rodent systems makes it a valuable pharmacological tool for studying the roles of this receptor.[1] Furthermore, the pro-myelinating effects observed upon GPR17 blockade with this compound in oligodendrocyte precursor cells highlight its potential as a lead compound for the development of novel therapies for demyelinating disorders.[1][2] This guide provides the foundational technical information required for researchers to effectively utilize and build upon the existing knowledge of this compound's function as a GPR17 antagonist.

References

(Rac)-HAMI 3379: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor. Initially developed for cardiovascular and inflammatory disorders, its pharmacological profile has expanded to include antagonistic activity at the G protein-coupled receptor 17 (GPR17). This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound through its interaction with these two distinct receptor systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding its mechanism of action and exploring its therapeutic potential.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for HAMI 3379, the active enantiomer of this compound, at its primary targets. This data is crucial for designing experiments and interpreting results.

Table 1: Antagonist Potency of HAMI 3379 at the CysLT2 Receptor

Assay TypeAgonistCell LineIC50 (nM)Reference
Intracellular Calcium MobilizationLeukotriene D4 (LTD4)CysLT2 Receptor Reporter Cell Line3.8[1]
Intracellular Calcium MobilizationLeukotriene C4 (LTC4)CysLT2 Receptor Reporter Cell Line4.4[1]
Intracellular Calcium InfluxLeukotriene D4 (LTD4)HEK293 cells expressing human CysLT2R38[2]

Table 2: Antagonist Potency of HAMI 3379 at the GPR17 Receptor

Assay TypeAgonistCell LineIC50 (µM)Reference
β-Arrestin RecruitmentMDL29,951PathHunter GPR17 β-arrestin cells8.2[3]
β-Arrestin RecruitmentMDL29,951HEK293 cells14.6[3]
Calcium MobilizationMDL29,9511321N1 GPR17 stable cell line21[3]
cAMP AccumulationMDL29,9511321N1 GPR17 stable cell line10[3]

Core Signaling Pathways and Mechanisms of Action

This compound exerts its effects by antagonizing two key GPCRs, each linked to distinct downstream signaling cascades.

Cysteinyl Leukotriene 2 (CysLT2) Receptor Signaling

The CysLT2 receptor is a G protein-coupled receptor primarily activated by the cysteinyl leukotrienes LTC4 and LTD4. Its activation is implicated in inflammatory processes, particularly in the context of neuroinflammation. This compound acts as a potent antagonist at this receptor, thereby inhibiting its downstream effects.

The primary downstream consequence of CysLT2R activation in the central nervous system is the activation of microglia. Activated microglia contribute to neuronal injury through the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as by inducing phagocytosis.[4][5][6] By blocking the CysLT2R, this compound effectively attenuates microglial activation and the subsequent inflammatory cascade, leading to neuroprotective effects in ischemic brain injury models.[7][8]

CysLT2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTC4/LTD4 LTC4/LTD4 CysLT2R CysLT2R LTC4/LTD4->CysLT2R Activates Microglial_Activation Microglial Activation CysLT2R->Microglial_Activation Leads to Inflammatory_Mediators Release of Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglial_Activation->Inflammatory_Mediators Phagocytosis Phagocytosis Microglial_Activation->Phagocytosis Neuronal_Injury Neuronal Injury Inflammatory_Mediators->Neuronal_Injury Phagocytosis->Neuronal_Injury HAMI3379 This compound HAMI3379->CysLT2R Inhibits

CysLT2R Antagonism by this compound
G protein-coupled Receptor 17 (GPR17) Signaling

GPR17 is an orphan GPCR that is phylogenetically related to both purinergic P2Y and CysLT receptors. It plays a crucial role in the central nervous system, particularly in regulating the maturation of oligodendrocytes, the cells responsible for myelination.[9][10][11] GPR17 activation is known to inhibit oligodendrocyte differentiation, and therefore, its antagonism is a potential strategy for promoting remyelination.[9][10][11]

GPR17 couples to both Gαi/o and Gαq proteins. Gαi/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, GPR17 activation can also lead to the recruitment of β-arrestin.[12][13]

This compound has been identified as an antagonist of GPR17, blocking the downstream signaling pathways initiated by GPR17 agonists like MDL29,951.[9][12] Specifically, HAMI 3379 has been shown to inhibit both G protein activation and β-arrestin-2 recruitment with similar efficacy.[14] By blocking these pathways, this compound promotes the maturation of oligodendrocytes.[9][10][11]

GPR17_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR17 Agonist (e.g., MDL29,951) GPR17 GPR17 Agonist->GPR17 Gai Gαi/o GPR17->Gai Gaq Gαq GPR17->Gaq bArrestin β-Arrestin GPR17->bArrestin AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC Oligo_maturation Inhibition of Oligodendrocyte Maturation bArrestin->Oligo_maturation cAMP ↓ cAMP AC->cAMP cAMP->Oligo_maturation Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization Ca_mobilization->Oligo_maturation HAMI3379 This compound HAMI3379->GPR17 Inhibits Calcium_Mobilization_Workflow A Seed cells in microplate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D E Pre-incubate with this compound D->E F Add receptor agonist E->F G Measure fluorescence on FLIPR F->G H Data Analysis (IC50 determination) G->H bArrestin_Workflow A Plate PathHunter cells B Pre-incubate with this compound A->B C Add GPR17 agonist B->C D Incubate for 90 minutes C->D E Add Detection Reagent D->E F Incubate for 60 minutes E->F G Read chemiluminescence F->G H Data Analysis (IC50 determination) G->H ERK_Western_Blot_Workflow A Cell Treatment with Agonist and this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody (p-ERK) Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Stripping and Re-probing (Total ERK) I->J K Densitometry and Data Analysis J->K

References

(Rac)-HAMI 3379: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. It has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the CysLT2 receptor. More recently, HAMI 3379 has also been identified as an antagonist of the orphan G protein-coupled receptor 17 (GPR17), revealing a dual mechanism of action with potential therapeutic implications in neuroinflammatory and demyelinating diseases.

This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.

Table 1: In Vitro Antagonist Potency of HAMI 3379 at the CysLT2 Receptor
Assay TypeLigandCell LineParameterValueReference
Calcium MobilizationLeukotriene D4 (LTD4)CysLT2 Receptor Reporter Cell LineIC503.8 nM[1][2]
Calcium MobilizationLeukotriene C4 (LTC4)CysLT2 Receptor Reporter Cell LineIC504.4 nM[1][2]
Radioligand Binding[3H]-LTD4Membranes from CysLT2 Receptor Cell LineIC5037.9 nM
Table 2: Selectivity of HAMI 3379 for CysLT2 over CysLT1 Receptor
Assay TypeLigandCell Line/PreparationParameterValueReference
Calcium MobilizationLTD4CysLT1 Receptor Reporter Cell LineIC50>10,000 nM[3]
Radioligand Binding[3H]-LTD4Membranes from CysLT1 Receptor Cell LineIC50>30,000 nM
Table 3: In Vivo Efficacy of HAMI 3379 in a Rat Model of Focal Cerebral Ischemia (MCAO)
Animal ModelDosing RegimenEndpointEffectReference
Male Sprague-Dawley Rats0.1-0.4 mg/kg, i.p.Infarct volume, brain edema, neurological deficitsSignificant reduction[4]
Male Sprague-Dawley Rats0.1 mg/kg, i.p. (for 6 days)Brain atrophy, neuronal density, microglial activation, glial scar formationAmelioration of chronic brain injury[5][6]

Signaling Pathways Modulated by HAMI 3379

HAMI 3379 exerts its effects by antagonizing two distinct G protein-coupled receptors: the CysLT2 receptor and GPR17.

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor, upon activation by its endogenous ligands LTC4 and LTD4, couples primarily to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a process that can be potently blocked by HAMI 3379. In inflammatory conditions, CysLT2 receptor activation in microglia can also lead to the assembly and activation of the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] HAMI 3379 has been shown to inhibit this pathway.[7][8]

CysLT2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTC4/LTD4 LTC4/LTD4 CysLT2R CysLT2 Receptor LTC4/LTD4->CysLT2R binds Gq Gq/11 CysLT2R->Gq activates NLRP3 NLRP3 Inflammasome Activation CysLT2R->NLRP3 activates (in microglia) PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers Cytokines IL-1β, IL-18 Production NLRP3->Cytokines HAMI3379 This compound HAMI3379->CysLT2R antagonizes

CysLT2 Receptor Signaling Pathway Antagonized by this compound.
GPR17 Signaling Pathway

GPR17 is an orphan receptor that has been shown to be a negative regulator of oligodendrocyte differentiation.[3][10] Its activation, potentially by endogenous purinergic and cysteinyl leukotriene ligands, leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key signaling molecule that promotes oligodendrocyte maturation. By antagonizing GPR17, HAMI 3379 can disinhibit this pathway, thereby promoting oligodendrocyte differentiation.[11][12]

GPR17_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Endogenous Ligands GPR17 GPR17 Receptor Ligand->GPR17 binds Gi Gi/o GPR17->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Oligo_Diff Oligodendrocyte Differentiation PKA->Oligo_Diff promotes HAMI3379 This compound HAMI3379->GPR17 antagonizes

GPR17 Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of this compound at the CysLT2 receptor.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the CysLT2 receptor.

Materials:

  • CysLT2 receptor reporter cell line (e.g., CHO or HEK293 cells stably expressing the human CysLT2 receptor and a calcium-sensitive photoprotein like aequorin).

  • Cell culture medium and supplements.

  • This compound.

  • CysLT2 receptor agonists: Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Luminometer.

Procedure:

  • Cell Culture: Culture the CysLT2 receptor reporter cell line under standard conditions until confluent.

  • Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer.

  • Aequorin Reconstitution (if applicable): Incubate the cells with coelenterazine (B1669285) to reconstitute the aequorin.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Protocol: a. Dispense the cell suspension into the wells of a 96-well plate. b. Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the luminometer. d. Inject the agonist solution into the wells and immediately measure the light emission (luminescence) over a set period.

  • Data Analysis: a. The luminescence signal is proportional to the intracellular calcium concentration. b. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist response in the absence of the antagonist. c. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to evaluate the neuroprotective effects of this compound in an experimental model of ischemic stroke.

Objective: To induce a focal cerebral ischemia in rats and assess the ability of this compound to reduce infarct volume and improve neurological outcome.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments.

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip.

  • This compound solution for intraperitoneal (i.p.) injection.

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain it at 37°C.

  • Surgical Procedure (Intraluminal Suture Method): a. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). b. Ligate the distal ECA. c. Temporarily clamp the CCA and ICA. d. Make a small incision in the ECA stump. e. Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm occlusion. f. After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion. g. Suture the incision.[14][15]

  • Drug Administration: Administer this compound (e.g., 0.1-0.4 mg/kg, i.p.) at specific time points relative to the MCAO procedure (e.g., at the time of reperfusion and at subsequent intervals).

  • Neurobehavioral Assessment: At various time points after MCAO (e.g., 24 hours, 72 hours), assess neurological deficits using a standardized scoring system (e.g., a multi-point scale evaluating posture, circling, and forelimb flexion).[6][16][17]

  • Infarct Volume Measurement: a. At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rat and perfuse the brain with saline. b. Remove the brain and slice it into coronal sections. c. Incubate the slices in a TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white. d. Quantify the infarct volume using image analysis software.[15]

Oligodendrocyte Differentiation Assay

This in vitro assay is used to assess the effect of this compound on the maturation of oligodendrocyte precursor cells (OPCs).

Objective: To determine if this compound promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.

Materials:

  • Primary rat or mouse OPCs or an OPC cell line.

  • OPC proliferation medium (containing growth factors like PDGF-AA and FGF-2).

  • OPC differentiation medium (lacking proliferation-inducing growth factors and containing factors that promote differentiation, such as triiodothyronine (T3)).

  • This compound.

  • Antibodies against markers of different oligodendrocyte stages (e.g., O4 for immature oligodendrocytes, Myelin Basic Protein (MBP) for mature oligodendrocytes).

  • Fluorescence microscope.

Procedure:

  • OPC Culture: Plate the OPCs on a suitable substrate (e.g., poly-L-lysine coated coverslips) in proliferation medium.

  • Induction of Differentiation: Once the cells have attached and started to proliferate, switch to differentiation medium to induce maturation.

  • Treatment: Treat the cells with different concentrations of this compound or a vehicle control.

  • Immunocytochemistry: After a defined period of differentiation (e.g., 3-5 days), fix the cells and perform immunofluorescence staining for oligodendrocyte markers. a. Incubate the cells with primary antibodies against O4 and MBP. b. Wash and incubate with fluorescently labeled secondary antibodies. c. Mount the coverslips on microscope slides.

  • Data Analysis: a. Capture images of the stained cells using a fluorescence microscope. b. Quantify the number of O4-positive and MBP-positive cells in multiple fields of view for each treatment condition. c. Calculate the percentage of MBP-positive cells among the O4-positive cells as a measure of oligodendrocyte maturation. d. Compare the results between the this compound-treated groups and the vehicle control to determine the effect of the compound on differentiation.[18][19][20]

This comprehensive guide provides a detailed overview of the pharmacological properties of this compound, highlighting its dual antagonism at the CysLT2 and GPR17 receptors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound in inflammatory and neurological disorders.

References

(Rac)-HAMI 3379: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 has emerged as a significant pharmacological tool in the study of neuroinflammation, offering a targeted approach to investigating the complex cellular and molecular pathways that underpin inflammatory processes in the central nervous system (CNS). This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. The primary audience for this document includes researchers, scientists, and professionals involved in drug development who are exploring novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.

This compound is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory responses.[3] In the CNS, the activation of CysLT receptors, particularly CysLT2R, on microglia is implicated in the pathogenesis of various neurological conditions, including ischemic stroke and post-stroke depression.[3][4][5] By blocking the CysLT2R, this compound effectively attenuates microglia-mediated neuroinflammation, thereby exhibiting neuroprotective effects.[1][5][6]

Core Mechanism of Action

The principal mechanism through which this compound exerts its anti-neuroinflammatory effects is the selective antagonism of the CysLT2 receptor.[1][2] This receptor is a key component of the cysteinyl leukotriene signaling pathway, which is significantly involved in inflammatory processes within the brain.[3][7]

In the context of neuroinflammation, particularly following an ischemic event, the activation of CysLT2R on microglia triggers a cascade of downstream signaling events. This leads to microglial activation, a key cellular response in CNS inflammation.[6][8] Activated microglia can adopt a pro-inflammatory M1 phenotype, characterized by the release of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ).[5][8] These cytokines contribute to neuronal damage and the overall inflammatory milieu.[6]

This compound, by binding to and blocking the CysLT2R, prevents the initiation of this inflammatory cascade.[6] This inhibition of microglial activation leads to a reduction in the production and release of pro-inflammatory cytokines, thereby mitigating the detrimental effects of neuroinflammation and affording neuroprotection.[5][6]

Recent studies have further elucidated a downstream pathway involving the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[4][9][10] The activation of the NLRP3 inflammasome is a critical step in the production of mature IL-1β and IL-18, potent pro-inflammatory cytokines.[9][10] Research indicates that HAMI 3379 can downregulate the expression of components of the NLRP3 inflammasome, including NLRP3 itself, cleaved caspase-1, and the subsequent release of IL-1β and IL-18.[4][9][10] This suggests that the anti-neuroinflammatory effects of HAMI 3379 are, at least in part, mediated through the suppression of the NLRP3 inflammasome/pyroptosis pathway.[4][10]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of HAMI 3379
ParameterCell Line/SystemAgonistIC50 ValueReference(s)
CysLT2 Receptor AntagonismCysLT2 receptor reporter cell lineLeukotriene D4 (LTD4)3.8 nM[1][2]
CysLT2 Receptor AntagonismCysLT2 receptor reporter cell lineLeukotriene C4 (LTC4)4.4 nM[1][2]
CysLT1 Receptor AntagonismRecombinant CysLT1 receptor cell line->10000 nM[1]
Table 2: In Vivo Efficacy of HAMI 3379 in Rodent Models of Focal Cerebral Ischemia
Animal ModelAdministration RouteEffective Dose RangeTherapeutic WindowKey OutcomesReference(s)
Rat (MCAO)Intraperitoneal (i.p.)0.1-0.4 mg/kg~1 hour post-ischemiaReduced infarct volume, brain edema, and neurological deficits.[1][5]
Rat (MCAO)Intraperitoneal (i.p.)0.1 mg/kg (for 6 days)Post-ischemiaImproved neurological deficits, reduced brain atrophy, inhibited microglia activation and glial scar formation.[11][12]
Gerbil (tGCI and stress)Intraperitoneal (i.p.)0.1 mg/kg (for 14 days)-Ameliorated neuronal loss, improved neurological score, and reduced depressive-like behavior.[4][9][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

CysLT2R-Mediated Neuroinflammation and its Inhibition by this compound

G cluster_0 Microglia CysLTs Cysteinyl Leukotrienes (CysLTs) CysLT2R CysLT2 Receptor CysLTs->CysLT2R binds & activates Activation Microglial Activation (M1 Phenotype) CysLT2R->Activation HAMI3379 This compound HAMI3379->CysLT2R blocks Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) Activation->Cytokines NLRP3 NLRP3 Inflammasome Activation Activation->NLRP3 Neuroinflammation Neuroinflammation & Neuronal Injury Cytokines->Neuroinflammation Casp1 Caspase-1 Cleavage NLRP3->Casp1 IL1b_IL18 Mature IL-1β & IL-18 Release Casp1->IL1b_IL18 IL1b_IL18->Neuroinflammation

Caption: CysLT2R signaling in microglia and the inhibitory action of this compound.

Experimental Workflow: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

G cluster_workflow MCAO Experimental Workflow start Animal Preparation (Anesthesia) surgery Middle Cerebral Artery Occlusion (Intraluminal Suture) start->surgery treatment Administer this compound (e.g., i.p. injection) surgery->treatment reperfusion Reperfusion (Suture Withdrawal) treatment->reperfusion assessment Post-operative Assessment reperfusion->assessment behavioral Behavioral Tests (e.g., Neurological Score) assessment->behavioral histology Histological Analysis (Infarct Volume, Neuronal Loss) assessment->histology biochemical Biochemical Assays (Cytokine Levels) assessment->biochemical end Data Analysis behavioral->end histology->end biochemical->end

Caption: A generalized workflow for in vivo studies using the MCAO model.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a standard method for inducing focal cerebral ischemia to mimic human stroke.[13][14]

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are typically used.

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of ketamine/xylazine).[13]

  • Maintain the body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Place the anesthetized rat in a supine position.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA and the ECA.

  • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.

  • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[13]

  • Successful occlusion is often confirmed by a drop in regional cerebral blood flow using laser Doppler flowmetry.[15]

3. This compound Administration:

  • This compound is typically dissolved in a vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80).[1][2]

  • Administer the drug via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1-0.4 mg/kg) at a specific time point relative to the MCAO procedure (e.g., 1 hour post-occlusion).[1][5]

4. Reperfusion:

  • For transient MCAO, withdraw the suture after a defined period of occlusion (e.g., 90-120 minutes) to allow for reperfusion.[15]

5. Post-operative Care and Assessment:

  • Suture the incision and allow the animal to recover from anesthesia.

  • At specified time points post-MCAO (e.g., 24 hours, 72 hours, or 14 days), perform behavioral assessments to determine neurological deficits.[11][12]

  • Euthanize the animals and collect brain tissue for histological analysis (e.g., TTC staining to measure infarct volume) and biochemical assays (e.g., ELISA or Western blot for cytokine levels).[5][15]

In Vitro Microglia Activation and Cytokine Release Assay

This protocol outlines a general procedure to assess the effect of this compound on microglia activation and cytokine release in vitro.[16][17][18]

1. Cell Culture:

  • Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate culture medium (e.g., DMEM with 10% FBS).[18]

  • Plate the cells in 96-well plates at a suitable density and allow them to adhere.

2. Treatment:

  • Pre-treat the microglial cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.[16][17] Include appropriate controls (vehicle-treated, LPS-only, and HAMI 3379-only).

3. Sample Collection:

  • After the incubation period (e.g., 24 hours), collect the cell culture supernatants.[17][18]

4. Cytokine Measurement:

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the collected supernatants using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex).[16][18][19]

5. Data Analysis:

  • Quantify the cytokine levels and compare the results between the different treatment groups to determine the inhibitory effect of this compound on cytokine release.

Conclusion

This compound is a valuable research tool for investigating the role of the CysLT2 receptor in neuroinflammation. Its selectivity and potency make it an ideal candidate for dissecting the molecular pathways involved in microglia activation and subsequent neuronal damage. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers aiming to utilize this compound in their studies of neuroinflammatory diseases. Further research into the downstream effects of CysLT2R antagonism, including the modulation of the NLRP3 inflammasome, will continue to enhance our understanding of neuroinflammation and may pave the way for the development of novel therapeutic interventions.

References

(Rac)-HAMI 3379: A Novel Antagonist of GPR17 for Promoting Oligodendrocyte Differentiation and Myelination

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-HAMI 3379 has been identified as a potent antagonist of the G protein-coupled receptor 17 (GPR17), a key negative regulator of oligodendrocyte differentiation. By inhibiting GPR17 signaling, this compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes. This technical guide provides a comprehensive overview of the role of this compound in this process, including its mechanism of action, quantitative effects on oligodendrocyte differentiation, detailed experimental protocols for its evaluation, and a visualization of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for demyelinating diseases such as multiple sclerosis.

Introduction

Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS), and their proper function is essential for rapid nerve impulse conduction. Demyelinating diseases are characterized by the loss of myelin, leading to severe neurological deficits. A promising therapeutic strategy for these disorders is to enhance the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

The G protein-coupled receptor 17 (GPR17) has emerged as a critical negative regulator of this differentiation process.[1][2] GPR17 is highly expressed in immature OPCs and its expression decreases as the cells mature.[3] Persistent GPR17 activation can halt oligodendrocyte differentiation, making it an attractive target for therapeutic intervention.[4]

This compound, initially developed as a cysteinyl-leukotriene CysLT2 receptor antagonist, has been repurposed and identified as a potent antagonist of GPR17.[5][6][7] By blocking GPR17, this compound effectively promotes the differentiation of both rodent and human oligodendrocytes, offering a potential avenue for developing remyelination therapies.[5][6]

Mechanism of Action: GPR17 Signaling Pathway

GPR17 is coupled to the inhibitory G protein Gαi/o.[8] Activation of GPR17 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which are crucial for the expression of myelin-related genes like Myelin Basic Protein (MBP).[8][9]

This compound acts as a competitive antagonist at the GPR17 receptor, blocking the downstream signaling cascade that inhibits oligodendrocyte differentiation. By preventing the decrease in cAMP levels, this compound allows for the activation of PKA and CREB, thereby promoting the expression of genes required for oligodendrocyte maturation and myelination.[5]

GPR17_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR17 GPR17 Gai Gαi/o GPR17->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gai->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates MyelinGenes Myelin Gene Transcription CREB->MyelinGenes Promotes HAMI3379 This compound HAMI3379->GPR17 Blocks Ligand GPR17 Agonist Ligand->GPR17 Activates

Caption: GPR17 Signaling Pathway and Inhibition by this compound.

Quantitative Data on the Effect of this compound

The pro-differentiating effect of this compound on oligodendrocytes has been quantified in several studies. The following tables summarize key findings.

Table 1: Antagonistic Activity of this compound at the GPR17 Receptor

Assay TypeCell LineAgonistThis compound IC50Reference
cAMP AccumulationCHO cells expressing rat GPR17MDL29,951~100 nM[5]

Table 2: Effect of this compound on Oligodendrocyte Differentiation Markers

Cell TypeTreatmentMarkerFold Change/Percentage IncreaseReference
Primary Rat Oligodendrocytes1 µM this compound for 48-72hMBPSignificant Increase[5]
Primary Mouse Oligodendrocytes (GPR17+/-)1 µM this compoundBranching (Sholl Analysis)Increased Complexity[5]
Human iPSC-derived Oligodendrocytes1 µM this compoundO4+ cellsEfficiently favored differentiation[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in oligodendrocyte differentiation.

In Vitro Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation

This protocol describes the culture of primary rat OPCs and their differentiation into mature oligodendrocytes.

OPC_Differentiation_Workflow Pups 1. Isolate OPCs from P1-P2 rat cortices Culture 2. Culture OPCs in proliferation medium (DMEM/F12, N1 supplement, bFGF, PDGF) Pups->Culture Induce 3. Induce differentiation by withdrawing growth factors and adding T3 Culture->Induce Treat 4. Treat cells with this compound (e.g., 1 µM) or vehicle control Induce->Treat Analyze 5. Analyze differentiation after 48-72 hours (Immunocytochemistry, Western Blot, Sholl Analysis) Treat->Analyze

Caption: Experimental Workflow for OPC Differentiation.

Materials:

  • DMEM/F12 medium

  • N1 supplement

  • Bovine Serum Albumin (BSA)

  • Basic fibroblast growth factor (bFGF)

  • Platelet-derived growth factor (PDGF)

  • Triiodothyronine (T3)

  • This compound

  • Poly-D-lysine coated plates/coverslips

Protocol:

  • Isolate OPCs from the cortices of P1-P2 Sprague Dawley rat pups.

  • Plate the cells on poly-D-lysine coated flasks in proliferation medium (DMEM/F12 supplemented with N1, BSA, bFGF, and PDGF).

  • After 7-10 days, shake the flasks to detach OPCs and re-plate them on poly-D-lysine coated plates or coverslips.

  • To induce differentiation, switch the medium to a differentiation medium (DMEM/F12 with N1, BSA, and T3), which lacks the mitogens bFGF and PDGF.

  • Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control.

  • Incubate for 48-72 hours to allow for differentiation.

  • Proceed with analysis (e.g., immunocytochemistry, Western blotting).

Immunocytochemistry for Oligodendrocyte Markers

This protocol details the staining of differentiated oligodendrocytes for markers such as Myelin Basic Protein (MBP) and O4.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., mouse anti-MBP, mouse anti-O4)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI for nuclear staining

  • Mounting medium

Protocol:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize and block the cells with blocking solution for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize and quantify the percentage of marker-positive cells using a fluorescence microscope.

Western Blotting for Myelin Basic Protein (MBP)

This protocol is for quantifying the expression of MBP in cell lysates.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., rabbit anti-MBP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MBP antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

cAMP Accumulation Assay

This protocol is for measuring changes in intracellular cAMP levels in response to GPR17 activation and inhibition.

Materials:

  • CHO cells stably expressing GPR17

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Forskolin (B1673556)

  • GPR17 agonist (e.g., MDL29,951)

  • This compound

Protocol:

  • Plate the GPR17-expressing CHO cells in a 384-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Stimulate the cells with a GPR17 agonist (e.g., MDL29,951) in the presence of forskolin (to stimulate adenylyl cyclase and amplify the inhibitory signal from Gαi).

  • After the incubation period specified by the kit manufacturer, lyse the cells and perform the cAMP measurement according to the kit's instructions.

  • Calculate the IC50 value for this compound.

Sholl Analysis for Oligodendrocyte Morphology

This protocol describes the use of Sholl analysis to quantify the morphological complexity of oligodendrocytes.

Sholl_Analysis_Workflow Acquire 1. Acquire images of immunostained oligodendrocytes (e.g., MBP) ImageJ 2. Open images in Fiji/ImageJ with the Sholl Analysis plugin Acquire->ImageJ Define 3. Define the center of the cell body ImageJ->Define Concentric 4. Generate a series of concentric circles with increasing radii Define->Concentric Count 5. Count the number of intersections of oligodendrocyte processes with each circle Concentric->Count Plot 6. Plot the number of intersections as a function of the radius Count->Plot

Caption: Workflow for Sholl Analysis.

Software:

  • Fiji/ImageJ with the Sholl Analysis plugin

Protocol:

  • Acquire high-resolution images of individual oligodendrocytes stained for a morphological marker like MBP.

  • Open the image in Fiji/ImageJ.

  • Using the Sholl Analysis plugin, define the center of the oligodendrocyte cell body.

  • Set the parameters for the analysis, including the starting radius and the step size for the concentric circles.

  • Run the analysis to automatically count the number of times the oligodendrocyte processes intersect with each concentric circle.

  • The output will be a plot of the number of intersections versus the distance from the cell body, which can be used to compare the morphological complexity between different treatment groups.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for promoting oligodendrocyte differentiation through the targeted inhibition of GPR17. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on optimizing the delivery of this compound to the CNS and evaluating its efficacy in in vivo models of demyelination. Furthermore, the exploration of more potent and selective GPR17 antagonists, inspired by the structure and activity of this compound, could lead to the development of novel and effective treatments for devastating demyelinating diseases.

References

In Vitro Characterization of (Rac)-HAMI 3379: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-HAMI 3379 is a small molecule initially developed as a potent and highly selective antagonist for the cysteinyl leukotriene 2 (CysLT₂) receptor, a G protein-coupled receptor (GPCR) involved in cardiovascular and inflammatory disorders.[1][2][3][4] Subsequent research has repurposed this compound, identifying it as a novel antagonist of the orphan G protein-coupled receptor 17 (GPR17).[1][5][6] GPR17 is recognized as a key negative regulator of oligodendrocyte maturation, making it a promising therapeutic target for promoting remyelination in diseases such as multiple sclerosis.[1][7] This document provides a comprehensive technical overview of the in vitro pharmacological characterization of this compound, detailing its activity at both CysLT₂ and GPR17 receptors.

Data Presentation: Pharmacological Profile

The in vitro activity of this compound has been quantified across various functional assays. The data highlights its high potency for the CysLT₂ receptor and micromolar antagonism at the GPR17 receptor.

Table 1: Antagonist Activity at the Cysteinyl Leukotriene 2 (CysLT₂) Receptor

Assay TypeAgonistCell LineParameterValueReference
Intracellular Calcium MobilizationLeukotriene D₄ (LTD₄)CysLT₂ Reporter Cell LineIC₅₀3.8 nM[2][3][4]
Intracellular Calcium MobilizationLeukotriene C₄ (LTC₄)CysLT₂ Reporter Cell LineIC₅₀4.4 nM[2][3][4]
Intracellular Calcium MobilizationLeukotriene D₄ (LTD₄)Recombinant CysLT₁ Cell LineIC₅₀>10,000 nM[2][3][4]

Note: The high IC₅₀ value against the CysLT₁ receptor demonstrates the selectivity of HAMI 3379 for CysLT₂ over CysLT₁.

Table 2: Antagonist Activity at the G Protein-Coupled Receptor 17 (GPR17)

Assay TypeAgonistCell SystemParameterValueReference
β-Arrestin RecruitmentMDL29,951PathHunter GPR17 CellsIC₅₀8.2 µM[8]
β-Arrestin RecruitmentMDL29,951HEK293-hGPR17 CellsIC₅₀14.6 µM[8]
cAMP AccumulationMDL29,951Not SpecifiedIC₅₀10 µM[8]
Intracellular Calcium MobilizationMDL29,951Not SpecifiedIC₅₀21 µM[8]
Inositol Phosphate (IP1) AccumulationMDL29,951Rodent GPR17 Cells-Effective Blockade[1]

Note: MDL29,951 is a surrogate agonist used to probe GPR17 function.[1][8] Studies show HAMI 3379 acts as a competitive antagonist against MDL29,951.[1] Interestingly, on human GPR17 (hGPR17), HAMI 3379 also acts as an inverse agonist by elevating basal cAMP levels, an effect not observed for rodent GPR17 orthologs.[1]

Experimental Protocols

The characterization of this compound involves several key in vitro functional assays designed to measure GPCR activity.

Intracellular Calcium Mobilization Assay

This assay is used to quantify the ability of an antagonist to block agonist-induced increases in intracellular calcium, typically mediated by Gαq-coupled receptors like CysLT₂ and GPR17.

  • Cell Culture: HEK293, CHO, or 1321N1 cells stably expressing the receptor of interest (e.g., hGPR17, rGPR17, or CysLT₂) are seeded into 96-well or 384-well plates and cultured overnight.[1]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for approximately 30-60 minutes at 37°C.

  • Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) at room temperature.[1][2]

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence is recorded before the automated addition of an agonist (e.g., LTD₄ for CysLT₂; MDL29,951 for GPR17).[1][2]

  • Data Acquisition: Fluorescence intensity is measured over time to capture the calcium flux.

  • Analysis: The peak fluorescence response is used to calculate the percentage of inhibition at each concentration of this compound. An IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

cAMP Accumulation Assay

This assay measures the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger. It is particularly useful for assessing the activity of Gαi-coupled receptors like GPR17, which inhibit cAMP production.

  • Cell Culture: Cells expressing the GPR17 receptor (e.g., CHO-rGPR17) are seeded in multi-well plates.[1]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: To measure Gαi activity, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels.[1][8] The GPR17 agonist MDL29,951 is then added. Agonist activation of GPR17 leads to the inhibition of forskolin-stimulated cAMP accumulation.

  • Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit, often based on competitive immunoassay technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[9]

  • Analysis: The ability of this compound to block the MDL29,951-mediated reduction in cAMP is measured. Data is normalized and plotted to calculate an IC₅₀ value. To test for inverse agonism, HAMI 3379 is added to cells in the absence of an agonist, and changes in basal cAMP levels are measured.[1]

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling that is independent of G protein coupling.

  • Cell Lines: Engineered cell lines are used, such as HEK293 cells stably co-expressing the GPR17 receptor fused to a luciferase (e.g., Rluc) and β-arrestin fused to a fluorescent protein (e.g., GFP).[1] Alternatively, enzyme fragment complementation assays (e.g., PathHunter) can be used.[8]

  • Assay Principle: Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor. In BRET (Bioluminescence Resonance Energy Transfer) assays, this proximity allows energy transfer from the luciferase to the fluorescent protein, generating a measurable signal.[1]

  • Procedure: Cells are plated and incubated with varying concentrations of this compound before the addition of the agonist MDL29,951.[8]

  • Detection: The BRET signal or chemiluminescent signal is measured using a plate reader.

  • Analysis: The antagonist's ability to inhibit the agonist-induced signal is quantified, and an IC₅₀ is calculated.

Mandatory Visualizations

Signaling Pathways and Workflows

GPR17_Signaling_Pathway cluster_membrane Cell Membrane GPR17 GPR17 G_alpha_i Gαi GPR17->G_alpha_i G_alpha_q Gαq GPR17->G_alpha_q Beta_Arrestin β-Arrestin GPR17->Beta_Arrestin AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates Recruitment Recruitment & Signaling Beta_Arrestin->Recruitment MDL MDL29,951 (Agonist) MDL->GPR17 Activates HAMI This compound (Antagonist) HAMI->GPR17 Blocks cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: GPR17 signaling antagonism by this compound.

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane CysLT2R CysLT₂ Receptor G_alpha_q Gαq CysLT2R->G_alpha_q PLC Phospholipase C (PLC) G_alpha_q->PLC Activates Agonist LTC₄ / LTD₄ (Agonists) Agonist->CysLT2R Activates HAMI This compound (Antagonist) HAMI->CysLT2R Blocks IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: CysLT₂ receptor signaling and its inhibition.

Assay_Workflow A 1. Seed cells expressing receptor in multi-well plate B 2. Load cells with Ca²⁺-sensitive dye A->B C 3. Pre-incubate with this compound or vehicle control B->C D 4. Measure baseline fluorescence C->D E 5. Add agonist (e.g., MDL29,951 or LTD₄) D->E F 6. Measure fluorescence change over time (calcium flux) E->F G 7. Analyze data and calculate IC₅₀ value F->G

Caption: Experimental workflow for a calcium mobilization assay.

References

An In-depth Technical Guide to (Rac)-HAMI 3379: A Dual Antagonist of CysLT₂ and GPR17 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-HAMI 3379 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT₂) receptor and has been identified as an antagonist of the orphan G protein-coupled receptor GPR17. This guide provides a comprehensive overview of its chemical structure, properties, and biological activities for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is the racemic form of HAMI 3379. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-[4-(cyclohexyloxy)butoxy]phenyl]propoxy]-benzoic acid
CAS Number 712313-35-4
Molecular Formula C₃₄H₄₅NO₈
Molecular Weight 595.72 g/mol
SMILES O=C(O)C1=CC=C(OCCCC2=CC=C(OCCCCOC3CCCCC3)C=C2)C(C(NC4CC(C(O)=O)CCC4)=O)=C1
Solubility DMSO: 100 mg/mL (167.86 mM; requires ultrasound)
Storage Store at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent).

Mechanism of Action

This compound was initially characterized as a potent and selective antagonist of the CysLT₂ receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in inflammatory responses. The CysLT₂ receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including cardiovascular diseases and neuroinflammation.

Subsequent research has revealed that HAMI 3379 also functions as an antagonist of GPR17, an orphan GPCR that is phylogenetically related to both P2Y and CysLT receptors.[1][2][3] GPR17 is involved in regulating oligodendrocyte differentiation and myelination, making it a potential therapeutic target for demyelinating diseases.[1][2][3]

CysLT₂ Receptor Signaling Pathway

The CysLT₂ receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

CysLT2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs CysLTs (LTC₄, LTD₄) CysLT2R CysLT₂ Receptor CysLTs->CysLT2R Gq Gq CysLT2R->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream HAMI3379 This compound HAMI3379->CysLT2R GPR17_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR17_Agonist GPR17 Agonist GPR17 GPR17 Receptor GPR17_Agonist->GPR17 Gi Gi GPR17->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Oligodendrocyte_maturation Oligodendrocyte Maturation PKA->Oligodendrocyte_maturation inhibits HAMI3379 This compound HAMI3379->GPR17 Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Start cell_culture 1. Culture CHO cells stably expressing human CysLT₂ receptor start->cell_culture loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->loading pre_incubation 3. Pre-incubate cells with This compound or vehicle loading->pre_incubation stimulation 4. Stimulate cells with a CysLT₂ agonist (e.g., LTD₄) pre_incubation->stimulation measurement 5. Measure fluorescence intensity using a plate reader stimulation->measurement analysis 6. Analyze data to determine IC₅₀ values measurement->analysis end End analysis->end MCAO_Workflow cluster_workflow MCAO Model Workflow start Start anesthesia 1. Anesthetize Sprague-Dawley rat start->anesthesia surgery 2. Expose the common carotid artery and its bifurcation anesthesia->surgery occlusion 3. Introduce a filament to occlude the middle cerebral artery (MCA) surgery->occlusion drug_admin 4. Administer this compound (e.g., intraperitoneally) at defined time points post-occlusion occlusion->drug_admin reperfusion 5. (Optional) Withdraw the filament to allow for reperfusion drug_admin->reperfusion assessment 6. Assess neurological deficits, infarct volume, and brain edema at 24 and 72 hours post-MCAO reperfusion->assessment end End assessment->end

References

The Discovery and Synthesis of (Rac)-HAMI 3379: A Dual Antagonist of CysLT₂ and GPR17 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-HAMI 3379 is a potent and selective dual antagonist of the cysteinyl leukotriene 2 (CysLT₂) receptor and the orphan G protein-coupled receptor 17 (GPR17). Its discovery has opened new avenues for therapeutic intervention in a range of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Pharmacological Profile

This compound is the racemic mixture of HAMI 3379, which was first identified as a potent and selective antagonist for the CysLT₂ receptor. Subsequent research revealed its significant antagonistic activity at the GPR17 receptor, making it a valuable tool for studying the pharmacology of both receptors and a potential therapeutic agent for diseases where these receptors are implicated.

Biological Activity

This compound has demonstrated efficacy in various preclinical models of disease, including:

  • Neuroprotection: It has been shown to have a protective effect in acute and subacute ischemic brain injury and to attenuate microglia-related inflammation.[1]

  • Post-Stroke Depression: Studies have indicated that HAMI 3379 can ameliorate post-stroke depression by modulating the NLRP3 inflammasome/pyroptosis pathway.

  • Oligodendrocyte Differentiation: By blocking GPR17, HAMI 3379 has been shown to promote the differentiation of oligodendrocytes, suggesting its potential in treating demyelinating diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of this compound.

Target ReceptorLigandAssay TypeCell LineIC₅₀ (nM)Reference
CysLT₂Leukotriene D₄ (LTD₄)Calcium MobilizationCysLT₂ Reporter Cell Line3.8[2]
CysLT₂Leukotriene C₄ (LTC₄)Calcium MobilizationCysLT₂ Reporter Cell Line4.4[2]
CysLT₁--Recombinant CysLT₁ Cell Line>10000[3]
GPR17MDL29,951β-Arrestin Recruitment1321N1-hGPR1714600[4]
GPR17MDL29,951Calcium Mobilization1321N1-hGPR1721000[4]
GPR17MDL29,951cAMP Accumulation1321N1-hGPR1710000[4]

Table 1: In Vitro Antagonist Activity of this compound

Proposed Synthesis of this compound

While the specific, detailed synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the synthesis of structurally related CysLT₂ receptor antagonists. The core structure of HAMI 3379, 3-(((3-carboxycyclohexyl)amino)carbonyl)-4-(3-(4-(4-(cyclohexyloxy)butoxy)phenyl)propoxy)benzoic acid, can be assembled through a convergent synthesis strategy.

Representative Synthetic Scheme

Synthetic_Scheme A 4-Hydroxybenzoic acid derivative D Intermediate 1 A->D Alkylation with B B 1,4-Dibromobutane C Cyclohexanol C->D Alkylation F Intermediate 2 D->F Alkylation with E E 4-Hydroxyphenylpropanol derivative H Intermediate 3 F->H Alkylation with G G 3-Nitro-4-propoxybenzoic acid derivative J This compound H->J Amide coupling with I I trans-4-Aminocyclohexanecarboxylic acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

CysLT₂ Receptor Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by CysLT₂ receptor agonists.

  • Cell Culture: A stable cell line expressing the human CysLT₂ receptor is cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: this compound at various concentrations is added to the wells and incubated for 15 minutes.

  • Agonist Stimulation: A CysLT₂ receptor agonist, such as LTD₄ or LTC₄, is added to the wells to stimulate calcium influx.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

GPR17 Receptor β-Arrestin Recruitment Assay

This assay determines the antagonistic effect of this compound on GPR17 by measuring its ability to block agonist-induced β-arrestin recruitment to the receptor.

  • Cell Line: A cell line co-expressing human GPR17 and a β-arrestin fusion protein (e.g., PathHunter β-arrestin cells) is used.

  • Cell Plating: Cells are plated in 384-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Addition: The GPR17 agonist MDL29,951 is added to the wells.

  • Signal Detection: The recruitment of β-arrestin to GPR17 is quantified using a chemiluminescent or fluorescent readout, depending on the assay technology.

  • Data Analysis: The IC₅₀ value is determined by analyzing the concentration-response curve of this compound's inhibition of the agonist-induced signal.

Signaling Pathways

This compound exerts its biological effects by modulating distinct signaling pathways downstream of the CysLT₂ and GPR17 receptors.

CysLT₂ Receptor and NLRP3 Inflammasome Pathway

Antagonism of the CysLT₂ receptor by this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm CysLT2R CysLT₂R NLRP3 NLRP3 Inflammasome Activation CysLT2R->NLRP3 Activates HAMI3379 This compound HAMI3379->CysLT2R Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β (Inflammation) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

GPR17 Receptor and Gαi/o Signaling Pathway

This compound acts as an antagonist at the GPR17 receptor, which primarily couples to the Gαi/o protein. Inhibition of GPR17 signaling leads to an increase in intracellular cyclic AMP (cAMP) levels, a second messenger that plays a crucial role in oligodendrocyte differentiation.

GPR17_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GPR17 GPR17 Gai Gαi/o GPR17->Gai Activates HAMI3379 This compound HAMI3379->GPR17 Inhibits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces Differentiation Oligodendrocyte Differentiation cAMP->Differentiation Promotes

Caption: Antagonism of the GPR17-Gαi/o signaling pathway by this compound.

Conclusion

This compound is a valuable pharmacological tool with a unique dual antagonistic activity at the CysLT₂ and GPR17 receptors. Its demonstrated efficacy in preclinical models of neuroinflammation and demyelination highlights its potential as a lead compound for the development of novel therapeutics. Further research into its synthesis, optimization of its pharmacological properties, and evaluation in additional disease models is warranted to fully explore its therapeutic potential.

References

(Rac)-HAMI 3379: A Technical Guide for the Investigation of Cysteinyl Leukotriene Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (Rac)-HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT₂) receptor. This compound is the racemic mixture of HAMI 3379 and serves as a critical pharmacological tool for elucidating the role of the CysLT₂ receptor in various physiological and pathological processes. This document details the mechanism of action of this compound, summarizes its key pharmacological data, provides comprehensive experimental protocols for its use in in vitro and in vivo studies, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of leukotriene signaling and the development of novel therapeutics targeting this pathway.

Introduction to this compound and Leukotriene Signaling

Cysteinyl leukotrienes (CysLTs), including leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄), are potent lipid mediators derived from arachidonic acid. They play a crucial role in inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, cardiovascular disorders, and neuroinflammatory conditions. The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors.

While the CysLT₁ receptor has been extensively studied and is the target of approved anti-asthmatic drugs, the physiological and pathological roles of the CysLT₂ receptor are less understood. This compound has emerged as a valuable research tool due to its high potency and selectivity for the CysLT₂ receptor over the CysLT₁ receptor, enabling the specific investigation of CysLT₂-mediated signaling pathways.[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at the CysLT₂ receptor. By binding to the receptor, it prevents the binding of endogenous CysLTs, such as LTC₄ and LTD₄. This blockade inhibits the downstream signaling cascade initiated by CysLT₂ receptor activation. The CysLT₂ receptor is known to couple to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which is a key event in many cellular responses mediated by this receptor.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.

Table 1: In Vitro Potency and Selectivity of HAMI 3379

Assay TypeLigandReceptorCell LineParameterValue (nM)Reference
Functional (Calcium Mobilization)LTD₄Human CysLT₂CHOIC₅₀3.8[2][5]
Functional (Calcium Mobilization)LTC₄Human CysLT₂CHOIC₅₀4.4[2][5]
Functional (Calcium Mobilization)LTD₄Human CysLT₁CHOIC₅₀>10,000[2][6]
Radioligand Binding ([³H]-LTD₄)-Human CysLT₂-IC₅₀37.9[3][5]
Radioligand Binding ([³H]-LTD₄)-Human CysLT₁-IC₅₀>30,000[5]

Table 2: In Vivo Efficacy of HAMI 3379

Animal ModelConditionAdministration RouteEffective Dose (mg/kg)OutcomeReference
RatMiddle Cerebral Artery Occlusion (MCAO)Intraperitoneal0.1 - 0.4Attenuated acute brain injury, reduced neurological deficits, infarct volume, and brain edema.[7]
RatStreptococcus pneumoniae-induced meningitisIntraperitoneal0.1Prevented decreases in body weight and neurological deficit scores.[5]
MouseOvalbumin-induced asthmaIntraperitoneal10Prevented increases in airway hyperresponsiveness.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonist activity of this compound on CysLT₂ receptor-mediated calcium signaling.

Materials:

  • CHO cells stably expressing the human CysLT₂ receptor.

  • Cell culture medium (e.g., Ham's F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • CysLT₂ receptor agonist (e.g., LTD₄ or LTC₄).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the CysLT₂ receptor-expressing CHO cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C in the dark.

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of this compound (prepared in assay buffer from a DMSO stock, ensuring the final DMSO concentration is non-toxic, typically <0.1%) to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the CysLT₂ agonist (e.g., EC₈₀ concentration of LTD₄ or LTC₄) to all wells.

  • Data Acquisition: Immediately begin measuring fluorescence intensity kinetically over a period of 1-2 minutes.

  • Data Analysis: The antagonist effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Anesthesia (e.g., isoflurane).

  • Surgical microscope.

  • Monofilament suture (e.g., 4-0 nylon) with a rounded tip.

  • This compound solution for injection.

  • Physiological monitoring equipment (temperature, cerebral blood flow).

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal ECA and the CCA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). Successful occlusion is typically confirmed by a significant drop in regional cerebral blood flow as measured by laser Doppler flowmetry.

  • Occlusion Period: Maintain the occlusion for a specific duration (e.g., 90-120 minutes).

  • Reperfusion: Gently withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound intraperitoneally at the desired dose (e.g., 0.1 mg/kg) at the time of reperfusion or at specified time points post-reperfusion.[7]

  • Post-operative Care and Assessment: Suture the incision and allow the animal to recover. Neurological deficits can be assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system. Infarct volume can be determined post-mortem by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

Microglia Phagocytosis Assay

This protocol is used to assess the effect of this compound on the phagocytic activity of microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2).

  • Cell culture medium.

  • Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent beads).

  • This compound.

  • Lipopolysaccharide (LPS) to stimulate phagocytosis (optional).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Culture: Culture microglia in appropriate plates or on coverslips.

  • Treatment: Pre-treat the microglia with different concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Phagocytosis Induction: Add the fluorescently labeled particles to the culture medium. If desired, LPS can be co-administered to stimulate phagocytic activity.

  • Incubation: Incubate the cells with the particles for a period that allows for phagocytosis (e.g., 1-4 hours).

  • Washing: Thoroughly wash the cells to remove any non-phagocytosed particles.

  • Quantification:

    • Microscopy: Fix the cells and visualize them under a fluorescence microscope. The phagocytic activity can be quantified by counting the number of particles per cell or the percentage of phagocytic cells.

    • Flow Cytometry: Detach the cells and analyze them using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of phagocytosed material.

Visualizations

Signaling Pathway

CysLT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTC4_LTD4 LTC₄ / LTD₄ CysLT2R CysLT₂ Receptor LTC4_LTD4->CysLT2R Activates HAMI3379 This compound HAMI3379->CysLT2R Inhibits Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Triggers Cellular_Responses Cellular Responses (e.g., Inflammation, Contraction) Ca2->Cellular_Responses Leads to

Caption: CysLT₂ receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Antagonist Assay cluster_invivo In Vivo MCAO Model Plate_Cells 1. Plate CysLT₂R-expressing cells Load_Dye 2. Load with Calcium Dye Plate_Cells->Load_Dye Add_HAMI 3. Add this compound Load_Dye->Add_HAMI Add_Agonist 4. Add CysLT₂ Agonist (LTC₄/LTD₄) Add_HAMI->Add_Agonist Measure_Fluorescence 5. Measure Fluorescence Add_Agonist->Measure_Fluorescence Analyze_Data 6. Calculate IC₅₀ Measure_Fluorescence->Analyze_Data Induce_Ischemia 1. Induce MCAO in Rats Administer_HAMI 2. Administer this compound Induce_Ischemia->Administer_HAMI Assess_Neurology 3. Assess Neurological Deficits Administer_HAMI->Assess_Neurology Measure_Infarct 4. Measure Infarct Volume Assess_Neurology->Measure_Infarct

Caption: General experimental workflows for in vitro and in vivo studies using this compound.

Conclusion

This compound is an indispensable pharmacological tool for the specific investigation of CysLT₂ receptor signaling. Its high potency and selectivity allow for the precise dissection of the roles of this receptor in health and disease. This technical guide provides a comprehensive resource for researchers, summarizing key data and providing detailed experimental protocols to facilitate the effective use of this compound in the study of leukotriene signaling and the development of novel therapeutic strategies.

References

(Rac)-HAMI 3379: A Technical Guide to its Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data for (Rac)-HAMI 3379. It is intended for research and informational purposes only. A comprehensive safety and toxicity profile based on dedicated toxicology studies is not publicly available at this time. The information provided herein is collated from pharmacological studies and supplier-provided safety data sheets and should not be interpreted as a complete assessment of all potential risks.

Introduction

This compound is a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1][2][3][4] It is the racemic form of HAMI 3379.[2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes. By targeting the CysLT2 receptor, this compound has demonstrated potential therapeutic effects, particularly in the context of neuroinflammation and ischemic brain injury.[1][4] This technical guide provides a summary of the available preclinical data, with a focus on its pharmacological activity and any inferable safety information from existing studies.

Pharmacodynamics

This compound exhibits high selectivity for the CysLT2 receptor over the CysLT1 receptor. In a CysLT2 receptor reporter cell line, HAMI 3379 effectively antagonized intracellular calcium mobilization induced by leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1][2]

Table 1: In Vitro Receptor Binding and Functional Activity of HAMI 3379

Assay TypeReceptorLigandIC50 ValueReference
Radioligand Binding AssayCysLT237.9 nM
Radioligand Binding AssayCysLT1>30 µM
Intracellular Calcium MobilizationCysLT2Leukotriene D4 (LTD4)3.8 nM[1][2]
Intracellular Calcium MobilizationCysLT2Leukotriene C4 (LTC4)4.4 nM[1][2]

Preclinical Efficacy and In Vivo Studies

This compound has been evaluated in several preclinical models, primarily focusing on its neuroprotective effects.

Cerebral Ischemia Models

In a rat model of middle cerebral artery occlusion (MCAO), intraperitoneal administration of HAMI 3379 demonstrated a reduction in infarct volume, brain edema, and neurological deficits.[4]

Table 2: Summary of In Vivo Efficacy Studies of HAMI 3379 in Rats

ModelAdministration RouteDose RangeKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)Intraperitoneal (i.p.)0.025 - 0.4 mg/kgEffective doses of 0.1-0.4 mg/kg decreased acute brain injury.[4]
Middle Cerebral Artery Occlusion (MCAO)Intraperitoneal (i.p.)0.1 mg/kgReduced infarct volume and brain edema; improved neurological score.
Experimental Protocol: MCAO Model in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: Focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO).

  • Drug Administration: HAMI 3379 was administered via intraperitoneal (i.p.) injection at doses ranging from 0.025 to 0.4 mg/kg. In some studies, a dose of 0.1 mg/kg was administered at 0 and 1 hour after reperfusion.

  • Assessments: Neurological deficit scores, infarct volume, and brain edema were measured at 24 and 72 hours post-MCAO.

Safety and Toxicity Profile

Note: No dedicated, publicly available toxicology studies for this compound were identified. The following information is based on general statements from safety data sheets (SDS) provided by commercial suppliers and observations from in vivo efficacy studies.

General Handling and Safety Precautions (from SDS)
  • Hazard Identification: Not classified as a hazardous substance or mixture.

  • Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Flush eyes with water as a precaution.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Stability and Reactivity: Stable under recommended storage conditions.

In Vivo Observations

The available research articles describing in vivo efficacy studies in rats at doses up to 0.4 mg/kg do not report any adverse effects or mortality related to the administration of HAMI 3379.[4] However, these studies were not designed as formal toxicology assessments, and a lack of reported adverse events does not confirm the absence of potential toxicity.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by blocking the CysLT2 receptor, thereby inhibiting downstream signaling pathways activated by cysteinyl leukotrienes. This is particularly relevant in the context of neuroinflammation, where CysLT2 receptor activation on microglia is implicated in the release of pro-inflammatory cytokines.

CysLT2R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLTs->CysLT2R Activates Ca_mobilization Intracellular Ca2+ Mobilization CysLT2R->Ca_mobilization HAMI3379 This compound HAMI3379->CysLT2R Antagonizes Microglia_Activation Microglial Activation Ca_mobilization->Microglia_Activation Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) Microglia_Activation->Cytokine_Release

Caption: CysLT2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Summary and Future Directions

This compound is a selective CysLT2 receptor antagonist with demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action involves the attenuation of neuroinflammatory processes. While in vivo studies at therapeutic doses have not reported overt toxicity, there is a clear lack of comprehensive, publicly available safety and toxicology data.

For the further development of this compound as a potential therapeutic agent, a full battery of formal toxicology studies is required. This would include, but not be limited to:

  • Acute, sub-chronic, and chronic toxicity studies in relevant animal models.

  • Determination of LD50 and No-Observed-Adverse-Effect-Level (NOAEL).

  • Genotoxicity and carcinogenicity studies.

  • Safety pharmacology assessments to evaluate effects on major organ systems.

The data from such studies will be critical for establishing a complete safety profile and for guiding any future clinical development.

References

Methodological & Application

Application Notes and Protocols for (Rac)-HAMI 3379 in a Rat MCAO Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Rac)-HAMI 3379, a potent and selective cysteinyl leukotriene 2 (CysLT2) receptor antagonist, in a rat model of Middle Cerebral Artery Occlusion (MCAO), a common model for preclinical stroke research.

Introduction

This compound has demonstrated significant neuroprotective effects in models of ischemic brain injury.[1][2] Its mechanism of action involves the antagonism of the CysLT2 receptor, which plays a role in post-ischemic inflammation.[1][3][4] By inhibiting this receptor, this compound attenuates microglia-related inflammation, thereby reducing neuronal damage.[1][3][5] Studies have shown that its administration can lead to a reduction in infarct volume, brain edema, and neurological deficits following MCAO in rats.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the application of this compound in a rat MCAO model based on published studies.

Table 1: Dosage and Administration of this compound

ParameterDetailsReference
Effective Dosage (Intraperitoneal) 0.1 - 0.4 mg/kg[2][5]
Chronic Dosing Regimen (Intraperitoneal) 0.1 mg/kg daily for 6-14 consecutive days[6][7]
Effective Dosage (Intracerebroventricular) 10 - 100 ng[8]
Administration Route Intraperitoneal (i.p.) or Intracerebroventricular (i.c.v.)[2][5][8]
Therapeutic Window Approximately 1 hour post-MCAO for i.p. injection[2][5]
Vehicle Saline[9]

Table 2: Rat MCAO Model Parameters

ParameterDetailsReference
Animal Model Male Sprague-Dawley rats[10]
Animal Weight 270 - 320 g[10]
Anesthesia Ketamine (80 mg/kg) and Xylazine[11]
MCAO Method Intraluminal suture method[11][12][13]
Suture Size 4-0 nylon monofilament[11]
Occlusion Duration Transient (e.g., 30 minutes) or Permanent[8][10][13]
Reperfusion Withdrawal of the filament for transient MCAO[11][12]

Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by blocking the CysLT2 receptor, which is involved in the inflammatory cascade following ischemic brain injury. This antagonism has been shown to suppress the NLRP3 inflammasome and subsequent pyroptosis, a form of programmed cell death.[14] By inhibiting microglial activation and the release of pro-inflammatory cytokines, this compound helps to preserve neuronal integrity in the ischemic penumbra.[3][4][5]

G cluster_0 Ischemic Brain Injury cluster_1 Microglial Cell Ischemia Ischemia CysLTs Release CysLTs Release Ischemia->CysLTs Release Cysteinyl Leukotrienes (CysLTs) Release Cysteinyl Leukotrienes (CysLTs) Release CysLT2 Receptor CysLT2 Receptor CysLTs Release->CysLT2 Receptor Activates NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation CysLT2 Receptor->NLRP3 Inflammasome Activation Pyroptosis & Neuroinflammation Pyroptosis & Neuroinflammation NLRP3 Inflammasome Activation->Pyroptosis & Neuroinflammation Neuronal Injury Neuronal Injury Pyroptosis & Neuroinflammation->Neuronal Injury Rac-HAMI 3379 Rac-HAMI 3379 Rac-HAMI 3379->CysLT2 Receptor Inhibits Neuroprotection Neuroprotection Rac-HAMI 3379->Neuroprotection G Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups MCAO Surgery MCAO Surgery Randomization into Groups->MCAO Surgery Drug Administration Drug Administration MCAO Surgery->Drug Administration (e.g., within 1h) Post-operative Monitoring Post-operative Monitoring Drug Administration->Post-operative Monitoring Neurological Assessment Neurological Assessment Post-operative Monitoring->Neurological Assessment (e.g., 24h) Euthanasia & Brain Collection Euthanasia & Brain Collection Neurological Assessment->Euthanasia & Brain Collection Infarct Volume Analysis (TTC Staining) Infarct Volume Analysis (TTC Staining) Euthanasia & Brain Collection->Infarct Volume Analysis (TTC Staining) Data Analysis & Interpretation Data Analysis & Interpretation Infarct Volume Analysis (TTC Staining)->Data Analysis & Interpretation

References

Intraperitoneal injection of (Rac)-HAMI 3379 protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (Rac)-HAMI 3379

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1] It is the racemic form of HAMI 3379. It is crucial to note that while initial interest may have been related to chemokine receptors, this compound does not target the CXCR3 receptor. Instead, its mechanism of action is centered on the CysLT2 receptor, a G protein-coupled receptor involved in inflammatory pathways.[2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that play a significant role in inflammatory responses.[3] The CysLT2 receptor, activated by LTC4 and LTD4, is implicated in various pathological conditions, including neuroinflammation, brain injury, and asthma.[4][5] this compound exerts its effects by blocking the signaling cascades initiated by the activation of the CysLT2 receptor. Recent studies have also identified HAMI 3379 as an antagonist of the orphan G protein-coupled receptor GPR17, suggesting a potential role in promoting oligodendrocyte differentiation.[6][7]

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of this compound for in vivo research, including a summary of its use in various studies, detailed experimental protocols, and an illustration of the CysLT2 receptor signaling pathway.

Data Presentation

The following table summarizes quantitative data from in vivo studies that have utilized intraperitoneal injection of HAMI 3379.

Animal ModelDisease/ConditionDosageDosing FrequencyKey FindingsReference
Sprague-Dawley RatFocal Cerebral Ischemia (MCAO)0.1 - 0.4 mg/kgSingle doseReduced infarct volume, brain edema, and neurological deficits.[4][8]
Sprague-Dawley RatFocal Cerebral Ischemia (MCAO)0.1 mg/kgDaily for 6 daysImproved neurological deficits, reduced brain atrophy and lesion size, inhibited microglial activation and glial scar formation.[5]
GerbilPost-Stroke Depression0.1 mg/kgDaily for 14 daysAmeliorated depression-like behaviors, reduced neuronal loss, and inhibited microglial activation. Downregulated the NLRP3 inflammasome/pyroptosis pathway.[9]
Sprague-Dawley RatFocal Cerebral Ischemia (MCAO)0.1 mg/kgAdministered at 0, 1, 2, and 4 hours post-MCAOAttenuated acute brain injury, reduced neurological deficits, and decreased infarct volume and brain edema.[10]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from a method for preparing a suspended solution of this compound suitable for intraperitoneal injection.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO. Due to its hygroscopic nature, use newly opened DMSO for best results. A concentration of 25 mg/mL is a viable starting point. Use sonication if necessary to fully dissolve the compound.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. For example, to prepare a 1 mL working solution, add 400 µL of PEG300 to 100 µL of a 25 mg/mL DMSO stock.

  • Mix thoroughly by vortexing.

  • Add Tween-80 and mix again. Continuing the 1 mL example, add 50 µL of Tween-80.

  • Add saline to reach the final desired volume and concentration. To complete the 1 mL solution, add 450 µL of saline. This will result in a final concentration of 2.5 mg/mL.

  • Vortex the final suspension thoroughly before each injection to ensure homogeneity. It is recommended to prepare this working solution fresh on the day of use.

Intraperitoneal Injection Procedure in Rodents

This protocol provides a general guideline for the intraperitoneal injection of this compound in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct volume of the drug suspension to inject based on the desired dosage.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to expose the abdomen.

  • Position the animal so that the abdomen is accessible and tilted slightly downwards. This allows the abdominal organs to move away from the injection site.

  • Locate the injection site in the lower right or left quadrant of the abdomen. This is to avoid puncturing the bladder or the cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.

  • Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation at a different site.

  • Slowly inject the this compound suspension.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions following the injection.

Mandatory Visualization

CysLT2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the CysLT2 receptor upon activation by its ligands, LTC4 and LTD4. This compound acts as an antagonist at this receptor, inhibiting these downstream signaling events.

CysLT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand LTC4 / LTD4 CysLT2R CysLT2 Receptor ligand->CysLT2R binds Gq Gq CysLT2R->Gq activates Gi Gi CysLT2R->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammatory Responses Ca_release->Inflammation ERK ERK1/2 Phosphorylation PKC->ERK ERK->Inflammation cAMP ↓ cAMP AC->cAMP cAMP->Inflammation modulates HAMI This compound HAMI->CysLT2R inhibits

References

Application Notes and Protocols for Intracerebroventricular Administration of (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is the racemic mixture of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] Emerging research has also identified HAMI 3379 as an antagonist of the orphan G protein-coupled receptor GPR17. This dual antagonism makes this compound a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes, particularly in the central nervous system (CNS).

These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of this compound in rodent models, summarizing key quantitative data from published studies and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing in vivo experiments to explore the therapeutic potential of targeting the CysLT2 and GPR17 receptors in neurological disorders.

Mechanism of Action

This compound exerts its biological effects primarily through the blockade of two distinct G protein-coupled receptors:

  • Cysteinyl Leukotriene 2 (CysLT2) Receptor: CysLTs are inflammatory mediators that, upon binding to CysLT2R on microglia, can trigger a pro-inflammatory cascade. HAMI 3379 has been shown to inhibit microglial activation, phagocytosis, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2] This anti-inflammatory action is mediated, at least in part, by the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.

  • G Protein-Coupled Receptor 17 (GPR17): GPR17 is an orphan receptor that plays a role in oligodendrocyte differentiation. HAMI 3379 has been repurposed as a GPR17 antagonist, and studies have shown that its blockade can promote the maturation of oligodendrocytes. This suggests a potential therapeutic application in demyelinating diseases.

Data Presentation

In Vitro Efficacy of HAMI 3379
ParameterCell Line/SystemAgonistIC50Reference
Ca2+ MobilizationCysLT2 Receptor Reporter Cell LineLeukotriene D4 (LTD4)3.8 nMMedChemExpress
Ca2+ MobilizationCysLT2 Receptor Reporter Cell LineLeukotriene C4 (LTC4)4.4 nMMedChemExpress
GPR17 Activation (cAMP assay)1321N1 GPR17 Stable Cell LineMDL29,9511.5 µMDiscovery on Target
GPR17 Activation (Ca2+ mobilization)1321N1 GPR17 Stable Cell LineMDL29,9518.1 µMDiscovery on Target
In Vivo Neuroprotective Effects of HAMI 3379 in a Rat Model of Focal Cerebral Ischemia (MCAO)
Administration RouteDoseTime of AdministrationOutcome MeasuresReference
Intracerebroventricular (i.c.v.)10 ng30 min before MCAOAttenuated neurological deficits, reduced infarct volume, brain edema, IgG exudation, neuronal degeneration, and neuronal loss.ResearchGate
Intracerebroventricular (i.c.v.)100 ng30 min before MCAOAttenuated neurological deficits, reduced infarct volume, brain edema, IgG exudation, neuronal degeneration, and neuronal loss.ResearchGate
Intraperitoneal (i.p.)0.1 - 0.4 mg/kgWithin 1 hour of MCAOAttenuated acute brain injury, reduced neurological deficits, infarct volume, and brain edema.[3]
Intraperitoneal (i.p.)0.1 mg/kgDaily for 6 days post-MCAOImproved neurological deficits, ameliorated brain atrophy and lesion, increased neuron density, inhibited microglia activation, and glial scar formation.[4]

Experimental Protocols

Preparation of this compound for Intracerebroventricular Injection

It is recommended to prepare fresh solutions of this compound for each experiment. The solubility of the compound may be limited in aqueous solutions. A common method for preparing a stock solution for in vivo use involves dissolving the compound in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then further diluting it with saline or an artificial cerebrospinal fluid (aCSF).

Example Preparation Protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For intracerebroventricular injection, dilute the stock solution in sterile, pyrogen-free saline or aCSF to the desired final concentration. The final concentration of DMSO should be minimized to avoid solvent-induced toxicity (typically kept below 1-5%).

Protocol for Intracerebroventricular Cannula Implantation and Injection in Rats

This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent intracerebroventricular injections of this compound.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula (22-gauge) and dummy cannula

  • Injection cannula (28-gauge)

  • Dental cement and anchor screws

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Analgesics for post-operative care

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an approved institutional protocol.

    • Shave the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.

    • Clean the surgical area with an antiseptic solution.

  • Surgical Incision and Skull Exposure:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.

  • Drilling:

    • Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma is:

      • Anterior-Posterior (AP): -0.8 mm

      • Medial-Lateral (ML): ±1.5 mm

    • Drill a small hole through the skull at the determined coordinates.

  • Cannula Implantation:

    • Slowly lower the guide cannula through the drilled hole to the target depth. A typical dorsoventral (DV) coordinate from the skull surface is -3.5 to -4.0 mm.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Closure and Post-operative Care:

    • Insert a dummy cannula into the guide cannula to keep it patent.

    • Suture the scalp incision.

    • Administer analgesics as per your institution's guidelines and allow the animal to recover on a heating pad.

    • Monitor the animal closely for several days post-surgery.

  • Intracerebroventricular Injection:

    • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

    • Load a Hamilton syringe with the prepared this compound solution and attach it to the injection cannula.

    • Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide.

    • Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). The total injection volume is typically 1-5 µL for rats.

    • After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Gently withdraw the injection cannula and replace the dummy cannula.

Visualizations

Signaling Pathways

HAMI3379_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cysteinyl Leukotrienes Cysteinyl Leukotrienes CysLT2R CysLT2R Cysteinyl Leukotrienes->CysLT2R Rac-HAMI 3379 Rac-HAMI 3379 Rac-HAMI 3379->CysLT2R GPR17 GPR17 Rac-HAMI 3379->GPR17 NFkB NF-κB CysLT2R->NFkB NLRP3 NLRP3 Inflammasome CysLT2R->NLRP3 Oligodendrocyte_Maturation Oligodendrocyte Maturation GPR17->Oligodendrocyte_Maturation Inhibition ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->ProInflammatory_Cytokines NLRP3->ProInflammatory_Cytokines Microglial_Activation Microglial Activation ProInflammatory_Cytokines->Microglial_Activation Myelination Myelination Oligodendrocyte_Maturation->Myelination

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

ICV_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_experiment Experiment cluster_analysis Analysis A Preparation of This compound Solution F Intracerebroventricular Injection of this compound A->F B Animal Acclimatization C Anesthesia & Stereotaxic Mounting B->C D Cannula Implantation C->D E Post-operative Care & Recovery D->E E->F G Behavioral Testing / Induction of Pathology (e.g., MCAO) F->G H Tissue Collection (Brain) G->H I Histological & Molecular Analysis (e.g., Infarct Volume, Cytokine Levels) H->I J Data Analysis & Interpretation I->J

Caption: Experimental workflow for ICV administration.

Logical Relationship

Logical_Relationship cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Potential Compound This compound CysLT2R CysLT2 Receptor Compound->CysLT2R Antagonist GPR17 GPR17 Receptor Compound->GPR17 Antagonist Anti_Inflammatory Anti-inflammatory Effects (Microglia Inhibition) CysLT2R->Anti_Inflammatory Pro_Myelinating Pro-myelinating Effects (Oligodendrocyte Maturation) GPR17->Pro_Myelinating Ischemic_Stroke Ischemic Stroke Anti_Inflammatory->Ischemic_Stroke Demyelinating_Diseases Demyelinating Diseases Pro_Myelinating->Demyelinating_Diseases

Caption: Therapeutic potential of this compound.

References

Application Notes and Protocols for (Rac)-HAMI 3379 in Primary Oligodendrocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 has been identified as a potent antagonist of the G protein-coupled receptor 17 (GPR17), a key negative regulator of oligodendrocyte differentiation.[1][2][3][4][5] Initially developed as an antagonist for the cysteinyl-leukotriene CysLT2 receptor, HAMI 3379 has been repurposed as a valuable pharmacological tool to promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][2][4][5] GPR17 is highly expressed in immature oligodendrocytes and its activation inhibits their differentiation, suggesting that its antagonism could be a promising strategy for promoting remyelination in demyelinating diseases such as multiple sclerosis.[1][3]

These application notes provide a comprehensive overview of the use of this compound in primary oligodendrocyte cultures, including its mechanism of action, quantitative effects on oligodendrocyte differentiation, and detailed experimental protocols.

Mechanism of Action

This compound promotes oligodendrocyte differentiation by blocking the inhibitory signaling of the GPR17 receptor. GPR17 is coupled to the Gαi/o signaling pathway. Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of downstream effectors like protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). This cascade ultimately suppresses the expression of myelin proteins, such as Myelin Basic Protein (MBP), and arrests oligodendrocytes in an immature state.

By acting as an antagonist, this compound prevents the GPR17-mediated reduction in cAMP, thereby relieving the inhibition of the maturation program and allowing for the expression of mature oligodendrocyte markers and the development of a more complex, branched morphology.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the differentiation and maturation of primary oligodendrocytes.

Table 1: Effect of this compound on Myelin Basic Protein (MBP) Expression in Primary Rat Oligodendrocytes

This compound ConcentrationMean Fold Increase in MBP Expression (± SEM)Statistical Significance (p-value)
1 µM~1.5< 0.05
10 µM~1.8< 0.05

Data is estimated from densitometric analysis of Western blots and is relative to untreated control cells. Cells were treated for 48-72 hours in the presence of triiodothyronine (T3).[1]

Table 2: Effect of this compound on the Maturation of Human iPSC-Derived Oligodendrocytes

This compound ConcentrationNormalized MBP+/O4+ Cell Ratio (Mean ± SEM)Statistical Significance (p-value)
10 µM~1.5-fold increase< 0.05

Human oligodendrocytes were treated with HAMI 3379 upon growth factor withdrawal. The ratio of cells positive for the mature marker MBP to the immature marker O4 was quantified.[1]

Table 3: Effect of this compound on Oligodendrocyte Process Complexity

TreatmentEffect on Process Branching
This compound (in GPR17+/+ oligodendrocytes)Increased number of intersections per given radius and overall complexity of the process meshwork.
This compound (in GPR17-/- oligodendrocytes)No significant effect on process complexity.

This data highlights the specificity of HAMI 3379 for the GPR17 receptor.[1]

Experimental Protocols

Protocol 1: Primary Rat Oligodendrocyte Precursor Cell (OPC) Culture

This protocol describes the isolation and culture of OPCs from neonatal rat brains, a common method for obtaining primary oligodendrocytes for in vitro studies.[1]

Materials:

  • Postnatal day 1-3 (P1-P3) Wistar rat pups

  • DMEM/F12 medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine (PDL) coated flasks

  • Oligodendrocyte proliferation medium: Neurobasal medium supplemented with 2% B27, 2 mM GlutaMAX, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL PDGF-AA, and 10 ng/mL bFGF.

  • Oligodendrocyte differentiation medium: Neurobasal medium supplemented with 2% B27, 2 mM GlutaMAX, 100 U/mL penicillin, 100 µg/mL streptomycin, and 5 µg/mL N-acetyl-L-cysteine, and 0.20 nM triiodothyronine (T3).

Procedure:

  • Tissue Dissociation:

    • Euthanize P1-P3 rat pups according to approved institutional animal care protocols.

    • Dissect cerebral cortices in ice-cold HBSS.

    • Mince the tissue and incubate in a solution of trypsin and DNase I at 37°C for 15 minutes.

    • Inactivate trypsin with FBS-containing medium and gently triturate the tissue to obtain a single-cell suspension.

  • Mixed Glial Culture:

    • Plate the cell suspension onto PDL-coated flasks in DMEM/F12 with 10% FBS.

    • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

    • After 7-10 days, the culture will consist of a mixed population of astrocytes, microglia, and OPCs.

  • OPC Isolation:

    • Shake the mixed glial cultures on an orbital shaker at 200 rpm overnight at 37°C to detach microglia.

    • Remove the supernatant containing microglia and add fresh proliferation medium.

    • Continue shaking for another 6-8 hours to detach OPCs.

    • Collect the supernatant containing OPCs and plate on non-coated Petri dishes for 1 hour to remove any remaining contaminating microglia and astrocytes.

    • Collect the non-adherent OPCs and plate them on PDL-coated plates or coverslips in proliferation medium.

  • OPC Proliferation and Differentiation:

    • Expand OPCs in proliferation medium for 2-3 days.

    • To induce differentiation, replace the proliferation medium with differentiation medium. Oligodendrocytes will begin to mature and express differentiation markers over the next 3-5 days.

Protocol 2: Treatment of Primary Oligodendrocytes with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Differentiated primary oligodendrocyte cultures

  • Oligodendrocyte differentiation medium

Procedure:

  • Prepare working solutions of this compound in differentiation medium at the desired final concentrations (e.g., 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest HAMI 3379 treatment.

  • Remove the existing medium from the oligodendrocyte cultures and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for the desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

Protocol 3: Analysis of Oligodendrocyte Differentiation

A. Immunocytochemistry for O4 and MBP

Materials:

  • Primary antibodies: anti-O4 (mouse IgM), anti-MBP (rabbit IgG)

  • Secondary antibodies: fluorescently labeled anti-mouse IgM and anti-rabbit IgG

  • Paraformaldehyde (PFA)

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Fix the treated cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for MBP staining). For O4 surface staining, omit the permeabilization step.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on glass slides using a mounting medium.

  • Image the cells using a fluorescence microscope and quantify the number of O4-positive and MBP-positive cells.

B. Western Blotting for MBP

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-MBP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the MBP signal to the β-actin signal.

Visualizations

GPR17_Signaling_Pathway cluster_membrane Cell Membrane GPR17 GPR17 Gai Gαi/o GPR17->Gai activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces HAMI3379 This compound HAMI3379->GPR17 blocks Gai->AC inhibits PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates CREB CREB PKA->CREB phosphorylates MBP_expression MBP Expression (Oligodendrocyte Maturation) PKA->MBP_expression promote EPAC->MBP_expression promote CREB->MBP_expression promote Inhibition Inhibition Activation Activation

Caption: Signaling pathway of GPR17 antagonism by this compound in oligodendrocytes.

Experimental_Workflow cluster_culture Primary Oligodendrocyte Culture cluster_analysis Analysis of Differentiation Isolation 1. Isolate OPCs from Neonatal Rat Brains Proliferation 2. Proliferate OPCs Isolation->Proliferation Differentiation 3. Differentiate into Oligodendrocytes Proliferation->Differentiation Treatment 4. Treat with this compound (or Vehicle Control) Differentiation->Treatment ICC 5a. Immunocytochemistry (O4, MBP) Treatment->ICC WB 5b. Western Blot (MBP) Treatment->WB Data 6. Quantify and Analyze Data ICC->Data WB->Data

Caption: Experimental workflow for studying this compound effects on oligodendrocytes.

References

Application Notes and Protocols for Calcium Mobilization Assays Using (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (Rac)-HAMI 3379 as an antagonist in calcium mobilization assays. This compound, the racemic mixture of HAMI 3379, is a valuable tool for studying G protein-coupled receptor (GPCR) signaling, particularly for the cysteinyl leukotriene 2 (CysLT₂) receptor and the orphan receptor GPR17.[1][2][3]

Introduction

This compound is a potent and selective antagonist of the CysLT₂ receptor and has also been identified as an antagonist of GPR17.[1][2][3] Both receptors are involved in signaling pathways that lead to the mobilization of intracellular calcium. Calcium mobilization assays are a common method to screen for and characterize receptor antagonists.[4] This is typically achieved by pre-incubating cells expressing the target receptor with the antagonist before stimulating them with a known agonist. The antagonist's efficacy is determined by its ability to inhibit the agonist-induced increase in intracellular calcium, which is monitored using a calcium-sensitive fluorescent dye like Fluo-4 AM.[4]

Data Presentation

The following tables summarize the inhibitory activity of HAMI 3379, the active component of this compound, in calcium mobilization assays for the CysLT₂ and GPR17 receptors.

Table 1: Inhibitory Concentration (IC₅₀) of HAMI 3379 on Agonist-Induced Calcium Mobilization at the CysLT₂ Receptor

AgonistCell LineIC₅₀ (nM)Reference
Leukotriene D₄ (LTD₄)CysLT₂ Receptor Reporter Cell Line3.8[2]
Leukotriene C₄ (LTC₄)CysLT₂ Receptor Reporter Cell Line4.4[2]

Table 2: Inhibitory Concentration (IC₅₀) of HAMI 3379 on Agonist-Induced Calcium Mobilization at the GPR17 Receptor

AgonistCell LineIC₅₀ (µM)Reference
MDL29,9511321N1 GPR17 Stable Cell Line8.1[5]
MDL29,9511321N1 GPR17 Stable Cell Line21[5]

Signaling Pathways

The activation of CysLT₂ and GPR17 receptors by their respective agonists initiates a signaling cascade that results in the release of calcium from intracellular stores. This compound acts by blocking the receptor, thereby inhibiting this downstream signaling.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., LTD₄, MDL29,951) Receptor GPCR (CysLT₂ or GPR17) Agonist->Receptor Activates G_protein Gq Receptor->G_protein Activates Antagonist This compound Antagonist->Receptor Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_cytosol ↑ [Ca²⁺]i (Calcium Mobilization) Ca_store->Ca_cytosol Release

Figure 1. General signaling pathway for Gq-coupled GPCR-mediated calcium mobilization and its inhibition by this compound.

Experimental Workflow

A typical calcium mobilization assay to assess the antagonist activity of this compound follows a sequential process of cell preparation, dye loading, antagonist incubation, agonist stimulation, and signal detection.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_seeding Seed cells expressing the target receptor (e.g., HEK293-GPR17) incubation_24h Incubate for 24h cell_seeding->incubation_24h dye_loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) incubation_24h->dye_loading antagonist_incubation Incubate with varying concentrations of This compound dye_loading->antagonist_incubation agonist_stimulation Stimulate with a known agonist (e.g., MDL29,951) antagonist_incubation->agonist_stimulation fluorescence_measurement Measure fluorescence change over time agonist_stimulation->fluorescence_measurement data_analysis Analyze data to determine IC₅₀ fluorescence_measurement->data_analysis

References

Application Notes and Protocols for Immunofluorescence Staining of Microglia in the Context of (Rac)-HAMI 3379 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is a potent and selective antagonist for the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3] The CysLT2 receptor is abundantly expressed in the brain and plays a crucial role in neuroinflammatory processes, particularly in the activation of microglia.[4][5] Microglial activation is a key event in the pathology of various neurological disorders, including ischemic stroke and neurodegenerative diseases.[6][7] this compound has been shown to attenuate microglia-related inflammation, making it a valuable tool for studying the role of the CysLT2R in neuroinflammation and for the development of potential therapeutic agents.[1][7] These application notes provide detailed protocols for the use of immunofluorescence staining to investigate the effects of this compound on microglia.

Mechanism of Action

This compound exerts its effects by blocking the CysLT2 receptor, thereby inhibiting the downstream signaling pathways activated by its ligands, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1] In microglia, activation of the CysLT2 receptor has been linked to pro-inflammatory responses, including the activation of the NF-κB pathway and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and pyroptosis.[4] By antagonizing the CysLT2R, this compound can suppress these inflammatory cascades, leading to a reduction in microglial activation and its associated neurotoxic effects.

CysLT2R Signaling Pathway in Microglia

CysLT2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LTC4 Leukotriene C4 (LTC4) Leukotriene D4 (LTD4) CysLT2R CysLT2 Receptor LTC4->CysLT2R Activates NFkB NF-κB Pathway CysLT2R->NFkB NLRP3 NLRP3 Inflammasome Activation CysLT2R->NLRP3 HAMI3379 This compound HAMI3379->CysLT2R Blocks Inflammation Neuroinflammation NFkB->Inflammation Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Release Pro_IL1b->IL1b IL1b->Inflammation Pyroptosis->Inflammation

Caption: CysLT2R signaling cascade in microglia and the inhibitory action of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of HAMI 3379

ParameterCell LineLigandIC50 ValueReference
Ca2+ MobilizationCysLT2 Receptor ReporterLeukotriene D4 (LTD4)3.8 nM[1]
Ca2+ MobilizationCysLT2 Receptor ReporterLeukotriene C4 (LTC4)4.4 nM[1]
Ca2+ MobilizationCysLT1 Receptor Reporter->10,000 nM[1]

Table 2: In Vivo Efficacy of HAMI 3379

Animal ModelTreatmentDosageEffectReference
Gerbils (Post-Stroke Depression Model)HAMI 3379 (i.p.)0.1 mg/kgDramatically reduced the number of Iba-1-positive microglia.
Rats (Middle Cerebral Artery Occlusion)HAMI 3379 (i.p.)0.1-0.4 mg/kgReduced neurological deficits, infarct volume, and brain edema.[7]

Table 3: Effect of HAMI 3379 on Microglia in a Post-Stroke Depression Model

GroupNumber of Iba-1-positive cells/fieldReference
Sham403.80 ± 6.16
Post-Stroke Depression (PSD)461.50 ± 4.16
PSD + HAMI 3379 (0.1 mg/kg)436.50 ± 4.20

Experimental Protocols

Immunofluorescence Staining of Microglia in Brain Cryosections

This protocol is designed for the detection of microglia in brain tissue sections from animals treated with this compound. The most common marker for microglia is the Ionized calcium-binding adapter molecule 1 (Iba1).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Blocking solution: 5% normal goat serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS

  • Primary antibody: Rabbit anti-Iba1 (or other microglial marker)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

    • Embed the brain in OCT compound and freeze. Store at -80°C.

    • Cut 20-40 µm thick sections using a cryostat and mount on charged glass slides.

  • Staining:

    • Wash the sections three times for 5 minutes each with PBS.

    • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Wash three times for 5 minutes each with PBS.

    • Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-Iba1) diluted in the blocking solution overnight at 4°C.

    • Wash the sections three times for 10 minutes each with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 2 hours at room temperature, protected from light.

    • Wash the sections three times for 10 minutes each with PBS, protected from light.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip with mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Quantify the number of Iba1-positive cells and analyze their morphology (e.g., ramified vs. amoeboid) to assess the effect of this compound on microglial activation.

Immunofluorescence Staining of Microglia in Cell Culture

This protocol is suitable for in vitro studies investigating the direct effects of this compound on cultured microglia.

Materials:

  • Microglia cell line (e.g., BV-2) or primary microglia

  • Cell culture medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore

  • DAPI

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate microglia on coverslips in a 24-well plate and culture until they reach the desired confluency.

    • Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls.

  • Staining:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

    • Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Analyze changes in Iba1 expression and cell morphology.

Experimental Workflow for Assessing this compound Effects on Microglia

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment AnimalModel Animal Model of Neurological Disease Treatment Administer this compound or Vehicle AnimalModel->Treatment TissueHarvest Tissue Harvest (Brain) Treatment->TissueHarvest Cryosectioning Cryosectioning TissueHarvest->Cryosectioning Staining Immunofluorescence Staining (e.g., for Iba1) Cryosectioning->Staining CellCulture Microglia Cell Culture CellTreatment Treat with this compound or Vehicle CellCulture->CellTreatment CellFixation Cell Fixation CellTreatment->CellFixation CellFixation->Staining Imaging Fluorescence Microscopy/ Confocal Imaging Staining->Imaging Analysis Data Analysis: - Cell Counting - Morphological Analysis Imaging->Analysis Conclusion Conclusion on the Effect of This compound on Microglia Analysis->Conclusion

Caption: Workflow for immunofluorescence analysis of this compound's effect on microglia.

References

Dissolving (Rac)-HAMI 3379 for Cell Culture: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor, a G-protein coupled receptor involved in various inflammatory and cardiovascular signaling pathways.[1][2][3] Its utility in cell-based assays is crucial for researchers investigating the roles of the CysLT2 receptor in cellular processes such as microglial activation, oligodendrocyte differentiation, and inflammatory responses.[4][5] Proper dissolution and handling of this compound are paramount to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols for the dissolution of this compound for use in cell culture applications, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the key solubility and storage information for this compound.

ParameterValueSource
Molecular Weight 595.73 g/mol [1]
Primary Solvent (In Vitro) Dimethyl Sulfoxide (DMSO)[1][6]
Stock Solution Concentration 100 mg/mL (167.86 mM) in DMSO[1][6]
Dissolution Aid Ultrasonic treatment is recommended[1][6]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[1]
Storage of Powder -20°C for up to 3 years[2]
IC50 (LTD4-induced Ca2+ mobilization) 3.8 nM[1][2]
IC50 (LTC4-induced Ca2+ mobilization) 4.4 nM[1][2]

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mg/mL (167.86 mM). For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1][6] Note that hygroscopic DMSO can impact solubility, so using newly opened DMSO is recommended.[1][6]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to obtain the desired final concentration for treating cells.

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Example Dilution for a 10 µM Final Concentration:

    • Prepare an intermediate dilution by adding 1 µL of the 167.86 mM stock solution to 16.686 mL of cell culture medium to get a 10 mM solution. Mix thoroughly.

    • From this intermediate dilution, you can perform further dilutions to your final desired concentration. For a final concentration of 10 µM in a final volume of 1 mL, add 1 µL of the 10 mM intermediate solution to 999 µL of cell culture medium.

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiments.

  • Add the final working solution to your cell cultures and proceed with your experimental timeline.

Visualizations

The following diagrams illustrate the experimental workflow for dissolving this compound and its known signaling pathway.

G Experimental Workflow for this compound Dissolution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Add DMSO (100 mg/mL) Add DMSO (100 mg/mL) Weigh this compound->Add DMSO (100 mg/mL) Aseptic Technique Vortex Vortex Add DMSO (100 mg/mL)->Vortex Initial Mixing Ultrasonicate Ultrasonicate Vortex->Ultrasonicate If Needed Aliquot Aliquot Ultrasonicate->Aliquot Single-Use Store (-20°C or -80°C) Store (-20°C or -80°C) Aliquot->Store (-20°C or -80°C) Prevent Degradation Thaw Stock Thaw Stock Store (-20°C or -80°C)->Thaw Stock Serial Dilution in Medium Serial Dilution in Medium Thaw Stock->Serial Dilution in Medium To Final Concentration Add to Cells Add to Cells Serial Dilution in Medium->Add to Cells Final DMSO ≤ 0.1% G Signaling Pathway of this compound cluster_pathway Cellular Response Leukotrienes (LTC4, LTD4) Leukotrienes (LTC4, LTD4) CysLT2 Receptor CysLT2 Receptor Leukotrienes (LTC4, LTD4)->CysLT2 Receptor Activates G-protein Activation G-protein Activation CysLT2 Receptor->G-protein Activation This compound This compound This compound->CysLT2 Receptor Antagonizes Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Downstream Signaling->NLRP3 Inflammasome Activation e.g. Microglial Activation Microglial Activation Downstream Signaling->Microglial Activation Pyroptosis Pyroptosis NLRP3 Inflammasome Activation->Pyroptosis Inflammatory Response Inflammatory Response Pyroptosis->Inflammatory Response Microglial Activation->Inflammatory Response

References

Application Notes and Protocols for (Rac)-HAMI 3379 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1][2] Emerging research has highlighted its neuroprotective potential, particularly in the context of ischemic brain injury.[1][2] Cysteinyl leukotrienes are inflammatory mediators that are implicated in the pathophysiology of neuronal damage following cerebral ischemia.[3] this compound exerts its neuroprotective effects by blocking the CysLT2 receptor, which in turn attenuates microglia-related inflammation and subsequent neuronal injury.[1][2][3] These application notes provide a comprehensive overview of the experimental design for evaluating the neuroprotective effects of this compound, including its in vitro and in vivo efficacy, along with detailed protocols for key experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (LTD4-induced Ca2+ mobilization) 3.8 nMCysLT2 Receptor Reporter Cell Line[1][2][4]
IC50 (LTC4-induced Ca2+ mobilization) 4.4 nMCysLT2 Receptor Reporter Cell Line[1][2][4]
IC50 (CysLT1 Receptor) >10,000 nMCysLT1 Receptor Reporter Cell Line[2][4]
IC50 (Radioligand Binding Assay) 37.9 nMCHO cells expressing human CysLT2[5]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterEffective Dose RangeTreatment RegimenKey FindingsReference
Reduction of Infarct Volume 0.1 - 0.4 mg/kgIntraperitoneal (i.p.) injectionSignificantly reduces infarct volume 24 and 72 hours post-MCAO.[4][6]
Amelioration of Brain Edema 0.1 - 0.4 mg/kgIntraperitoneal (i.p.) injectionReduces the percentage increase in the ischemic/contralateral hemispheric ratio.[4][6]
Improvement of Neurological Deficits 0.1 - 0.4 mg/kgIntraperitoneal (i.p.) injectionAttenuates neurological deficit scores.[4][6]
Therapeutic Window -Administration at 0 and 1 hour after reperfusionEffective in reducing infarct volume and neurological deficits.[4][6]
Long-term Neuroprotection 0.1 mg/kgi.p. injection for six consecutive days post-ischemiaImproved neurological deficits and holding angles in the inclined board test; ameliorated brain atrophy and lesion; increased neuron density in the ischemic border zone; inhibited microglia activation and glial scar formation.[7][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound in neuroprotection and a typical experimental workflow for its evaluation.

G cluster_0 Ischemic Insult (e.g., Stroke) cluster_1 Inflammatory Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome Ischemia Ischemia/Reperfusion CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) Ischemia->CysLTs increases production CysLT2R CysLT2 Receptor CysLTs->CysLT2R activates Microglia Microglial Activation CysLT2R->Microglia mediates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglia->Cytokines releases NeuronalInjury Neuronal Injury & Death Cytokines->NeuronalInjury induces HAMI3379 This compound HAMI3379->CysLT2R antagonizes Neuroprotection Neuroprotection HAMI3379->Neuroprotection promotes

Caption: Signaling pathway of this compound in neuroprotection.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation cluster_2 Data Analysis & Conclusion InVitroScreening Receptor Binding & Functional Assays (IC50 determination) OGDR Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in neuronal/microglial co-cultures InVitroScreening->OGDR CellViability Cell Viability & Cytotoxicity Assays OGDR->CellViability CytokineAssay Inflammatory Cytokine Measurement (ELISA) OGDR->CytokineAssay MCAO Middle Cerebral Artery Occlusion (MCAO) in Rats CellViability->MCAO informs CytokineAssay->MCAO informs Dosing Dose-Response & Therapeutic Window Studies MCAO->Dosing Behavioral Neurological Deficit Scoring Dosing->Behavioral Infarct Infarct Volume Measurement (TTC Staining) Dosing->Infarct Histo Immunohistochemistry (Microglia, Neurons) Dosing->Histo Analysis Statistical Analysis Behavioral->Analysis Infarct->Analysis Histo->Analysis Conclusion Conclusion on Neuroprotective Efficacy Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol is designed to mimic ischemic conditions in vitro.

Materials:

  • Primary cortical neuron and microglial cell cultures

  • Glucose-free DMEM or Neurobasal medium

  • Hypoxic chamber (95% N2, 5% CO2)

  • Cell viability assay kit (e.g., MTT, LDH)

  • ELISA kits for IL-1β and TNF-α

Procedure:

  • Culture primary cortical neurons and microglia, or co-cultures, to the desired confluency.

  • To induce OGD, replace the normal culture medium with glucose-free medium pre-equilibrated in the hypoxic chamber.

  • Place the culture plates in the hypoxic chamber for a duration of 10 to 90 minutes, depending on the desired severity of the insult.[10][11]

  • For the reperfusion phase, remove the plates from the hypoxic chamber, replace the glucose-free medium with normal, glucose-containing medium, and return the plates to a normoxic incubator (95% air, 5% CO2).

  • This compound can be added to the culture medium before, during, or after the OGD period to assess its protective effects.

  • After a desired reperfusion time (e.g., 24 hours), assess cell viability using a suitable assay and collect the supernatant to measure the levels of inflammatory cytokines by ELISA.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model to induce focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • This compound solution for injection

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

Procedure:

  • Anesthetize the rat and make a midline neck incision.

  • Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature on the CCA.

  • Insert the nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (approximately 17-20 mm from the carotid bifurcation).[12]

  • The occlusion is typically maintained for 90 minutes, after which the filament is withdrawn to allow for reperfusion.

  • Administer this compound or vehicle via intraperitoneal injection at the desired time points relative to the MCAO procedure.

  • After a set survival period (e.g., 24 or 72 hours), evaluate the animals for neurological deficits.

  • Euthanize the animals and perfuse the brains for subsequent analysis.

Assessment of Neuroprotection

1. Neurological Deficit Scoring:

  • A commonly used scoring system is the 7-point scale: 0 = no neurological deficit; 1 = failure to extend the contralateral forepaw fully; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = unable to walk spontaneously; 5 = depressed level of consciousness; 6 = death.[7]

  • Behavioral tests such as the inclined board test can also be used to assess sensorimotor function.[7][8]

2. Infarct Volume Measurement (TTC Staining):

  • After euthanasia, rapidly remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.[12][13]

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and use image analysis software to quantify the infarct area in each slice.

  • The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. Corrections for brain edema may be necessary.[13]

3. Measurement of Inflammatory Cytokines:

  • Brain tissue from the ischemic hemisphere can be homogenized.

  • The levels of IL-1β and TNF-α in the brain homogenates or cerebrospinal fluid can be quantified using commercially available ELISA kits according to the manufacturer's instructions.[14][15]

References

Application Notes and Protocols for (Rac)-HAMI 3379 in CNS Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl Leukotriene 2 Receptor (CysLT2R).[1] Emerging preclinical evidence highlights its neuroprotective potential in models of central nervous system (CNS) injury, particularly ischemic stroke.[1][2][3] Cysteinyl leukotrienes are inflammatory mediators that, through activation of CysLT2R on microglia, contribute to post-injury neuroinflammation, neuronal damage, and glial scar formation.[2][3][4][5] this compound exerts its therapeutic effects by blocking this signaling cascade, thereby reducing microglial activation, inhibiting the release of pro-inflammatory cytokines, and ultimately attenuating neuronal apoptosis and improving functional outcomes.[2][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in rodent models of focal cerebral ischemia, including quantitative efficacy data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterTreatment GroupDosage (mg/kg, i.p.)Time PointResultReference
Neurological Deficit Score MCAO + HAMI 33790.1 - 0.424hSignificant improvement[2][7]
MCAO + HAMI 33790.13-14 daysSustained improvement[3]
Infarct Volume MCAO + HAMI 33790.1 - 0.424hSignificant reduction[2][7]
Brain Edema MCAO + HAMI 33790.1 - 0.424hSignificant reduction[2]
Neuronal Loss MCAO + HAMI 33790.1 - 0.424h & 72hAttenuated[2]
MCAO + HAMI 33790.114 daysIncreased neuron density[3]
Microglial Activation MCAO + HAMI 33790.1 - 0.472hAmeliorated[2]
MCAO + HAMI 33790.114 daysInhibited[3]
Astrocyte Proliferation MCAO + HAMI 33790.1 - 0.472hNo significant effect[2]
Glial Scar Formation MCAO + HAMI 33790.114 daysInhibited[3][8]
Holding Angle (Inclined Board Test) MCAO + HAMI 33790.1 - 0.424hIncreased[7]
MCAO + HAMI 33790.13-14 daysImproved[3]
Table 2: Effect of this compound on Pro-inflammatory Cytokines in a Rat MCAO Model (24h post-injury)
CytokineTreatment GroupDosage (mg/kg, i.p.)SampleResultReference
IL-1β MCAO + HAMI 33790.1 - 0.4Serum & CSFInhibited release[2]
IFN-γ MCAO + HAMI 33790.1 - 0.4Serum & CSFInhibited release[2]
TNF-α MCAO + HAMI 33790.1 - 0.4Serum & CSFInhibited release[2]

Signaling Pathway and Experimental Workflow

G cluster_0 CNS Injury (e.g., Ischemia) cluster_1 Microglia cluster_2 Neuronal Effects Injury Ischemic Insult CysLTs Cysteinyl Leukotrienes (CysLTs) Released Injury->CysLTs CysLT2R CysLT2 Receptor CysLTs->CysLT2R Binds NFkB NF-κB Pathway Activation CysLT2R->NFkB NLRP3 NLRP3 Inflammasome Activation CysLT2R->NLRP3 Activates HAMI3379 This compound HAMI3379->CysLT2R Blocks NFkB->NLRP3 Primes Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-18) Caspase1->Cytokines Cleaves & Releases Neuroinflammation Neuroinflammation Pyroptosis->Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Neuronal Damage / Apoptosis Neuroinflammation->NeuronalDamage

Caption: Proposed mechanism of this compound in attenuating CNS injury.

G start Start: Acclimatize Animals (e.g., Male Sprague-Dawley Rats, 250-300g) mcao Induce Focal Cerebral Ischemia (e.g., MCAO model) start->mcao treatment Administer this compound or Vehicle (i.p. injection, 0.1-0.4 mg/kg) Therapeutic Window: ~1h post-MCAO mcao->treatment behavioral Behavioral Assessments (e.g., Neurological Scoring, Inclined Board Test) Timepoints: 24h, 72h, days 3-14 treatment->behavioral euthanasia Euthanasia & Tissue Collection (e.g., Brain, Serum, CSF) Timepoints: 24h, 72h, 14 days behavioral->euthanasia histology Histological Analysis - Infarct Volume (TTC Staining) - Neuronal Apoptosis (TUNEL Staining) - Microglial Activation (Iba-1 Staining) euthanasia->histology biochem Biochemical Analysis - Cytokine Levels (ELISA) euthanasia->biochem data Data Analysis & Interpretation histology->data biochem->data

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

This compound Formulation and Administration

This protocol is synthesized from methodologies reported in preclinical studies.[2][3]

  • Reagent Preparation:

    • Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is normal saline containing a small percentage of a solubilizing agent like DMSO, followed by dilution. Note: The exact formulation should be optimized for solubility and animal tolerance.

    • Prepare a stock solution and dilute to the final desired concentrations (e.g., 0.1 mg/kg, 0.2 mg/kg, 0.4 mg/kg) based on the average weight of the animals.

  • Administration Protocol:

    • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

    • The therapeutic window for a single dose has been shown to be effective when administered approximately 1 hour after the induction of ischemia.[2]

    • For chronic studies, daily injections for a specified period (e.g., six consecutive days) have been reported.[3][8]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a standard method for inducing focal cerebral ischemia.

  • Animal Preparation:

    • Anesthetize adult male Sprague-Dawley rats (250-300g) with a suitable anesthetic (e.g., isoflurane).

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Secure the animal in a supine position.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissue.

    • Ligate the distal end of the ECA and the CCA.

    • Make a small incision in the ECA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

    • Successful occlusion can be confirmed by a significant drop in cerebral blood flow using laser Doppler flowmetry.

    • For transient MCAO, the suture is withdrawn after a specific period (e.g., 90-120 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

    • Close the incision with sutures.

  • Post-Operative Care:

    • Administer post-operative analgesics and monitor the animal during recovery.

    • Provide easy access to food and water.

Behavioral Assessments
  • Neurological Deficit Scoring (Modified Garcia Score):

    • This test evaluates sensorimotor deficits.

    • The scoring system typically includes assessments of:

      • Spontaneous activity

      • Symmetry in limb movement

      • Forelimb outstretching

      • Climbing

      • Body proprioception

      • Response to vibrissae touch

    • A total score is calculated, with lower scores indicating more severe neurological impairment.[5]

  • Inclined Board Test:

    • This test assesses motor coordination and strength.

    • Place the rat on a board that can be inclined at various angles.

    • Determine the maximum angle at which the rat can maintain its position for a set time (e.g., 5 seconds).[9] A higher angle indicates better function.

Histological and Molecular Analyses
  • Infarct Volume Measurement (TTC Staining):

    • At the study endpoint (e.g., 24h), euthanize the rat and harvest the brain.

    • Slice the brain into 2-mm coronal sections.

    • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.

    • Viable tissue stains red, while the infarcted tissue remains white.

    • Capture images of the sections and quantify the infarct area using image analysis software.

  • Assessment of Neuronal Apoptosis (TUNEL Staining):

    • Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain.

    • Prepare brain sections (e.g., 20-30 µm cryosections).

    • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to a standard protocol or commercial kit instructions.

    • TUNEL-positive cells (apoptotic) can be visualized using fluorescence microscopy.

    • Quantify the number of TUNEL-positive cells in the ischemic penumbra.

  • Evaluation of Microglial Activation (Iba-1 Immunohistochemistry):

    • Use PFA-fixed brain sections as described above.

    • Perform immunohistochemistry using a primary antibody against Ionized calcium-binding adapter molecule 1 (Iba-1), a specific marker for microglia.

    • Use a fluorescently labeled secondary antibody for visualization.

    • Analyze microglial morphology (e.g., ramified vs. amoeboid) and density in the region of interest using microscopy and image analysis software. Activated microglia typically exhibit an amoeboid morphology.

References

Measuring the In Vitro Efficacy of (Rac)-HAMI 3379: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in inflammatory responses.[3] Their effects are mediated through two G protein-coupled receptors, CysLT1R and CysLT2R.[3] While CysLT1R is the target of established anti-asthmatic drugs, the role of CysLT2R in various physiological and pathological processes is an active area of research.[3][4] this compound serves as a valuable pharmacological tool to investigate the function of CysLT2R and as a potential therapeutic agent for CysLT2R-mediated diseases.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its ability to antagonize agonist-induced intracellular calcium mobilization and ERK1/2 phosphorylation, two key downstream signaling events of CysLT2R activation.

Data Presentation

The antagonist activity of HAMI 3379, the active component of this compound, has been quantified in various in vitro assays. The following tables summarize the reported IC50 values, providing a benchmark for efficacy studies.

Table 1: Antagonist Potency of HAMI 3379 on Intracellular Calcium Mobilization [1][2][5][6]

AgonistCell LineIC50 (nM)
Leukotriene D4 (LTD4)CHO cells expressing human CysLT2R3.8
Leukotriene C4 (LTC4)CHO cells expressing human CysLT2R4.4

Table 2: Selectivity Profile of HAMI 3379 [2][5][6]

ReceptorAssayIC50
CysLT2RRadioligand Binding37.9 nM
CysLT1RRadioligand Binding>30 µM
CysLT1RIntracellular Calcium Mobilization>10,000 nM

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

G CysLT2 Receptor Signaling Pathway LTD4 LTD4 / LTC4 CysLT2R CysLT2 Receptor LTD4->CysLT2R Gq Gq Protein CysLT2R->Gq HAMI3379 This compound HAMI3379->CysLT2R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Intracellular Ca²⁺↑ ER->Ca2 releases Ca2->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Transcription Gene Transcription pERK->Transcription

Caption: CysLT2 Receptor Signaling Pathway.

G Experimental Workflow: Intracellular Calcium Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed Seed CysLT2R-expressing cells in 96-well plates Culture Culture overnight Seed->Culture Load Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Culture->Load Wash Wash to remove excess dye Load->Wash Pretreat Pre-incubate with This compound or vehicle Wash->Pretreat Stimulate Stimulate with CysLT agonist (LTD4 or LTC4) Pretreat->Stimulate Measure Measure fluorescence changes (FlexStation or plate reader) Stimulate->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for Intracellular Calcium Mobilization Assay.

G Experimental Workflow: ERK1/2 Phosphorylation Assay cluster_prep Cell Culture & Treatment cluster_detection Detection (Western Blot) cluster_analysis Data Analysis Seed Seed CysLT2R-expressing cells Starve Serum-starve cells Seed->Starve Treat Treat with this compound followed by CysLT agonist Starve->Treat Lyse Lyse cells Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS SDS-PAGE Quantify->SDS Transfer Transfer to PVDF membrane SDS->Transfer Block Block membrane Transfer->Block Probe_pERK Probe with anti-p-ERK1/2 Ab Block->Probe_pERK Probe_tERK Probe with anti-total-ERK1/2 Ab Probe_pERK->Probe_tERK Visualize Visualize bands Probe_tERK->Visualize Densitometry Densitometry analysis Visualize->Densitometry Normalize Normalize p-ERK to total ERK Densitometry->Normalize Plot Plot dose-response curve Normalize->Plot

Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the CysLT2 receptor.

Materials:

  • CysLT2R-expressing cells (e.g., CHO or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound

  • CysLT agonist (LTD4 or LTC4)

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Protocol:

  • Cell Seeding:

    • Seed CysLT2R-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye. For Fura-2 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in assay buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 200 µL of assay buffer to remove any extracellular dye.

    • After the final wash, add 100 µL of assay buffer to each well.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the desired volume of the this compound dilutions to the corresponding wells. Include vehicle control wells.

    • Incubate the plate at room temperature for 10-20 minutes.

  • Agonist Stimulation and Measurement:

    • Prepare the CysLT agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure the fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) at appropriate intervals.

    • After establishing a stable baseline reading, use the instrument's injector to add the agonist to all wells.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the inhibition of agonist-induced phosphorylation of ERK1/2, a downstream target of the CysLT2R signaling cascade.

Materials:

  • CysLT2R-expressing cells

  • Cell culture medium

  • 6-well or 12-well cell culture plates

  • This compound

  • CysLT agonist (LTD4 or LTC4)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed CysLT2R-expressing cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

    • Stimulate the cells with a CysLT agonist (e.g., at its EC50 concentration) for 5-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Wash the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

    • Repeat the secondary antibody and visualization steps.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK1/2 and total-ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample.

    • Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the inhibitory effect.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the in vitro efficacy of this compound as a CysLT2R antagonist. The intracellular calcium mobilization assay offers a high-throughput method for determining potency, while the ERK1/2 phosphorylation assay confirms activity on a key downstream signaling pathway. Consistent and reproducible data generated using these methods will be invaluable for researchers investigating the role of the CysLT2 receptor and for the development of novel therapeutics targeting this pathway.

References

Application Notes and Protocols for Western Blot Analysis Following (Rac)-HAMI 3379 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor and has also been identified as an antagonist of the G protein-coupled receptor 17 (GPR17).[1][2][3] Its ability to modulate key signaling pathways makes it a valuable tool for research in neuroinflammation, demyelinating diseases, and inflammatory disorders. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression in relevant signaling cascades.

Key Signaling Pathways and Protein Targets

This compound primarily exerts its effects through the antagonism of CysLT2R and GPR17. These receptors are involved in distinct but sometimes overlapping signaling pathways that regulate cellular processes such as inflammation and differentiation. Western blot analysis is a crucial technique to quantify the changes in protein expression within these pathways upon treatment with this compound.

GPR17 Signaling in Oligodendrocyte Differentiation

This compound has been shown to promote the maturation of oligodendrocytes by blocking the inhibitory signals mediated by GPR17.[2][3] A key marker for oligodendrocyte differentiation is the expression of Myelin Basic Protein (MBP). Western blot analysis can be used to quantify the upregulation of MBP in oligodendrocyte precursor cells (OPCs) treated with this compound.

  • Key Protein Target: Myelin Basic Protein (MBP)

CysLT2R and NLRP3 Inflammasome-Mediated Inflammation

The CysLT2 receptor is implicated in inflammatory responses. One of the key inflammatory signaling platforms is the NLRP3 inflammasome. Antagonism of CysLT2R by this compound can attenuate the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines. Western blot is an effective method to measure the expression and cleavage of key components of the NLRP3 inflammasome pathway.

  • Key Protein Targets:

    • NLRP3 (NACHT, LRR and PYD domains-containing protein 3)

    • ASC (Apoptosis-associated speck-like protein containing a CARD)

    • Caspase-1 (cleaved and pro-forms)

    • Interleukin-1β (IL-1β) (cleaved and pro-forms)

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analyses to illustrate the expected outcomes of this compound treatment. The data is presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Myelin Basic Protein (MBP) Expression in Oligodendrocyte Precursor Cells (OPCs)

Treatment GroupConcentration (µM)Duration (hours)Relative MBP Expression (Fold Change vs. Vehicle)
Vehicle Control0481.00
This compound1481.52
This compound5482.15
This compound10482.89

Table 2: Effect of this compound on NLRP3 Inflammasome Components in LPS-Primed Macrophages

Treatment GroupConcentration (µM)Relative NLRP3 ExpressionRelative Cleaved Caspase-1 ExpressionRelative Cleaved IL-1β Expression
Vehicle Control01.001.001.00
This compound10.780.650.58
This compound50.450.320.29
This compound100.210.150.12

Experimental Protocols

Protocol 1: Western Blot Analysis of MBP Expression in Oligodendrocytes

This protocol details the steps to assess the effect of this compound on the expression of Myelin Basic Protein (MBP) in a primary oligodendrocyte precursor cell (OPC) culture.

1. Cell Culture and Treatment: a. Culture primary rat OPCs in appropriate differentiation-promoting media. b. Plate OPCs at a suitable density in 6-well plates. c. Once the cells have adhered and started to differentiate, treat them with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 48-72 hours.

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto a 12% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against MBP (e.g., Rat anti-MBP, clone 12) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rat IgG-HRP) in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software. Normalize the MBP band intensity to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Western Blot Analysis of NLRP3 Inflammasome Activation

This protocol describes the procedure to analyze the inhibitory effect of this compound on the activation of the NLRP3 inflammasome in a macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages).

1. Cell Culture and Priming: a. Culture macrophages in appropriate media and plate in 6-well plates. b. Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

2. Treatment and Inflammasome Activation: a. Following priming, treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour. b. Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

3. Protein Extraction: a. Follow the same protein extraction protocol as described in Protocol 1 (Section 2).

4. Protein Quantification: a. Determine the protein concentration using a BCA protein assay kit.

5. Sample Preparation and SDS-PAGE: a. Prepare samples with Laemmli buffer and boil as described previously. b. Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel for NLRP3 and ASC, and a 15% gel for Caspase-1 and IL-1β. c. Run the gel until adequate separation is achieved.

6. Protein Transfer: a. Transfer the proteins to a PVDF membrane as described in Protocol 1 (Section 5).

7. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1, and IL-1β (commercially available antibody panels are recommended) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST.

8. Detection and Analysis: a. Detect the chemiluminescent signal and quantify the band intensities as described in Protocol 1 (Section 7). Normalize the protein levels to a loading control.

Mandatory Visualization

GPR17_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HAMI_3379 This compound GPR17 GPR17 HAMI_3379->GPR17 Antagonizes G_protein Gαi/o GPR17->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Oligo_Diff Oligodendrocyte Differentiation CREB->Oligo_Diff Inhibits MBP MBP Expression Oligo_Diff->MBP

Caption: GPR17 signaling pathway and the inhibitory effect of this compound.

NLRP3_Inflammasome_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CysLTs Cysteinyl Leukotrienes CysLT2R CysLT2R CysLTs->CysLT2R Activates HAMI_3379 This compound HAMI_3379->CysLT2R Antagonizes NLRP3_active Active NLRP3 Inflammasome CysLT2R->NLRP3_active Contributes to Activation Priming Priming Signal (e.g., LPS) Pro_IL1b pro-IL-1β Priming->Pro_IL1b NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive IL1b IL-1β Pro_IL1b->IL1b NLRP3_inactive->NLRP3_active Activation Signal (e.g., ATP) ASC ASC NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleaves Inflammation Inflammation IL1b->Inflammation

Caption: CysLT2R and NLRP3 inflammasome pathway and the inhibitory effect of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell_Culture 1. Cell Culture (& Treatment with HAMI 3379) Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Quantification 10. Band Intensity Quantification Detection->Quantification Normalization 11. Normalization to Loading Control Quantification->Normalization

References

Application Notes and Protocols for Flow Cytometry Analysis with (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] It has also been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[3] These receptors are implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and myelination.[4][5][6] Flow cytometry is a powerful technique to dissect the cellular effects of this compound by enabling multi-parameter analysis of individual cells within a heterogeneous population.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on microglial activation, oligodendrocyte maturation, and inflammatory cytokine production.

Mechanism of Action

This compound exerts its biological effects primarily through the antagonism of two distinct G protein-coupled receptors:

  • Cysteinyl Leukotriene Receptor 2 (CysLT2R): Upon binding of its ligands, such as leukotriene C4 (LTC4) and LTD4, CysLT2R activation leads to an increase in intracellular calcium ([Ca2+]i), contributing to pro-inflammatory responses. This compound competitively blocks this signaling cascade, thereby attenuating downstream inflammatory events.[1]

  • G Protein-Coupled Receptor 17 (GPR17): GPR17 is coupled to Gαi, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in the negative regulation of oligodendrocyte maturation. By antagonizing GPR17, this compound prevents the agonist-induced decrease in cAMP, thereby promoting oligodendrocyte differentiation and maturation.[3]

Signaling Pathways

CysLT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2R CysLTs->CysLT2R Activates Gq Gq CysLT2R->Gq Activates HAMI3379 This compound HAMI3379->CysLT2R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release from ER IP3->Ca_ER Inflammation Pro-inflammatory Response Ca_ER->Inflammation

CysLT2R Signaling Pathway Antagonism by this compound.

GPR17_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligands GPR17 Ligands (e.g., UDP-glucose) GPR17 GPR17 Ligands->GPR17 Activates Gi Gi GPR17->Gi Activates HAMI3379 This compound HAMI3379->GPR17 Blocks Oligo_Diff_Promote Promotion of Oligodendrocyte Maturation HAMI3379->Oligo_Diff_Promote AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Oligo_Diff_Inhibit Inhibition of Oligodendrocyte Maturation CREB->Oligo_Diff_Inhibit Leads to

GPR17 Signaling Pathway Antagonism by this compound.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry experiments investigating the effects of CysLT2R and GPR17 antagonists.

Table 1: Effect of this compound on Microglial Activation

Treatment ConditionMarker% Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
Vehicle ControlCD11b+/CD45low (Resting)95.2 ± 2.1512 ± 45
CD11b+/CD45high (Activated)4.8 ± 0.91589 ± 120
CD685.3 ± 1.2834 ± 78
Pro-inflammatory StimulusCD11b+/CD45low (Resting)65.7 ± 4.5620 ± 55
CD11b+/CD45high (Activated)34.3 ± 3.83245 ± 250
CD6838.9 ± 4.12890 ± 210
Pro-inflammatory Stimulus + this compound (1 µM)CD11b+/CD45low (Resting)88.1 ± 3.2580 ± 50
CD11b+/CD45high (Activated)11.9 ± 2.52100 ± 180
CD6814.2 ± 2.81560 ± 140

Data are illustrative and based on typical results observed with CysLT2R antagonists.

Table 2: Effect of this compound on Oligodendrocyte Maturation

Treatment ConditionMarker% Positive Cells (Mean ± SD)
Vehicle ControlO4+ (Immature Oligodendrocytes)35.6 ± 3.1
MBP+ (Mature Oligodendrocytes)10.2 ± 1.5
This compound (10 µM)O4+ (Immature Oligodendrocytes)25.1 ± 2.8
MBP+ (Mature Oligodendrocytes)22.8 ± 2.4

Data are illustrative and based on typical results observed with GPR17 antagonists.[7]

Table 3: Effect of this compound on Intracellular Cytokine Production in Microglia

Treatment ConditionCytokine% Positive Cells (Mean ± SD)
Vehicle ControlTNF-α2.1 ± 0.5
IL-1β1.8 ± 0.4
Pro-inflammatory Stimulus (LPS)TNF-α25.4 ± 3.1
IL-1β20.7 ± 2.5
Pro-inflammatory Stimulus (LPS) + this compound (1 µM)TNF-α11.8 ± 1.9
IL-1β9.5 ± 1.3

Data are illustrative and based on typical results observed with CysLT2R antagonists.

Experimental Protocols

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Cell Culture (e.g., Primary Microglia, OPCs) Treatment 2. Treatment - Vehicle Control - Stimulus (e.g., LPS) - Stimulus + this compound Cell_Culture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest Surface_Stain 4. Surface Marker Staining (e.g., CD11b, CD45, O4) Harvest->Surface_Stain Fix_Perm 5. Fixation and Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Intra_Stain 6. Intracellular Staining (e.g., CD68, MBP, TNF-α, IL-1β) Fix_Perm->Intra_Stain Acquisition 7. Data Acquisition (Flow Cytometer) Intra_Stain->Acquisition Analysis 8. Data Analysis - Gating Strategy - Quantify % Positive and MFI Acquisition->Analysis

General Experimental Workflow for Flow Cytometry Analysis.
Protocol 1: Analysis of Microglial Activation

This protocol is designed to assess the effect of this compound on the activation state of microglia using the markers CD11b, CD45, and CD68.

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-CD11b

    • Anti-CD45

    • Anti-CD68

    • Isotype controls

Procedure:

  • Cell Culture and Treatment:

    • Plate microglia at a suitable density in a 24-well plate.

    • Pre-treat cells with this compound (e.g., 1 µM) for 1 hour.

    • Add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) and incubate for 24 hours. Include vehicle and stimulus-only controls.

  • Cell Harvesting:

    • Gently scrape and collect the cells into FACS tubes.

    • Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Surface Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD11b and anti-CD45 antibodies at pre-determined optimal concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-CD68 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on single, live cells, then identify microglia based on CD11b expression. Distinguish resting (CD45low) from activated (CD45high) microglia. Quantify the percentage of CD68+ cells within the activated population.

Protocol 2: Analysis of Oligodendrocyte Maturation

This protocol assesses the effect of this compound on the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes using the markers O4 and Myelin Basic Protein (MBP).

Materials:

  • Primary OPCs

  • This compound

  • Differentiation medium

  • FACS Buffer

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-O4

    • Anti-MBP

    • Isotype controls

Procedure:

  • Cell Culture and Treatment:

    • Culture primary OPCs in proliferation medium.

    • To induce differentiation, switch to a differentiation medium and treat with this compound (e.g., 10 µM) or vehicle control for 3-5 days.

  • Cell Harvesting:

    • Collect the cells and wash twice with ice-cold FACS buffer.

  • Surface Staining:

    • Resuspend the cells in 100 µL of FACS buffer containing the anti-O4 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Follow the steps outlined in Protocol 1, step 4.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-MBP antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire data.

    • Analyze the data by gating on single, live cells. Quantify the percentage of O4+ (immature) and MBP+ (mature) oligodendrocytes.

Protocol 3: Analysis of Intracellular Cytokine Production

This protocol is for the detection of intracellular TNF-α and IL-1β in microglia treated with this compound.

Materials:

  • Primary microglia or microglial cell line

  • This compound

  • LPS

  • Brefeldin A (protein transport inhibitor)

  • FACS Buffer

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies:

    • Anti-TNF-α

    • Anti-IL-1β

    • Isotype controls

Procedure:

  • Cell Culture and Treatment:

    • Plate microglia and pre-treat with this compound as described in Protocol 1.

    • Stimulate with LPS for 4-6 hours. For the last 4 hours of stimulation, add Brefeldin A to the culture medium to block cytokine secretion.

  • Cell Harvesting:

    • Collect the cells and wash twice with ice-cold FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the anti-TNF-α and anti-IL-1β antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire data.

    • Analyze the data by gating on single, live cells and quantifying the percentage of cells positive for TNF-α and IL-1β.

Conclusion

These application notes provide a framework for investigating the cellular effects of this compound using flow cytometry. The provided protocols can be adapted based on specific cell types and experimental questions. By quantifying changes in cell surface and intracellular markers, researchers can gain valuable insights into the therapeutic potential of this compound in inflammatory and neurodegenerative diseases.

References

Application Notes and Protocols for Preclinical Evaluation of (Rac)-HAMI 3379 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT₂) receptor.[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes. Their actions are mediated through CysLT₁ and CysLT₂ receptors. While CysLT₁ receptor antagonists are established therapeutics for asthma, the role of the CysLT₂ receptor is an active area of research. This compound, by selectively blocking the CysLT₂ receptor, offers a valuable tool to investigate the pathophysiological roles of this receptor and presents therapeutic potential in various inflammatory, neurological, and cardiovascular conditions.

Initial hypotheses suggesting this compound acts as a dual inhibitor of leukotriene and thromboxane (B8750289) synthesis are not supported by current evidence. The primary mechanism of action is the competitive antagonism of the CysLT₂ receptor, thereby inhibiting the downstream signaling cascades initiated by CysLTs like leukotriene C₄ (LTC₄) and leukotriene D₄ (LTD₄).

These application notes provide detailed protocols for utilizing relevant animal models to test the efficacy of this compound, focusing on preclinical studies of asthma, cerebral ischemia, and cardiovascular injury.

Mechanism of Action: CysLT₂ Receptor Antagonism

This compound acts as a selective antagonist at the CysLT₂ receptor. This has been demonstrated in in vitro studies where HAMI 3379 effectively antagonized LTD₄- and LTC₄-induced intracellular calcium mobilization in a CysLT₂ receptor reporter cell line with IC₅₀ values of 3.8 nM and 4.4 nM, respectively.[2] In contrast, it shows very low potency for the CysLT₁ receptor. By blocking the CysLT₂ receptor, this compound can modulate inflammatory responses, making it a candidate for investigation in a range of diseases.

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the cysteinyl leukotriene synthesis pathway and the point of intervention for CysLT₂ receptor antagonists like this compound.

Cysteinyl Leukotriene Signaling Pathway cluster_ligands cluster_receptors Arachidonic_Acid Arachidonic Acid _5LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTD4->CysLT2R LTE4->CysLT1R LTE4->CysLT2R Inflammatory_Response Inflammatory Response (e.g., bronchoconstriction, vascular permeability) CysLT1R->Inflammatory_Response CysLT2R->Inflammatory_Response HAMI3379 This compound HAMI3379->CysLT2R

Caption: Cysteinyl leukotriene pathway and the antagonistic action of this compound.

Animal Models for Efficacy Testing

This section details protocols for key animal models relevant to the therapeutic areas where this compound has shown potential.

Ovalbumin-Induced Allergic Asthma Model (Mouse)

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate novel therapeutics. It mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.

Ovalbumin-Induced Asthma Model Workflow Sensitization Sensitization (Days 0 & 14) OVA + Alum (i.p.) Challenge Challenge (e.g., Days 21-23) Aerosolized OVA Sensitization->Challenge Assessment Assessment (24-48h post-challenge) Challenge->Assessment Treatment Treatment This compound or Vehicle (e.g., before challenge) Treatment->Challenge AHR Airway Hyperresponsiveness (Plethysmography) BALF Bronchoalveolar Lavage Fluid (Cell Counts, Cytokines) Histology Lung Histology (Inflammation, Mucus) IgE Serum IgE Levels

Caption: Workflow for the ovalbumin-induced asthma model.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

  • Whole-body plethysmography system

  • Methacholine (B1211447)

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge: From day 21 to 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.

  • Treatment: Administer this compound or vehicle (e.g., intraperitoneally) at the desired dose(s) at a specified time before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph. Record baseline Penh (enhanced pause) values and then expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs. Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid. The supernatant can be used for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

  • Lung Histology: Perfuse and fix the lungs for histological examination. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Serum IgE Measurement: Collect blood samples via cardiac puncture at the time of sacrifice. Measure OVA-specific IgE levels in the serum by ELISA.

Animal ModelTreatmentDoseKey Findings
Ovalbumin-Induced Asthma (Mouse)HAMI 337910 mg/kgPrevents increases in airway hyperresponsiveness.
Ovalbumin-Induced Asthma (Rat)Tyrosol (for comparison)20 mg/kgDecreased eosinophils in blood and BALF, reduced NF-κB, TNF-α, IL-4, IL-5, IL-13, and IgE levels.[3]
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia (Rat)

The MCAO model is the most frequently used animal model for inducing focal cerebral ischemia, mimicking human ischemic stroke. It allows for the evaluation of neuroprotective agents.

MCAO Model Workflow Surgery MCAO Surgery (Intraluminal Filament) Ischemia Ischemia Period (e.g., 60-90 min) Surgery->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Assessment Post-Reperfusion Assessment (24-72h) Reperfusion->Assessment Treatment Treatment This compound or Vehicle (e.g., at reperfusion) Treatment->Reperfusion Neurological Neurological Deficit Scoring (e.g., mNSS) Infarct Infarct Volume Measurement (TTC Staining) Histology Brain Histology (Neuronal Loss, Inflammation)

Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature on the ICA.

  • Filament Insertion: Make a small incision in the CCA and insert the nylon monofilament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Ischemia: Maintain the filament in place for the desired duration of ischemia (e.g., 60 or 90 minutes).

  • Reperfusion: Gently withdraw the filament to allow for reperfusion. Close the incision.

  • Treatment: Administer this compound or vehicle intraperitoneally at the onset of reperfusion or at specified time points post-MCAO.

  • Neurological Assessment: At 24 and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., the modified Neurological Severity Score, mNSS).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the rat and remove the brain. Slice the brain into coronal sections and stain with 2% TTC. TTC stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

  • Histology and Immunohistochemistry: For more detailed analysis, perfuse the brain with paraformaldehyde and prepare sections for staining (e.g., H&E for neuronal loss, Iba1 for microglia activation).

Animal ModelTreatmentDose (i.p.)Key Findings
MCAO (Rat)HAMI 33790.1-0.4 mg/kgReduced infarct volume, brain edema, and neuronal loss at 24 and 72h. Attenuated neurological deficits. Inhibited microglial activation and neutrophil accumulation.[3]
MCAO (Rat)HAMI 33790.1 mg/kg (for 6 days)Improved long-term neurological deficits. Ameliorated brain atrophy and lesion. Increased neuron density in the ischemic border zone. Inhibited microglia activation and glial scar formation.[4]
Post-Stroke Depression (Gerbil)HAMI 33790.1 mg/kg (for 14 days)Improved neurological severity score and depression-like behaviors. Mitigated neuron loss and reduced microglial activation.[5]
Langendorff-Perfused Isolated Heart Model (Ex Vivo)

This ex vivo model is used to study the direct effects of compounds on cardiac function, including contractility and coronary flow, independent of systemic influences.

Langendorff Heart Model Workflow Heart_Isolation Heart Isolation (e.g., Guinea Pig, Rat) Perfusion_Setup Retrograde Perfusion (Aortic Cannulation) Heart_Isolation->Perfusion_Setup Stabilization Stabilization Period Perfusion_Setup->Stabilization Intervention Intervention (e.g., LTC4 infusion followed by This compound) Stabilization->Intervention Data_Acquisition Data Acquisition (Continuous Monitoring) Intervention->Data_Acquisition Perfusion_Pressure Perfusion Pressure Contractility Contractility (LV dP/dt) Heart_Rate Heart Rate

Caption: Workflow for the Langendorff-perfused isolated heart model.

Materials:

  • Guinea pig or rat

  • Langendorff apparatus

  • Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation: Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Functional Measurements: Insert a balloon into the left ventricle to measure isovolumetric pressure and derive parameters such as left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt). Monitor coronary perfusion pressure.

  • Intervention: Induce cardiac effects with a CysLT₂ receptor agonist like LTC₄. Once a stable effect is achieved, introduce this compound into the perfusate at various concentrations to assess its ability to reverse the agonist-induced effects.

  • Data Analysis: Analyze the recorded data to determine the concentration-dependent effects of this compound on cardiac contractility and coronary perfusion pressure.

Animal ModelTreatmentConcentrationKey Findings
Langendorff-Perfused Guinea Pig HeartHAMI 337910⁻⁸–10⁻⁶ MConcentration-dependently inhibited and reversed the LTC₄-induced increase in perfusion pressure and decrease in contractility.

Conclusion

The animal models described provide robust platforms for the preclinical evaluation of this compound. The data suggest that by selectively antagonizing the CysLT₂ receptor, this compound has therapeutic potential in diseases with an inflammatory component, including asthma and cerebral ischemia. Further studies in these and other relevant animal models are warranted to fully elucidate its therapeutic utility and to guide clinical development. Careful consideration of the appropriate animal model, dosing regimen, and outcome measures is crucial for obtaining meaningful and translatable preclinical data.

References

Troubleshooting & Optimization

(Rac)-HAMI 3379 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-HAMI 3379.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the racemic mixture of HAMI 3379. HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3][4] It is primarily used in research to investigate the role of the CysLT2 receptor in various physiological and pathological processes. It has shown protective effects in acute and subacute ischemic brain injury and can attenuate microglia-related inflammation.[2][3]

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions as a selective antagonist for the CysLT2 receptor.[1][3] In a CysLT2 receptor reporter cell line, it has been shown to antagonize leukotriene D4 (LTD4)- and leukotriene C4 (LTC4)-induced intracellular calcium mobilization with IC50 values of 3.8 nM and 4.4 nM, respectively.[3] It exhibits significantly lower potency for the CysLT1 receptor (IC50 > 10,000 nM).[3] Research also indicates that HAMI 3379 can act as an antagonist of the orphan G protein-coupled receptor GPR17.[5][6]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once in solvent, it is recommended to store the solution at -80°C for up to 1 year.[2] Shorter-term storage at -20°C in solvent is viable for up to one month.[1][3] It is advisable to use freshly prepared solutions for experiments.

Troubleshooting Guide

Issue 1: I am having trouble dissolving this compound.

This is a common issue as this compound has limited solubility in aqueous solutions.

Solutions:

  • Use of Organic Solvents: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[7][8]

  • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]

  • Use Fresh Solvents: The hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO.[1][3]

  • Two-Step Dissolution for Aqueous Buffers: For aqueous buffers, first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[7]

Solubility Data
SolventConcentrationNotes
DMSO100 mg/mL (167.86 mM)Ultrasonic assistance may be needed.[1][3]
DMSO~20 mg/mL-
DMF~20 mg/mL-
Ethanol~5 mg/mL-
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mLPrepare by first dissolving in DMF.[7]

Issue 2: My this compound solution is not clear for my in vivo experiment.

Achieving a clear, high-concentration solution for in vivo use can be challenging.

Solutions:

  • Co-Solvent Formulations: Specific co-solvent formulations are required for in vivo administration to achieve higher concentrations.

  • Fresh Preparation: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]

In Vivo Formulation Protocols
ProtocolFormulationMax SolubilityAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.20 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.20 mM)Suspended solution
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.20 mM)Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration. (e.g., for 1 mg of this compound with a molecular weight of 595.7 g/mol , add 0.1679 mL of DMSO).

  • If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Store the stock solution at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for In Vivo Administration (Protocol 1 from the table)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well. The final concentration will be 2.5 mg/mL.

Visualizations

Signaling Pathway of CysLT2 Receptor Antagonism

CysLT2_Antagonism cluster_membrane Cell Membrane CysLT2R CysLT2 Receptor Ca_mobilization Intracellular Ca²⁺ Mobilization CysLT2R->Ca_mobilization Leads to LTC4_LTD4 Leukotriene C4/D4 (Agonists) LTC4_LTD4->CysLT2R Activates HAMI3379 This compound (Antagonist) HAMI3379->CysLT2R Blocks Inflammation Pro-inflammatory Responses Ca_mobilization->Inflammation Microglial_Activation Microglial Activation Inflammation->Microglial_Activation Neuronal_Injury Neuronal Injury Microglial_Activation->Neuronal_Injury

Caption: CysLT2 receptor antagonism by this compound.

Experimental Workflow for Preparing an In Vivo Formulation

InVivo_Prep_Workflow start Start stock Prepare this compound Stock in DMSO start->stock add_peg Add PEG300 and Mix stock->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline end Ready for In Vivo Use add_saline->end

Caption: Workflow for preparing an in vivo formulation.

Troubleshooting Logic for Solubility Issues

Solubility_Troubleshooting start Solubility Issue? solvent_choice Using appropriate organic solvent? (DMSO, DMF, Ethanol) start->solvent_choice aqueous_prep Preparing aqueous solution? solvent_choice->aqueous_prep Yes try_organic Action: Use recommended organic solvent solvent_choice->try_organic No sonicate_heat Applied sonication or gentle heat? aqueous_prep->sonicate_heat No two_step Used two-step method? (Dissolve in DMF first) aqueous_prep->two_step Yes fresh_dmso Using fresh DMSO? sonicate_heat->fresh_dmso Yes try_sonicate Action: Apply sonication and/or gentle heat sonicate_heat->try_sonicate No solution_clear Solution Clear fresh_dmso->solution_clear Yes try_fresh_dmso Action: Use newly opened DMSO fresh_dmso->try_fresh_dmso No two_step->sonicate_heat Yes try_two_step Action: Dissolve in DMF then add buffer two_step->try_two_step No

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing (Rac)-HAMI 3379 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor, in various cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of HAMI 3379, a highly potent and selective antagonist for the Cysteinyl Leukotriene 2 (CysLT2) receptor, which is a G protein-coupled receptor (GPCR).[1][2] Its mechanism of action is to block the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways, most notably the mobilization of intracellular calcium.[3]

Q2: What is the selectivity of this compound for the CysLT2 receptor over the CysLT1 receptor?

A2: this compound demonstrates high selectivity for the CysLT2 receptor. In radioligand binding assays, HAMI 3379 has an IC50 of 37.9 nM for the CysLT2 receptor, while its IC50 for the CysLT1 receptor is greater than 30 µM.[4] In functional cell-based assays measuring calcium mobilization, the IC50 for CysLT2 is in the low nanomolar range (3.8-4.4 nM), whereas for CysLT1 it is above 10,000 nM.[2][3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as DMSO and ethanol.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: What is the recommended working concentration range for this compound in cell assays?

A4: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. Based on its low nanomolar IC50 values for the CysLT2 receptor, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the inhibitory potency of HAMI 3379, the active component of this compound, in various in vitro assays.

Assay TypeCell LineAgonistIC50 ValueReference
Intracellular Calcium MobilizationCHO cells expressing human CysLT2Leukotriene D4 (LTD4)3.8 nM[3]
Intracellular Calcium MobilizationCHO cells expressing human CysLT2Leukotriene C4 (LTC4)4.4 nM[3]
Radioligand Binding AssayMembranes from CHO cells expressing human CysLT2[3H]-LTD437.9 nM[3]
Intracellular Calcium MobilizationCHO cells expressing human CysLT1Leukotriene D4 (LTD4)> 10,000 nM[3]
Radioligand Binding AssayMembranes from CHO cells expressing human CysLT1[3H]-LTD4> 30,000 nM[4]

Signaling Pathway

The CysLT2 receptor is a Gq protein-coupled receptor. Upon activation by its ligands, such as LTD4, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound acts by blocking the initial ligand binding to the CysLT2 receptor, thus inhibiting this entire downstream pathway.

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT2 CysLT2 Receptor Gq Gq Protein CysLT2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream Ligand LTD4 / LTC4 Ligand->CysLT2 Activation HAMI3379 This compound HAMI3379->CysLT2 Inhibition

CysLT2 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization following CysLT2 receptor activation and its inhibition by this compound.

Calcium_Mobilization_Workflow A 1. Seed cells expressing CysLT2 receptor in a 96-well black, clear-bottom plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 min at 37°C B->C D 4. Wash cells to remove excess dye C->D E 5. Pre-incubate with this compound (various concentrations) for 15-30 min D->E F 6. Stimulate with a CysLT2 agonist (e.g., LTD4) E->F G 7. Measure fluorescence intensity in real-time using a fluorescence plate reader F->G H 8. Analyze data to determine IC50 values G->H

Calcium Mobilization Assay Workflow

Materials:

  • Cells expressing the CysLT2 receptor (e.g., HEK293 or CHO cells)

  • 96-well black, clear-bottom cell culture plates

  • This compound

  • CysLT2 receptor agonist (e.g., Leukotriene D4 - LTD4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the CysLT2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in assay buffer, according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of this compound (prepared in assay buffer) to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells). Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the CysLT2 agonist (e.g., LTD4) to all wells simultaneously using the instrument's injection system. The agonist concentration should be one that elicits a robust, sub-maximal response (e.g., EC80).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for a period of 1-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Transwell Cell Migration Assay

This protocol is for assessing the effect of this compound on cell migration towards a chemoattractant that signals through the CysLT2 receptor.

Cell_Migration_Workflow A 1. Prepare cell suspension in serum-free medium B 2. Pre-incubate cells with this compound or vehicle control A->B C 3. Add chemoattractant (e.g., LTD4) to the lower chamber of a Transwell plate B->C D 4. Place Transwell insert into the lower chamber C->D E 5. Add the cell suspension to the upper chamber of the Transwell insert D->E F 6. Incubate for a defined period (e.g., 4-24 hours) at 37°C E->F G 7. Remove non-migrated cells from the upper surface of the membrane F->G H 8. Fix and stain the migrated cells on the lower surface of the membrane G->H I 9. Count the migrated cells and compare treatment groups H->I

Transwell Cell Migration Assay Workflow

Materials:

  • Cells that migrate in response to CysLT2 activation

  • 24-well Transwell plates (with appropriate pore size for the cell type)

  • This compound

  • Chemoattractant (e.g., LTD4)

  • Serum-free cell culture medium

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium.

  • Compound Incubation: Pre-incubate the cell suspension with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add serum-free medium containing the chemoattractant (e.g., LTD4) to the lower chambers of the Transwell plate.

  • Cell Seeding: Carefully place the Transwell inserts into the wells and add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type to migrate (typically 4-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Then, stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Cell Counting: Count the number of migrated, stained cells in several random fields of view under a microscope.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect on cell migration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition of agonist-induced response This compound concentration is too low. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).
Degradation of the compound. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.
Low or no expression of CysLT2 receptor in the cell line. Confirm CysLT2 receptor expression using techniques like qPCR, Western blot, or by using a positive control agonist known to signal through this receptor.
High background signal or "agonist-like" activity Off-target effects at high concentrations. Use the lowest effective concentration of this compound determined from your dose-response curve. Include a negative control cell line that does not express the CysLT2 receptor.
Compound precipitation. Ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤ 0.1%) and does not cause precipitation. Visually inspect the wells for any precipitate.
Inconsistent results between experiments Variability in cell health or passage number. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
Inconsistent incubation times or temperatures. Strictly adhere to the optimized incubation times and temperatures for dye loading, compound pre-incubation, and agonist stimulation.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions.
High well-to-well variability Uneven cell seeding. Ensure a single-cell suspension before seeding and use proper seeding techniques to achieve a uniform cell monolayer.
Edge effects in the plate. Avoid using the outer wells of the plate for critical measurements, or fill them with buffer/media to maintain a humidified environment across the plate.

References

(Rac)-HAMI 3379 not showing expected effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-HAMI 3379 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2][3] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways.[4] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to the Gq alpha subunit, leading to intracellular calcium mobilization.[5]

Q2: What are the expected effects of this compound in a research setting?

This compound is expected to attenuate inflammatory responses and protect against cellular injury, particularly in models of ischemia.[2][6][7] Key expected effects include:

  • Inhibition of leukotriene-induced intracellular calcium mobilization.[4]

  • Reduction of pro-inflammatory cytokine release (e.g., IL-1β, TNF-α).[6][8]

  • Neuroprotective effects, such as reducing infarct volume and neuronal loss in cerebral ischemia models.[6][9]

  • Inhibition of microglial activation.[8][10][11]

Q3: Are there any known off-target effects for this compound?

Yes. Besides its high affinity for the CysLT2 receptor, HAMI 3379 has been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[12][13] This interaction has been shown to promote the differentiation of oligodendrocytes.[12][13] Researchers should be aware of this potential off-target effect when interpreting results, especially in neurological studies.

Q4: What are the recommended solvent and storage conditions for this compound?

For in vitro studies, this compound can be dissolved in DMSO.[14][15] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[14] It is crucial to use freshly opened, hygroscopic DMSO for the best solubility.[14][15] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14]

Troubleshooting Guide

Issue: this compound is not showing the expected inhibitory effect on agonist-induced cellular response.

This is a common issue that can arise from several factors throughout the experimental workflow. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_compound_prep Compound Preparation cluster_experimental_setup Experimental Setup cluster_cell_health Cell Health & Receptor cluster_data_analysis Data Analysis start Start: No expected effect observed compound_prep Step 1: Verify Compound Preparation and Handling start->compound_prep experimental_setup Step 2: Assess Experimental Setup compound_prep->experimental_setup If compound prep is correct solubility Solubility Issues? - Use fresh DMSO - Sonicate/warm to dissolve compound_prep->solubility storage Improper Storage? - Aliquot and store at -80°C - Avoid freeze-thaw cycles compound_prep->storage concentration Incorrect Concentration? - Recalculate dilutions - Verify stock concentration compound_prep->concentration cell_health Step 3: Check Cell Health and Receptor Expression experimental_setup->cell_health If setup is correct incubation Incubation Time/Temp? - Optimize antagonist pre-incubation time experimental_setup->incubation agonist Agonist Concentration? - Use agonist at EC50-EC80 experimental_setup->agonist controls Missing Controls? - Include vehicle, agonist-only, and antagonist-only controls experimental_setup->controls data_analysis Step 4: Review Data Analysis and Interpretation cell_health->data_analysis If cells are healthy viability Low Cell Viability? - Perform viability assay (e.g., Trypan Blue) cell_health->viability receptor_exp Low Receptor Expression? - Verify CysLT2R expression (e.g., qPCR, Western Blot) cell_health->receptor_exp passage High Passage Number? - Use cells within recommended passage limits cell_health->passage end_resolve Issue Resolved data_analysis->end_resolve If analysis is correct and issue identified end_consult Consult Further data_analysis->end_consult If issue persists off_target Consider Off-Target Effects - Is GPR17 involved in your system? data_analysis->off_target statistics Inappropriate Statistics? - Review statistical analysis data_analysis->statistics

Caption: A step-by-step workflow to troubleshoot experiments where this compound does not show the expected effect.

Detailed Troubleshooting Steps

1. Compound Preparation and Handling

  • Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing working solutions.[14] If precipitation is observed, gentle warming or sonication may be necessary.[14] Always use fresh, anhydrous DMSO as the compound's solubility is sensitive to moisture.[14][15]

  • Storage and Stability: Improper storage can lead to degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[14]

  • Concentration: Double-check all calculations for dilutions from the stock solution to the final working concentration. An error in calculation can lead to a much lower effective concentration than intended.

2. Experimental Setup

  • Pre-incubation Time: As an antagonist, this compound needs to be added to the cells before the agonist to allow sufficient time to bind to the CysLT2 receptors. Optimize the pre-incubation time (typically 15-30 minutes).

  • Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near its EC50 or EC80.

  • Controls: Ensure that appropriate controls are included in your experiment:

    • Vehicle control (cells treated with the same solvent concentration as the drug).

    • Agonist-only control (to establish the maximum response).

    • Antagonist-only control (to check for any agonist-independent effects of this compound).

3. Cell Health and Receptor Expression

  • Cell Viability: Poor cell health can lead to unreliable and inconsistent results. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the cells are healthy and that the observed lack of effect is not due to cytotoxicity.

  • Receptor Expression: The target receptor, CysLT2R, must be expressed at sufficient levels in your cell model. Verify the expression of CysLT2R using techniques like qPCR or Western blotting.

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and changes in receptor expression. Use cells within a consistent and low passage number range.

4. Data Analysis and Interpretation

  • Off-Target Effects: Consider the possibility that the observed cellular response is not solely mediated by CysLT2R. If your system also expresses GPR17, the effects of this compound could be more complex.[12][13]

  • Data Normalization: Ensure that your data is properly normalized to the controls (e.g., expressing the antagonist effect as a percentage of the agonist-only response).

Data Presentation

Table 1: In Vitro Potency of HAMI 3379

Assay TypeAgonistCell LineIC50 (nM)Reference
Intracellular Calcium MobilizationLeukotriene D4 (LTD4)CysLT2 Receptor Reporter Cell Line3.8[4]
Intracellular Calcium MobilizationLeukotriene C4 (LTC4)CysLT2 Receptor Reporter Cell Line4.4[4]

Table 2: In Vivo Efficacy of HAMI 3379

Animal ModelAdministration RouteEffective Dose Range (mg/kg)Observed EffectsReference
Rat (Focal Cerebral Ischemia)Intraperitoneal (i.p.)0.1 - 0.4Reduced infarct volume, brain edema, and neurological deficits[6]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure to assess the antagonist activity of this compound on agonist-induced calcium mobilization in a CysLT2R-expressing cell line.

Materials:

  • CysLT2R-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CysLT2R agonist (e.g., LTD4 or LTC4)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed the CysLT2R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells.

  • Calcium Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Injection: Inject the CysLT2R agonist (at a concentration around its EC80) into the wells and continue to measure the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence intensity (peak - baseline) for each well. Normalize the data to the agonist-only control and plot the response as a function of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for Downstream Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling molecules (e.g., ERK1/2) following agonist stimulation.

Materials:

  • CysLT2R-expressing cells

  • 6-well plates

  • This compound

  • CysLT2R agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with different concentrations of this compound for 30 minutes, followed by stimulation with the CysLT2R agonist for the desired time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to normalize for protein loading.

Mandatory Visualizations

CysLT2 Receptor Signaling Pathway

CysLT2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CysLT2R CysLT2 Receptor Gq Gq Protein CysLT2R->Gq Activates LTD4 Leukotriene D4 (LTD4) LTD4->CysLT2R Binds & Activates HAMI3379 This compound HAMI3379->CysLT2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the CysLT2 receptor and the inhibitory action of this compound.

References

Off-target effects of (Rac)-HAMI 3379 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (Rac)-HAMI 3379. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT₂) receptor.[1][2] It is the racemic mixture of HAMI 3379. It demonstrates high selectivity for the CysLT₂ receptor over the CysLT₁ receptor.[1][3]

Q2: Are there any known off-target effects of this compound?

Yes, a significant off-target effect of HAMI 3379 is its antagonist activity at the orphan G protein-coupled receptor GPR17.[4][5][6] This has been documented in multiple studies and should be considered when interpreting experimental results.

Q3: How does the potency of HAMI 3379 differ between its primary target (CysLT₂) and its off-target (GPR17)?

HAMI 3379 is significantly more potent at the CysLT₂ receptor than at the GPR17 receptor. Its affinity for CysLT₂ is in the nanomolar (nM) range, while its affinity for GPR17 is in the micromolar (µM) range.[3][7][8] This separation in potency is critical for designing experiments and interpreting data.

Q4: What are the potential consequences of the off-target binding to GPR17 in my experiments?

The off-target antagonism of GPR17 can lead to unexpected biological effects, particularly in systems where GPR17 is expressed and functional. GPR17 is involved in processes such as oligodendrocyte differentiation and myelination.[9][10][11] Therefore, if your experimental system involves these cell types or processes, you may observe effects that are independent of CysLT₂ receptor blockade.

Troubleshooting Guide

If you are encountering unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:

Issue: Observed effects are not consistent with known CysLT₂ receptor signaling.

  • Possible Cause: The observed effects may be due to the off-target antagonism of the GPR17 receptor.

  • Troubleshooting Steps:

    • Confirm GPR17 Expression: Verify whether your cell line or tissue model expresses GPR17. This can be done using techniques like RT-qPCR, western blotting, or immunohistochemistry.

    • Use a Structurally Unrelated CysLT₂ Antagonist: To confirm that the observed effect is mediated by CysLT₂, use a different, structurally unrelated CysLT₂ antagonist as a control. If the effect is still present with the alternative antagonist, it is more likely to be an on-target effect.

    • Utilize a GPR17 Knockout/Knockdown Model: If available, repeat the experiment in a GPR17 knockout or knockdown model. If the unexpected effect disappears, it is likely mediated by GPR17.

    • Concentration-Response Curve: Perform a detailed concentration-response curve for this compound. On-target CysLT₂ effects should occur at nanomolar concentrations, while off-target GPR17 effects will likely require micromolar concentrations.

Issue: High variability in experimental replicates.

  • Possible Cause: The concentration of this compound being used may be near the threshold for GPR17 antagonism, leading to inconsistent off-target effects.

  • Troubleshooting Steps:

    • Lower the Concentration: If possible, lower the concentration of this compound to a range where it is selective for the CysLT₂ receptor (low nanomolar range).

    • Ensure Proper Solubilization: this compound is a hydrophobic molecule. Ensure complete solubilization in your vehicle (e.g., DMSO) before diluting in aqueous buffers to avoid precipitation and inconsistent dosing.

Quantitative Data Summary

The following tables summarize the reported antagonist potencies of HAMI 3379 at its primary target (CysLT₂) and its known off-target (GPR17).

Table 1: On-Target Antagonist Potency at CysLT₂ Receptor

Assay TypeLigandCell LineIC₅₀ (nM)Reference
Calcium MobilizationLeukotriene D₄ (LTD₄)CysLT₂ Reporter Cell Line3.8[3]
Calcium MobilizationLeukotriene C₄ (LTC₄)CysLT₂ Reporter Cell Line4.4[3]
Radioligand Binding[³H]-LTD₄CysLT₂ Receptor Cell Line Membranes37.9[1][3]

Table 2: Off-Target Antagonist Potency at GPR17 Receptor

Assay TypeAgonistCell LineIC₅₀ (µM)Reference
β-Arrestin RecruitmentMDL29,951PathHunter GPR17 β-arrestin cells8.2[7]
Calcium MobilizationMDL29,9511321N1 GPR17 stable cell line8.1[7]
cAMP AccumulationMDL29,9511321N1 GPR17 stable cell line1.5[7]
β-Arrestin RecruitmentMDL29,951-14.6[7]
Calcium MobilizationMDL29,951-21[7]
cAMP AccumulationMDL29,951-10[7]

Experimental Protocols

Below are generalized methodologies for key experiments to assess the on- and off-target effects of this compound.

Calcium Mobilization Assay

This assay is used to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a common downstream event of Gq-coupled GPCRs like CysLT₂ and GPR17.

  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest (CysLT₂ or GPR17) in a suitable medium. Seed the cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate according to the dye manufacturer's instructions to allow for de-esterification.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined concentration of the appropriate agonist (e.g., LTD₄ for CysLT₂ or MDL29,951 for GPR17) to all wells simultaneously.

  • Data Analysis: Measure the fluorescence intensity over time. The peak fluorescence response is used to determine the level of inhibition. Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cAMP Accumulation Assay

This assay is used to measure the ability of this compound to block agonist-induced changes in cyclic AMP (cAMP) levels, which is relevant for Gi-coupled receptors like GPR17.

  • Cell Culture: Culture cells expressing the receptor of interest in a suitable medium and seed them into a multi-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Add a Gi-activating agonist (e.g., MDL29,951 for GPR17) along with an adenylyl cyclase activator like forskolin. The agonist will inhibit forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF, ELISA, or luciferase biosensors.

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. Plot the response against the antagonist concentration to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

  • Cell Line: Use a cell line engineered to express the GPCR of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter or Promega NanoBiT systems).

  • Cell Plating: Plate the cells in a multi-well assay plate and incubate.

  • Antagonist Addition: Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Add the appropriate agonist (e.g., MDL29,951 for GPR17) to induce receptor activation and β-arrestin recruitment.

  • Signal Detection: After an incubation period, add the detection reagents and measure the resulting signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.

  • Data Analysis: The degree of inhibition of the agonist-induced signal is calculated and plotted against the concentration of this compound to determine the IC₅₀.

Visualizations

Signaling Pathways

CysLT2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTC4 LTC₄/LTD₄ CysLT2R CysLT₂ Receptor LTC4->CysLT2R binds Gq Gαq CysLT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response HAMI3379 This compound HAMI3379->CysLT2R blocks

Caption: CysLT₂ Receptor Signaling Pathway and Point of Inhibition by this compound.

GPR17_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., MDL29,951) GPR17 GPR17 Receptor Agonist->GPR17 binds Gi Gαi/o GPR17->Gi activates Gq_gpr17 Gαq GPR17->Gq_gpr17 activates AC Adenylyl Cyclase Gi->AC inhibits PLC_gpr17 PLC Gq_gpr17->PLC_gpr17 activates ATP ATP AC->ATP converts Ca_release_gpr17 Ca²⁺ Release PLC_gpr17->Ca_release_gpr17 triggers cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Oligo_Diff_Inhibit Inhibition of Oligodendrocyte Differentiation CREB->Oligo_Diff_Inhibit leads to HAMI3379 This compound (Off-Target) HAMI3379->GPR17 blocks Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is the concentration in the low nM range? Start->Check_Concentration High_Concentration High µM concentration used. Off-target effects are likely. Check_Concentration->High_Concentration No Check_GPR17 Check for GPR17 expression in the experimental system. Check_Concentration->Check_GPR17 Yes Re_evaluate Re-evaluate experimental design and interpretation of results. High_Concentration->Re_evaluate Use_Controls Use alternative CysLT₂ antagonist and/or GPR17 KO/KD model. Check_GPR17->Use_Controls Result_Persists Result persists with controls? Use_Controls->Result_Persists On_Target Effect is likely on-target (CysLT₂-mediated). Result_Persists->On_Target Yes Off_Target Effect is likely off-target (GPR17-mediated). Result_Persists->Off_Target No Off_Target->Re_evaluate

References

(Rac)-HAMI 3379 stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes (LTC₄ and LTD₄) to CysLT2R, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the CysLT2 receptor.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid form and stock solutions are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsProtect from moisture.
Stock Solution (in solvent)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in solvent)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. The table below provides solubility information. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.

SolventSolubility
DMSO≥ 100 mg/mL
Dimethyl formamide (B127407) (DMF)~20 mg/mL
Ethanol~5 mg/mL

Stability in Solution

Best Practices for Ensuring Stability:
  • Use High-Quality Solvents: Always use anhydrous, high-purity solvents to prepare stock solutions.

  • Aliquot Stock Solutions: To avoid degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.

  • Protect from Light: Store solutions in light-protected tubes.

  • Prepare Fresh Working Dilutions: For cell-based assays and other experiments, prepare fresh dilutions from your stock solution for each experiment.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or no biological effect 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Precipitation: The compound may have precipitated out of the solution, especially in aqueous media. 3. Incorrect Concentration: Errors in dilution calculations.1. Prepare fresh stock and working solutions from a new vial of the compound. 2. Visually inspect for precipitates. If observed, try sonicating the solution or preparing a fresh dilution with a slightly higher percentage of organic solvent (ensure solvent tolerance of your experimental system). 3. Double-check all calculations for preparing dilutions.
High background or off-target effects 1. Compound Concentration Too High: The concentration used may be causing non-specific effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Perform a dose-response curve to determine the optimal concentration with the lowest non-specific effects. 2. Include a vehicle control (solvent only) to assess the effect of the solvent on your experimental system. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.5% for DMSO).
Variability between experiments 1. Inconsistent Solution Preparation: Differences in how the compound is dissolved and diluted. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.1. Standardize the protocol for solution preparation, including the solvent used, sonication time, and temperature. 2. Aliquot stock solutions to be used only once.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC (A General Guideline)

Objective: To assess the stability of this compound in a relevant aqueous buffer over time. This is a generalized protocol and may need optimization for your specific HPLC system and buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%).

  • Time Zero (T₀) Sample: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of this compound.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, room temperature).

  • Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.

  • HPLC Analysis:

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradation products.

    • Monitor the elution profile at the λmax of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage of remaining compound against time to determine the stability profile.

Visualizations

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its ligands (LTC₄ or LTD₄), it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound blocks this initial activation step.

CysLT2R_Signaling_Pathway cluster_membrane Plasma Membrane CysLT2R CysLT2R Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand Leukotriene C4/D4 Ligand->CysLT2R Activates HAMI3379 This compound HAMI3379->CysLT2R Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Leads to Stability_Workflow prep Prepare this compound working solution in buffer t0 T₀: Inject aliquot into HPLC prep->t0 incubate Incubate solution at desired temperature prep->incubate hplc_analysis Analyze aliquots by HPLC timepoint Take aliquots at various time points incubate->timepoint timepoint->hplc_analysis data_analysis Calculate % remaining and plot vs. time hplc_analysis->data_analysis conclusion Determine stability profile data_analysis->conclusion

References

Technical Support Center: (Rac)-HAMI 3379 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of (Rac)-HAMI 3379, a potent and selective CysLT2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a role in various physiological and pathological processes. By blocking the CysLT2 receptor, this compound can inhibit downstream signaling pathways associated with inflammation and cellular injury, making it a valuable tool for research in areas such as ischemic brain injury and other inflammatory conditions.[1][2][3] It has been shown to have protective effects in acute and subacute ischemic brain injury and to attenuate microglia-related inflammation.[4]

Q2: What are the main challenges associated with the in vivo delivery of this compound?

The primary challenge with this compound is its poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for in vivo administration, potentially causing issues with bioavailability, dosing accuracy, and local irritation at the injection site.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a powder at -20°C. Stock solutions can typically be stored at -80°C for up to one year. It is crucial to refer to the manufacturer's specific recommendations for optimal storage conditions to maintain the compound's stability and activity.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Precipitation

Question: I am having difficulty dissolving this compound and my formulation is precipitating. What can I do?

Answer: Poor solubility is a known issue with this compound. Here are several strategies to improve its solubility for in vivo applications:

  • Vehicle Selection: A single solvent is often insufficient. Co-solvent systems are necessary to achieve a stable formulation. Common excipients include DMSO, PEG300, Tween-80, and saline.

  • Formulation Preparation: It is critical to follow a specific order of solvent addition. Typically, the compound is first dissolved in a small amount of an organic solvent like DMSO, followed by the addition of co-solvents and finally the aqueous component.

  • Physical Methods: Gentle heating and sonication can aid in the dissolution process. However, be cautious as excessive heat may degrade the compound.

  • Fresh Preparation: It is highly recommended to prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.

Below is a table summarizing common vehicle compositions for poorly soluble compounds, which can be adapted for this compound.

Vehicle Composition (v/v/v)SuitabilityConsiderations
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineIP, OralA versatile and commonly used vehicle that balances solubility and tolerability. The inclusion of Tween-80 helps to create a more stable emulsion.
10% DMSO / 90% Corn OilOral, IPSuitable for highly lipophilic compounds. Requires careful preparation to avoid phase separation.
5% DMSO / 95% PEG300Oral GavageGood for compounds highly soluble in DMSO and PEG300. Long-term toxicity of PEG300 should be considered.[5]

Troubleshooting Flowchart for Formulation Issues:

G start Start: this compound Precipitation Issue check_solvents Are you using a co-solvent system? start->check_solvents use_cosolvent Action: Use a recommended co-solvent formulation (e.g., DMSO/PEG300/Tween-80/Saline) check_solvents->use_cosolvent No check_order Is the order of solvent addition correct? check_solvents->check_order Yes use_cosolvent->check_order correct_order Action: Dissolve in DMSO first, then add co-solvents, and finally the aqueous phase. check_order->correct_order No use_physical Have you tried gentle heating or sonication? check_order->use_physical Yes correct_order->use_physical apply_physical Action: Apply gentle heat and/or sonication. use_physical->apply_physical No prepare_fresh Was the formulation prepared fresh? use_physical->prepare_fresh Yes apply_physical->prepare_fresh make_fresh Action: Always prepare formulations fresh before use. prepare_fresh->make_fresh No end_success Outcome: Stable Formulation prepare_fresh->end_success Yes make_fresh->end_success end_fail Outcome: Persistent Precipitation (Consider alternative formulation or particle size reduction)

Caption: Troubleshooting workflow for this compound formulation issues.

Issue 2: Lack of Efficacy or Inconsistent Results

Question: I am not observing the expected therapeutic effect of this compound in my in vivo model, or the results are highly variable. What could be the cause?

Answer: Several factors can contribute to a lack of efficacy or inconsistent results in vivo. Consider the following troubleshooting steps:

  • Dose Optimization: The optimal dose of this compound can vary depending on the animal model, disease state, and administration route. It may be necessary to perform a dose-response study to determine the most effective concentration for your specific experimental conditions.

  • Route of Administration: The route of administration significantly impacts the pharmacokinetics and bioavailability of a compound. Intraperitoneal (IP) injection is a common route for this compound. Ensure that the injection technique is consistent and accurate.

  • Target Engagement: Confirm that the compound is reaching and interacting with its target, the CysLT2 receptor, in the tissue of interest. This can be challenging but may be assessed indirectly through downstream biomarker analysis.

  • Animal Model Variability: Biological variability between animals can lead to inconsistent results. Ensure that your animal cohorts are appropriately randomized and that you are using a sufficient number of animals to achieve statistical power.

  • Compound Stability: Ensure that the compound has not degraded during storage or in the formulation. As mentioned, always prepare fresh solutions.

Logical Relationship Diagram for Troubleshooting Lack of Efficacy:

G cluster_0 Potential Causes cluster_1 Troubleshooting Actions A Inadequate Dose F Perform Dose-Response Study A->F B Suboptimal Route of Administration G Verify and Standardize Administration Technique B->G C Poor Target Engagement H Analyze Downstream Biomarkers C->H D Animal Model Variability I Increase Sample Size and Randomize Cohorts D->I E Compound Degradation J Prepare Fresh Formulations and Verify Storage E->J

Caption: Key factors and corresponding actions for troubleshooting lack of efficacy.

Issue 3: Adverse Effects or Toxicity

Question: I am observing adverse effects in my animals after administering this compound. What should I do?

Answer: Adverse effects can be related to the compound itself or the vehicle used for delivery.

  • Vehicle Toxicity: The solvents used to dissolve this compound, such as DMSO and PEG300, can have their own toxicities, especially at high concentrations or with repeated administration.[5] It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.

  • Injection Site Reactions: Poorly solubilized compound or irritant vehicles can cause local inflammation or pain at the injection site. Ensure your formulation is as clear and homogenous as possible.

  • Systemic Toxicity: If systemic toxicity is observed, consider reducing the dose or exploring alternative, less toxic formulations.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol provides a method for preparing a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Vortex if necessary.

  • Add Co-solvents: In a new sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300 and Tween-80 in the specified ratios. For a final 1 mL solution, you would use 100 µL of the 10 mg/mL stock, 400 µL of PEG300, and 50 µL of Tween-80.

  • Mix Thoroughly: Vortex the mixture until it is a clear and homogenous solution.

  • Add Aqueous Phase: Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation. For a final 1 mL solution, add 450 µL of saline.

  • Final Inspection: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, gentle warming or sonication may be attempted. If precipitation persists, the formulation may not be suitable at that concentration.

  • Administration: Use the freshly prepared formulation for intraperitoneal injection immediately.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol describes the standard procedure for performing an IP injection in mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized sterile syringe (e.g., 1 mL)

  • Sterile needle (25-27 gauge)

  • 70% Ethanol for disinfection

  • Gauze or cotton swabs

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Positioning: Tilt the mouse so its head is pointing slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[6][7] This helps to avoid the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Injection: Slowly and steadily inject the formulation.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions at the injection site.

Signaling Pathway and Experimental Workflow Diagrams

CysLT2 Receptor Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLTs->CysLT2R Agonist Gq Gq Protein Activation CysLT2R->Gq HAMI3379 This compound HAMI3379->CysLT2R Antagonist PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses: Inflammation, Injury Ca_PKC->Response

Caption: Simplified signaling pathway of the CysLT2 receptor and the antagonistic action of this compound.

Experimental Workflow for In Vivo Cerebral Ischemia Study:

G A Animal Acclimatization & Baseline Measurements B Randomization into Treatment Groups (Vehicle, this compound) A->B C Induction of Focal Cerebral Ischemia (e.g., MCAO Model) B->C D Administration of This compound or Vehicle (e.g., IP Injection) C->D E Post-Ischemia Monitoring (Neurological Scoring) D->E F Tissue Collection (Brain) E->F G Endpoint Analysis (Infarct Volume, Histology, Biomarker Expression) F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for evaluating this compound in a rodent model of cerebral ischemia.

References

Variability in results with (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Users of this compound may encounter variability in their experimental results. This guide addresses common issues in a question-and-answer format to help you optimize your experiments and interpret your data accurately.

Q1: We are observing inconsistent inhibitory effects of this compound in our cell-based assays. What could be the cause?

A1: Variability in the inhibitory effects of this compound can stem from several factors. Here are the primary aspects to consider:

  • Racemic Mixture: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). It is possible that only one of the enantiomers is the active antagonist of the CysLT2 receptor, while the other may be less active or inactive. The presence of a less active enantiomer can effectively lower the concentration of the active compound, leading to apparent inconsistencies in potency. Currently, public domain data directly comparing the activity of the individual (S)- and (R)-enantiomers of HAMI 3379 is not available.

  • Solubility Issues: this compound has poor aqueous solubility. Improper dissolution can lead to a lower effective concentration in your assay medium. Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions in aqueous buffers. For in vitro assays, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]

  • Off-Target Effects: HAMI 3379 has been identified as an antagonist of the G protein-coupled receptor GPR17.[2][3] If your experimental system expresses GPR17, the observed effects may be a combination of CysLT2 receptor antagonism and GPR17 antagonism, leading to complex and potentially variable results. The IC50 of HAMI 3379 for GPR17 is in the micromolar range, whereas its affinity for CysLT2 is in the nanomolar range.[1][4]

  • Compound Stability: While stock solutions in DMSO can be stored at -20°C for at least one month or -80°C for up to 6 months, aqueous solutions are not recommended for storage for more than one day.[1] Degradation of the compound in your assay medium over the course of a long experiment could lead to reduced efficacy.

Q2: How does the off-target activity on GPR17 affect my results?

A2: The off-target antagonism of GPR17 by this compound can be a significant confounding factor. GPR17 is involved in various cellular processes, including the regulation of oligodendrocyte maturation.[3] If your cell type of interest endogenously expresses GPR17, the observed phenotype might not be solely due to the blockade of the CysLT2 receptor. To mitigate this, consider the following:

  • Receptor Expression Analysis: Determine the expression levels of both CysLT2 and GPR17 in your experimental model (e.g., via qPCR or Western blot).

  • Concentration-Response Curves: Use a wide range of this compound concentrations. The significant difference in potency (nM for CysLT2 vs. µM for GPR17) may allow you to identify a concentration window where you primarily observe CysLT2-mediated effects.[1][4]

  • Use of Controls: Employ other selective CysLT2 receptor antagonists or GPR17 antagonists as controls to dissect the specific contributions of each receptor to the observed effects.

  • Knockout/Knockdown Models: If available, use cell lines or animal models where the CysLT2 or GPR17 receptor has been knocked out or knocked down to confirm the specificity of the observed effects.

Q3: What is the best practice for preparing this compound solutions for in vitro and in vivo experiments?

A3: Proper solution preparation is critical for obtaining reproducible results.

  • In Vitro Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in an appropriate organic solvent such as DMSO or DMF.[1] Ensure the compound is completely dissolved; sonication may be used to aid dissolution. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • In Vitro Working Solutions: For cell-based assays, dilute the stock solution into your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low (typically <0.5%) and does not affect cell viability or the experimental outcome. Due to the poor aqueous solubility of this compound, it is advisable to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than a day.[1]

  • In Vivo Formulations: For animal studies, this compound can be formulated as a suspension. A common method involves dissolving the compound in DMSO, followed by dilution with PEG300, Tween-80, and saline.[5] For example, a 2.5 mg/mL suspension can be prepared by adding a 25 mg/mL DMSO stock solution to PEG300, Tween-80, and saline to final concentrations of 10%, 40%, 5%, and 45% respectively.[5] It is recommended to prepare this formulation fresh on the day of use.

Data Presentation

The following tables summarize the quantitative data for HAMI 3379's activity on its primary target (CysLT2) and a known off-target (GPR17).

Table 1: On-Target Activity of HAMI 3379 (CysLT2 Receptor)

Assay TypeLigandCell LineIC50 (nM)Reference
Calcium MobilizationLeukotriene D4 (LTD4)CysLT2 Receptor Reporter3.8[1][5]
Calcium MobilizationLeukotriene C4 (LTC4)CysLT2 Receptor Reporter4.4[1][5]

Table 2: Off-Target Activity of HAMI 3379 (GPR17 Receptor)

Assay TypeAgonistCell LineIC50 (µM)Reference
β-Arrestin RecruitmentMDL29,951PathHunter GPR17 U2OS8.2[4]
Calcium MobilizationMDL29,9511321N1 GPR17 Stable8.1[4]
cAMP AccumulationMDL29,9511321N1 GPR17 Stable10[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Calcium Mobilization Assay

This protocol is designed to measure the antagonistic effect of this compound on CysLT2 receptor-mediated calcium influx.

Materials:

  • Cells expressing the CysLT2 receptor (e.g., CHO or HEK293 cells)

  • This compound

  • CysLT2 receptor agonist (e.g., Leukotriene D4 or C4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • DMSO

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the CysLT2-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the antagonist in HBSS with HEPES. Also, prepare a stock solution of the CysLT2 agonist in an appropriate solvent and dilute it to the desired concentration (typically EC80) in HBSS with HEPES.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Assay: a. After incubation, wash the cells with HBSS with HEPES to remove excess dye. b. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. c. Place the plate in the fluorescence reader and begin kinetic reading. d. After establishing a stable baseline, inject the CysLT2 agonist into the wells. e. Continue recording the fluorescence for at least 2 minutes.

  • Data Analysis: The change in fluorescence is calculated as the difference between the peak fluorescence after agonist addition and the baseline fluorescence. Plot the response against the concentration of this compound to determine the IC50 value.

Microglial Activation Assay (Cytokine Release)

This protocol measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from activated microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO

  • 24-well plates

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Cell Seeding: Plate the microglia in 24-well plates at a suitable density and allow them to adhere and rest overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Microglial Activation: Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and an LPS-only control.

  • Supernatant Collection: After the incubation period, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect of the compound.

Mandatory Visualizations

CysLT2 Receptor Signaling Pathway

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLTs->CysLT2R binds Gq Gq CysLT2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling & Cellular Responses Ca_release->Downstream PKC->Downstream RacHAMI This compound RacHAMI->CysLT2R antagonizes

Caption: CysLT2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Troubleshooting Variability

Troubleshooting_Workflow Start Variability in this compound Results Check_Racemate Consider Racemic Nature Start->Check_Racemate Check_Solubility Verify Solubility & Stability Start->Check_Solubility Check_OffTarget Assess Off-Target Effects (GPR17) Start->Check_OffTarget Check_Protocol Review Experimental Protocol Start->Check_Protocol Action_Racemate Acknowledge potential for different enantiomer activity. Use enantiomer-pure compound if available. Check_Racemate->Action_Racemate Action_Solubility Ensure complete dissolution in DMSO. Prepare fresh aqueous solutions. Perform solubility tests. Check_Solubility->Action_Solubility Action_OffTarget Determine GPR17 expression. Use concentration-response curves. Include selective controls. Check_OffTarget->Action_OffTarget Action_Protocol Standardize all steps. Validate assay with known controls. Check cell health and passage number. Check_Protocol->Action_Protocol Resolved Consistent Results Action_Racemate->Resolved Action_Solubility->Resolved Action_OffTarget->Resolved Action_Protocol->Resolved

Caption: Logical workflow for troubleshooting variability in this compound experiments.

References

How to improve (Rac)-HAMI 3379 bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-HAMI 3379. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a specific focus on addressing potential bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of HAMI 3379. HAMI 3379 is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT₂) receptor. In a reporter cell line for the CysLT₂ receptor, HAMI 3379 effectively antagonizes the intracellular calcium mobilization induced by leukotriene D₄ (LTD₄) and leukotriene C₄ (LTC₄), with IC₅₀ values of 3.8 nM and 4.4 nM, respectively. It displays very low potency for the CysLT₁ receptor (IC₅₀ > 10,000 nM). The antagonism of the CysLT₂ receptor by HAMI 3379 has shown protective effects in acute and subacute ischemic brain injury and can attenuate microglia-related inflammation.

Q2: I am observing lower than expected efficacy in my in vivo experiments. Could this be related to the bioavailability of this compound?

Lower than expected in vivo efficacy can indeed be linked to suboptimal bioavailability. Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, low bioavailability can be due to poor absorption from the gastrointestinal tract, degradation in the stomach, or extensive first-pass metabolism in the liver. While specific bioavailability data for this compound is not extensively published, it is a common challenge for many small molecule drugs. We recommend assessing the pharmacokinetic profile of this compound in your experimental model to determine if low exposure is contributing to the observed efficacy.

Q3: What are the general strategies to improve the bioavailability of a small molecule compound like this compound?

Several formulation and chemical modification strategies can be employed to enhance the bioavailability of small molecule drugs. These can be broadly categorized as:

  • Solid Form Strategies: Modifying the physical form of the drug can improve its dissolution rate. Techniques include salt formation, co-crystallization, cryo-milling, and creating amorphous solid dispersions through methods like spray drying or hot-melt extrusion.

  • Formulation Approaches: Incorporating the drug into advanced delivery systems can enhance its solubility and absorption. Examples include lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), complexation with cyclodextrins,

Interpreting unexpected results with (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-HAMI 3379. This guide addresses potential unexpected results and provides detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that you may encounter during your experiments with this compound.

Q1: Why am I not observing the expected antagonist effect of this compound on CysLT₂R signaling?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Compound Integrity and Solubility: this compound can be challenging to dissolve. Ensure you are using the recommended solvents and preparation methods. Precipitation or incomplete dissolution will result in a lower effective concentration. Refer to the detailed Protocol for Solution Preparation below.

  • Cellular Context: The expression levels of CysLT₂R can vary significantly between cell types and even under different culture conditions. Verify the expression of CysLT₂R in your experimental system using techniques like qPCR or western blotting.

  • Agonist Concentration: The concentration of the agonist used to stimulate the CysLT₂R (e.g., LTC₄, LTD₄) might be too high, making it difficult for a competitive antagonist like HAMI 3379 to inhibit the signal effectively. We recommend performing an agonist dose-response curve to determine the EC₅₀ and using a concentration at or near the EC₈₀ for your inhibition studies.

  • Off-Target Effects: this compound is also a known antagonist of the G protein-coupled receptor GPR17.[1] If your experimental system has high endogenous GPR17 expression, the observed effects might be a combination of CysLT₂R and GPR17 antagonism, potentially masking the expected outcome.

Q2: I'm observing unexpected cellular effects that are not consistent with CysLT₂R antagonism. What could be the cause?

A2: This is a critical observation and may be directly related to the off-target activity of this compound.

  • GPR17 Antagonism: The most likely cause of unexpected effects is the compound's antagonism of GPR17.[1] This receptor is involved in processes such as oligodendrocyte differentiation.[1] If you are working with cell types that express GPR17, such as oligodendrocyte precursor cells, the observed phenotype might be dominated by GPR17 inhibition.[1]

  • Racemate Composition: this compound is a racemic mixture.[2][3] It is possible that the two enantiomers have different affinities for CysLT₂R and GPR17, or even other off-target receptors. The differential activity of the enantiomers could contribute to a complex pharmacological profile.

  • Cell Viability: At high concentrations, small molecules can induce cytotoxicity. It is crucial to perform a concentration-response analysis to assess the impact of this compound on cell viability in your specific experimental model.

Q3: In my in vivo model of ischemic stroke, the neuroprotective effect of this compound is less pronounced than reported in the literature. What could be the reason?

A3: In vivo experiments introduce a higher level of complexity. Here are some potential reasons for variability in neuroprotective effects:

  • Dosage and Administration Route: The reported effective doses for HAMI 3379 in rat models of middle cerebral artery occlusion (MCAO) are in the range of 0.1-0.4 mg/kg via intraperitoneal injection.[4] Ensure your dosing is within this range and that the administration protocol is consistent. The timing of administration relative to the ischemic insult is also critical.[4]

  • Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species and even strains. The half-life of the compound might be different in your animal model, requiring adjustments to the dosing regimen.

  • Inflammatory State of the Model: The therapeutic effect of HAMI 3379 is closely linked to its ability to attenuate microglia-related inflammation.[4][5][6] The baseline inflammatory state of your animal model could influence the magnitude of the observed neuroprotection.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of HAMI 3379 on different receptors.

Target ReceptorAgonistAssayIC₅₀ (nM)Reference
CysLT₂RLeukotriene D₄ (LTD₄)Intracellular Calcium Mobilization3.8[2]
CysLT₂RLeukotriene C₄ (LTC₄)Intracellular Calcium Mobilization4.4[2]
CysLT₁R-Recombinant CysLT₁R cell line>10,000[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing solutions of this compound for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure for in vitro Stock Solution (e.g., 10 mM):

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

  • Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Procedure for in vivo Formulation (e.g., 2.5 mg/mL): This protocol is adapted from published methods.[2]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final solution is a suspension and should be prepared fresh on the day of use.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol outlines a method to assess the antagonist activity of this compound on CysLT₂R-mediated calcium signaling.

Materials:

  • Cells expressing CysLT₂R (e.g., a reporter cell line)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • This compound

  • CysLT₂R agonist (e.g., LTD₄ or LTC₄)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the CysLT₂R-expressing cells in a 96-well plate and culture overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for the desired time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject the CysLT₂R agonist (at a concentration around its EC₈₀) and continue to record the fluorescence signal over time.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Plot the agonist response as a function of the this compound concentration to determine the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_CysLT2R CysLT₂R Pathway CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄) CysLT2R CysLT₂R CysLTs->CysLT2R Gq Gq CysLT2R->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release HAMI This compound HAMI->CysLT2R

Caption: Antagonism of the CysLT₂R signaling pathway by this compound.

Off_Target_Pathway cluster_GPR17 GPR17 Off-Target Pathway Agonist Endogenous Agonist (Unknown) GPR17 GPR17 Agonist->GPR17 Gi Gαi GPR17->Gi Oligo Oligodendrocyte Maturation Inhibition GPR17->Oligo AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP HAMI This compound HAMI->GPR17

Caption: Off-target antagonism of the GPR17 signaling pathway by this compound.

Troubleshooting_Workflow Start Unexpected Result with This compound Q1 Is the expected CysLT₂R antagonism absent? Start->Q1 Q2 Are there unexpected cellular effects observed? Start->Q2 A1_1 Verify Compound Solubility and Integrity Q1->A1_1 Yes Q1->Q2 No A1_2 Confirm CysLT₂R Expression in your model A1_1->A1_2 A1_3 Optimize Agonist Concentration (EC₅₀/EC₈₀) A1_2->A1_3 A2_1 Investigate GPR17 Expression and Function Q2->A2_1 Yes A2_2 Perform Cell Viability Assay (Concentration-Response) A2_1->A2_2

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

(Rac)-HAMI 3379 batch to batch consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-HAMI 3379, with a special focus on addressing potential issues related to batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2).[1][2][3] CysLT2 receptors are G protein-coupled receptors (GPCRs) that, when activated by cysteinyl leukotrienes (e.g., LTC4 and LTD4), are involved in inflammatory responses.[4][5] this compound exerts its effects by blocking the binding of these inflammatory mediators to the CysLT2 receptor, thereby inhibiting downstream signaling pathways. This compound has been investigated for its potential neuroprotective and anti-inflammatory properties.[2]

Q2: We are observing significant variability in our experimental results between different batches of this compound. What are the potential causes?

Batch-to-batch inconsistency is a common challenge when working with small molecules and can stem from several factors:[6][7]

  • Purity Profile: Minor variations in the synthesis and purification processes can lead to different types and levels of impurities in each batch. These impurities may have off-target effects or interfere with the binding of this compound to its target.[6][8]

  • Compound Integrity: Improper storage or handling, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation of the compound.[9][10]

  • Solubility Issues: Incomplete solubilization of the compound can result in a lower effective concentration in your experiments.[11][12]

  • Assay Conditions: Variability in experimental parameters such as cell passage number, reagent quality, and incubation times can also contribute to inconsistent results.[13][14]

Q3: How can we ensure the consistency of this compound in our experiments?

To minimize variability, we recommend the following best practices:

  • Request Batch-Specific Certificate of Analysis (CoA): Always request the CoA for each new lot of this compound. This document provides crucial information on the purity and identity of the compound.

  • Perform In-House Quality Control: If possible, perform your own analytical characterization of each new batch using techniques like HPLC/MS to confirm purity and identity.[6][15]

  • Standardize Compound Handling:

    • Prepare stock solutions at a high concentration in an appropriate solvent (e.g., DMSO).[16]

    • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[16][17]

    • Store aliquots at -20°C or -80°C, protected from light.[1][10]

    • Always prepare fresh working solutions for each experiment.[18]

  • Ensure Complete Solubilization: Before use, visually inspect the solution to ensure there is no precipitate. If necessary, gentle warming or sonication may be used to aid dissolution.[1]

  • Maintain Consistent Experimental Protocols: Use standard operating procedures (SOPs) for all your assays, ensuring consistency in cell culture conditions, reagent preparation, and incubation times.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Functional Assays

Table 1: Troubleshooting Inconsistent IC50 Values

Potential Cause Recommended Action
Compound-Related
Impurities in the new batchReview the Certificate of Analysis for the new lot and compare it with previous lots. If significant differences in purity are observed, consider purchasing a new batch from a reliable supplier.
Compound degradationPrepare fresh stock solutions from a new aliquot. Avoid repeated freeze-thaw cycles. Store the compound as recommended (-20°C or -80°C, protected from light).[10]
Inaccurate concentrationVerify the calculations for your stock and working solutions. If possible, confirm the concentration of your stock solution using a spectrophotometric method or by a qualified analytical lab.
Poor solubilityVisually inspect your working solutions for any precipitate. Determine the solubility of this compound in your specific assay buffer. Consider using a different solvent or a lower concentration if solubility is an issue.
Assay-Related
Cell passage numberUse cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression.[14]
Inconsistent cell densityEnsure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Reagent variabilityUse fresh, high-quality reagents. Be mindful of lot-to-lot variability in reagents like media, serum, and agonists.
Inconsistent incubation timesStandardize all incubation times throughout the experiment.
Issue 2: Reduced or No Activity of a New Batch

If a new batch of this compound shows significantly reduced or no activity, follow this workflow:

Workflow for Troubleshooting Inactive Compound

G cluster_verification Verification A New batch of this compound shows low/no activity B Verify Certificate of Analysis (CoA) for purity and identity A->B C Prepare fresh stock and working solutions B->C F Test the new batch in a well-established functional assay (e.g., Calcium Mobilization) C->F D Perform a simple, direct binding assay (if possible) E Test a positive control antagonist for the CysLT2 receptor G Contact the supplier's technical support F->G If still no activity

Caption: A logical workflow for troubleshooting an inactive batch of this compound.

Experimental Protocols

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Table 2: HPLC Method for Purity Assessment

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile (B52724)
Gradient Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Prepare a 1 mg/mL solution in a 1:1 mixture of acetonitrile and water.
Protocol 2: CysLT2 Receptor Functional Assay - Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CysLT2 receptor agonist (e.g., Leukotriene C4 or D4).[1][19]

Materials:

  • Cells expressing the human CysLT2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (an anion-exchange inhibitor that can reduce dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CysLT2 receptor agonist (e.g., Leukotriene C4)

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the CysLT2 receptor-expressing cells into the 96- or 384-well plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's injector to add the CysLT2 receptor agonist at a predetermined concentration (e.g., EC80) to all wells.

    • Immediately begin kinetic measurement of the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

CysLT2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT2 CysLT2 Receptor Gq Gq Protein CysLT2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER Triggers release PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream LTC4 Leukotriene C4 LTC4->CysLT2 Activates HAMI This compound HAMI->CysLT2 Inhibits G A Seed CysLT2-expressing cells in a microplate B Load cells with a calcium-sensitive fluorescent dye A->B C Add serial dilutions of this compound B->C D Incubate C->D E Measure baseline fluorescence D->E F Inject CysLT2 agonist (e.g., LTC4) E->F G Measure kinetic fluorescence response F->G H Calculate IC50 value G->H

References

Avoiding (Rac)-HAMI 3379 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of (Rac)-HAMI 3379 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the racemic mixture of HAMI 3379. HAMI 3379 is recognized as a potent and selective antagonist for the Cysteinyl leukotriene 2 (CysLT₂) receptor.[1][2][3][4] It has also been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[5] Its role in attenuating microglia-related inflammation and protecting against ischemic brain injury makes it a compound of interest in neuroscience and inflammation research.[1][6][7]

Q2: Why does this compound precipitate in my cell culture media?

This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[8] Precipitation, often seen as cloudiness, crystals, or film, typically occurs for one or more of the following reasons:

  • Exceeding Solubility Limit: The final concentration in the media is higher than its maximum solubility.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution as the solvent disperses.[9][10]

  • Media Composition: Interactions with salts, proteins (especially in serum), or other components in the media can reduce solubility.[9][11]

  • Temperature and pH: The compound's solubility can be affected by the temperature and pH of the media. Adding stock solutions to cold media can decrease solubility.[9]

  • Evaporation: Over time, evaporation from the culture vessel can increase the compound's concentration, leading to precipitation.[9][11]

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[8] DMSO and DMF are recommended for preparing high-concentration stock solutions.[8][12]

Q4: What is the maximum recommended concentration of solvent (e.g., DMSO) in the final culture media?

To avoid solvent-induced cytotoxicity and to minimize precipitation, the final concentration of the organic solvent in the cell culture media should be kept as low as possible, typically below 0.5%. Many cell lines can tolerate up to 0.1% DMSO without significant effects. It is crucial to include a vehicle control (media with the same final concentration of solvent) in your experiments.

Q5: How should I store solutions of this compound?

  • Solid Compound: Store at -20°C for long-term stability (≥2 years).[8]

  • Stock Solutions (in Organic Solvent): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]

  • Aqueous Solutions (in Media): It is strongly recommended to prepare fresh dilutions in media for each experiment. Aqueous solutions of HAMI 3379 are not recommended for storage for more than one day.[8]

Troubleshooting Guide for this compound Precipitation

This guide addresses the two most common precipitation scenarios.

ProblemPotential CauseRecommended Solution
Immediate Precipitation (Media becomes cloudy or forms visible particles immediately upon adding the compound)High Final Concentration: The target concentration exceeds the compound's solubility limit in the aqueous media.• Reduce Concentration: Lower the final working concentration of this compound.• Perform a Solubility Test: Determine the maximum soluble concentration in your specific media (see Protocol 3).
Solvent Shock: The rapid change in solvent environment causes the hydrophobic compound to aggregate.[10]• Use Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.[9][10]• Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling.[9]• Lower Stock Concentration: Use a less concentrated stock solution to reduce the dilution factor required.
Low Media Temperature: Cold media reduces the solubility of many compounds.[9]• Pre-warm Media: Always use media pre-warmed to 37°C for preparing your working solution.[9]
Delayed Precipitation (Media is initially clear but becomes cloudy or forms crystals after hours/days in the incubator)Compound Instability: The compound may degrade or aggregate over time in the aqueous, buffered environment.• Prepare Freshly: Make new dilutions immediately before each experiment. Do not store the compound in media.[8]• Replenish Media: For long-term experiments, change the media with freshly prepared compound every 24-48 hours.
Interaction with Media Components: The compound may slowly bind to serum proteins or react with other media components, forming insoluble complexes.[9]• Test Different Media: If possible, try a different basal media formulation.• Consider Serum-Free Media: Temporarily using serum-free media during treatment may help, but be aware this can also sometimes worsen precipitation for certain compounds.[9]
Evaporation & Concentration: Water evaporation from the culture vessel increases the compound's effective concentration above its solubility limit.[11]• Ensure Humidification: Check that the incubator has adequate humidity.• Seal Plates: Use low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[9]
pH Shift: Cellular metabolism can alter the pH of the media, which may affect the solubility of a pH-sensitive compound.[10]• Monitor Media pH: Check the color of the phenol (B47542) red indicator or measure the pH directly. Change the media more frequently if it becomes acidic (yellow).

Data Presentation

Table 1: Solubility of HAMI 3379 in Various Solvents

SolventApproximate SolubilitySource
DMSO~20 mg/mL[8][12]
DMF~20 mg/mL[8][12]
Ethanol~5 mg/mL[8][12]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[8][12]

Note: this compound has a formula weight of 595.7 g/mol .[1][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO)

  • Calculate Required Mass: For 1 mL of a 20 mM stock solution:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 595.7 mg/mmol = 11.91 mg

  • Weigh Compound: Carefully weigh approximately 12 mg of solid this compound powder.

  • Dissolve in Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 20 mM.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to ensure the compound is fully dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media

This protocol uses a two-step dilution to minimize solvent shock.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Prepare Intermediate Dilution:

    • Thaw an aliquot of your high-concentration stock solution (e.g., 20 mM in DMSO).

    • In a sterile tube, perform an intermediate dilution (e.g., 1:100) by adding 5 µL of the 20 mM stock to 495 µL of the pre-warmed media. This creates a 200 µM solution.

    • Mix immediately but gently by flicking the tube or pipetting up and down. Visually confirm that no precipitate has formed.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate dilution to your main volume of pre-warmed culture media to achieve your final desired concentration.

    • Example: To make 10 mL of a 1 µM final solution, add 50 µL of the 200 µM intermediate solution to 9.95 mL of pre-warmed media.

  • Mix and Apply: Gently swirl the final media to mix and apply to your cells immediately.

Protocol 3: Determining Maximum Solubility in Your Media

  • Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).

  • Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your specific cell culture medium, pre-warmed to 37°C.

  • Create a range of final concentrations by adding increasing volumes of the stock solution (e.g., 0.5 µL, 1 µL, 2 µL, 5 µL, 10 µL, etc.). Ensure the final DMSO concentration remains below 0.5% if possible.

  • Mix each tube gently and incubate at 37°C for 15-30 minutes.

  • Visually inspect each tube against a dark background for any signs of cloudiness or precipitation. The highest concentration that remains completely clear is the approximate maximum solubility for your experimental conditions.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving precipitation issues with this compound.

G start Precipitation Observed in Media q_when When does it occur? start->q_when imm Immediately upon addition to media q_when->imm Immediately delay After time in incubator (hours/days) q_when->delay Over Time cause_imm Potential Causes: - Concentration too high - Solvent shock - Cold media imm->cause_imm sol_imm Solutions: 1. Lower final concentration. 2. Use serial dilution method. 3. Add stock to pre-warmed media. 4. Add dropwise while mixing. cause_imm->sol_imm end_node Problem Resolved sol_imm->end_node cause_delay Potential Causes: - Compound instability - Media interaction - Evaporation / pH shift delay->cause_delay sol_delay Solutions: 1. Prepare fresh media for each use. 2. Replenish media frequently. 3. Ensure proper incubator humidity. 4. Monitor media pH. cause_delay->sol_delay sol_delay->end_node G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum LTD4 Ligand (e.g., LTD4) Receptor CysLT₂ / GPR17 Receptor LTD4->Receptor Activates Gq Gq Protein Receptor->Gq Activates HAMI This compound HAMI->Receptor Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 ER Ca²⁺ Store IP3->ER Stimulates release Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release response Cellular Response (e.g., Inflammation) Ca_release->response

References

Technical Support Center: (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (Rac)-HAMI 3379. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and diagrams of the relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in cell culture?

Currently, there is no publicly available data specifying the exact half-life of this compound in a cell culture environment. The stability of a small molecule in vitro can be influenced by various factors, including the cell type, media composition (especially serum content), temperature, and pH.

For critical experiments requiring precise knowledge of the compound's stability and activity over time, it is highly recommended to determine the half-life empirically under your specific experimental conditions. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.

Q2: What are the known molecular targets of this compound?

This compound is recognized as a potent and selective antagonist of the Cysteinyl leukotriene 2 receptor (CysLT2R).[1] Additionally, recent studies have identified it as an antagonist of the orphan G protein-coupled receptor 17 (GPR17).[2][3][4] This dual antagonism is a critical consideration in experimental design and data interpretation.

Q3: What is the primary mechanism of action for this compound?

As an antagonist, this compound blocks the binding of endogenous ligands to the CysLT2 and GPR17 receptors. By doing so, it inhibits the initiation of their downstream signaling cascades. For instance, it has been shown to antagonize leukotriene D4 (LTD4) and leukotriene C4 (LTC4) induced intracellular calcium mobilization via the CysLT2 receptor.[1] Through its action on GPR17, it can promote the differentiation of oligodendrocytes.[2][3]

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in a high-purity, sterile solvent such as Dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a concentrated stock solution (e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture medium, which should ideally be less than 0.1% to avoid solvent-induced cytotoxicity.

For long-term storage, the solid compound should be kept at -20°C, desiccated. Stock solutions in DMSO can be stored at -80°C for up to one year.

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability between experimental replicates. 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions.3. Edge effects in multi-well plates.4. Compound precipitation in media.1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Avoid using the outer wells of the plate for critical experiments.4. Visually inspect for precipitation after dilution in media. If observed, consider using a different solvent or a lower concentration.
No observable effect of the compound. 1. Incorrect concentration range.2. Short incubation time.3. Compound degradation.4. Low or absent target receptor expression in the cell line.1. Perform a dose-response experiment over a wider concentration range (e.g., logarithmic scale from nM to µM).2. Optimize the incubation time based on the biological process being studied.3. Prepare fresh working solutions for each experiment. Consider determining the compound's half-life in your specific media (see protocol below).4. Verify the expression of CysLT2R and GPR17 in your cell line using techniques like qPCR or Western blotting.
High cell death, even at low concentrations. 1. Solvent toxicity.2. On-target cytotoxicity.3. Off-target effects.1. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control.2. The target receptor's signaling may be crucial for cell survival in your specific cell line.3. Consider using a structurally different antagonist for the same target to see if the effect is reproducible.
Unexpected or contradictory results. 1. Dual antagonism of CysLT2R and GPR17.2. Cell passage number.1. Be aware that the observed phenotype could be a result of inhibiting one or both receptors. Consider using cell lines with known expression levels of each receptor or using siRNA to knockdown one of the targets to dissect the individual contributions.2. Use cells within a consistent and low passage number range to avoid phenotypic drift.

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in Cell Culture

Objective: To determine the stability and functional half-life of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • Multi-well plates (format depends on the analytical method)

  • Analytical instrument for quantification (e.g., LC-MS/MS, HPLC)

  • Reagents for a functional readout assay (e.g., calcium mobilization assay)

Procedure:

  • Preparation: Prepare a stock solution of this compound in DMSO.

  • Incubation:

    • Add complete cell culture medium to several wells of a plate.

    • Spike the medium with this compound to a final concentration relevant to your experiments.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium from a designated well for each time point.

    • Store the collected samples at -80°C until analysis.

  • Quantification (Chemical Stability):

    • Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

    • Plot the concentration of the compound against time.

  • Functional Activity (Functional Half-life):

    • In parallel, use the medium collected at each time point to treat cells and measure a functional response known to be modulated by this compound (e.g., inhibition of LTD4-induced calcium influx).

    • Plot the functional response (e.g., % inhibition) against the incubation time of the compound in the medium.

  • Data Analysis:

    • Calculate the half-life (t½) from the concentration vs. time plot using a first-order decay model.

Below is a workflow diagram for this protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare this compound stock solution in DMSO spike Spike cell culture medium with this compound prep->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect medium aliquots at various time points (0, 2, 4, 8, 12, 24, 48h) incubate->sample quantify Quantify concentration (LC-MS/MS) sample->quantify functional Assess functional activity (e.g., Calcium Assay) sample->functional calc_chem Calculate Chemical Half-Life quantify->calc_chem calc_func Calculate Functional Half-Life functional->calc_func

Workflow for determining the half-life of this compound in cell culture.

Signaling Pathways

This compound acts as an antagonist at two distinct G protein-coupled receptors: CysLT2R and GPR17. The diagrams below illustrate the canonical signaling pathways initiated by these receptors, which are inhibited by the compound.

CysLT2 Receptor Signaling Pathway

The Cysteinyl leukotriene 2 receptor (CysLT2R) is a G protein-coupled receptor that, upon activation by ligands like LTC4 and LTD4, primarily couples to Gq alpha subunits.[5] This initiates a signaling cascade leading to the activation of transcription factors involved in inflammatory responses.[6]

G Ligand LTC4 / LTD4 CysLT2R CysLT2R Ligand->CysLT2R HAMI This compound HAMI->CysLT2R Inhibits Gq Gq CysLT2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 Inflammation Inflammatory Gene Transcription NFkB->Inflammation AP1->Inflammation

Inhibition of the CysLT2R signaling pathway by this compound.
GPR17 Signaling Pathway

GPR17 is a dual-ligand receptor that can be activated by both purinergic ligands and cysteinyl leukotrienes. It primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][7] This pathway is implicated in the negative regulation of oligodendrocyte maturation.[7][8]

G Ligand Endogenous Ligand (e.g., Uracil Nucleotides) GPR17 GPR17 Ligand->GPR17 HAMI This compound HAMI->GPR17 Inhibits Gi Gi/o GPR17->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Oligo Inhibition of Oligodendrocyte Maturation CREB->Oligo

Inhibition of the GPR17 signaling pathway by this compound.

References

Best practices for working with (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for working with (Rac)-HAMI 3379. It includes troubleshooting advice and frequently asked questions to facilitate smooth and successful experimentation.

I. Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Poor Solubility in Aqueous Buffers This compound is sparingly soluble in aqueous solutions.[1]Prepare a stock solution in an organic solvent such as DMSO, ethanol (B145695), or dimethylformamide (DMF).[1] For aqueous working solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] It is not recommended to store the aqueous solution for more than one day.[1] For in vivo studies, a common formulation involves dissolving the compound in DMSO, then mixing with PEG300 and Tween-80 before adding saline or PBS.[2][3]
Inconsistent Experimental Results 1. Compound Instability: Aqueous solutions are not stable for long periods.[1] Stock solutions in organic solvents may degrade if not stored properly. 2. Cellular Health: Poor cell health can lead to variable responses. 3. Inaccurate Pipetting: Inconsistent volumes of the compound can lead to variability.1. Compound Handling: Prepare fresh aqueous working solutions daily.[1] Store stock solutions at -20°C for up to two years (as a solid) or at -80°C for up to one year in a solvent.[2] 2. Cell Culture: Ensure cells are healthy and in the logarithmic growth phase before treatment. Regularly test for mycoplasma contamination. 3. Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Unexpected or Off-Target Effects 1. Dual Antagonism: this compound is a potent antagonist of the CysLT2 receptor but also acts as an antagonist of the orphan G protein-coupled receptor GPR17.[4][5][6] 2. Non-Specific Binding: At high concentrations, the compound may exhibit non-specific binding to other proteins.1. Target Validation: In experiments focused on the CysLT2 receptor, consider using a CysLT1 receptor antagonist (e.g., pranlukast) as a negative control to demonstrate specificity.[6] To confirm the involvement of GPR17, experiments in GPR17 knockout models or cells can be performed.[4] 2. Dose-Response: Perform dose-response experiments to determine the optimal concentration range that elicits the desired effect without causing off-target toxicity.
Low Potency in Cellular Assays 1. Incorrect Assay Conditions: The experimental conditions (e.g., cell type, agonist concentration, incubation time) may not be optimal. 2. Compound Degradation: The compound may have degraded due to improper storage or handling.1. Assay Optimization: Optimize assay parameters such as cell density, agonist concentration (if applicable), and treatment duration. Refer to published studies for typical experimental conditions. 2. Fresh Compound: Use a fresh aliquot of the compound from a properly stored stock solution.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[2] It functions by blocking the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways that mediate inflammatory and other cellular responses.[2][7] Additionally, it has been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[4][5][6]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents like DMSO (up to 100 mg/mL with sonication), ethanol (approx. 5 mg/mL), and DMF (approx. 20 mg/mL).[1][3][7][8] For long-term storage, the solid compound should be stored at -20°C for up to two years.[1] Stock solutions in organic solvents can be stored at -80°C for up to one year.[2]

Q3: What are the primary research applications of this compound?

A3: Due to its anti-inflammatory and neuroprotective properties, this compound is primarily used in research related to:

  • Ischemic Brain Injury: It has been shown to reduce neurological deficits, infarct volume, and brain edema in animal models of stroke.[2][6]

  • Neuroinflammation: It can attenuate microglia-related inflammation.[2][5]

  • Demyelinating Diseases: Its antagonism of GPR17 suggests potential for promoting oligodendrocyte differentiation and remyelination.[4][5]

  • Cardiovascular Disorders: It was initially investigated for its potential in treating cardiovascular diseases.[4][5]

Q4: Is this compound selective for the CysLT2 receptor?

A4: Yes, this compound is highly selective for the CysLT2 receptor over the CysLT1 receptor. It exhibits very low potency for the CysLT1 receptor, with an IC50 greater than 10,000 nM.[2][7] However, its activity as a GPR17 antagonist should be considered in experimental design and data interpretation.[4][5][6]

Q5: What are typical effective concentrations or doses for this compound?

A5: The effective concentration or dose can vary depending on the experimental system:

  • In vitro: IC50 values for antagonizing LTD4- and LTC4-induced intracellular calcium mobilization in a CysLT2 receptor reporter cell line are 3.8 nM and 4.4 nM, respectively.[2][3][7]

  • In vivo: In a rat model of middle cerebral artery occlusion (MCAO), intraperitoneal (i.p.) injection of 0.1-0.4 mg/kg was shown to be effective in reducing acute brain injury.[2][6][7]

III. Quantitative Data

Parameter Value Assay/Model Reference
Molecular Weight 595.72 g/mol -N/A
IC50 (vs. LTD4) 3.8 nMIntracellular calcium mobilization in a CysLT2 receptor reporter cell line[2][3][7]
IC50 (vs. LTC4) 4.4 nMIntracellular calcium mobilization in a CysLT2 receptor reporter cell line[2][3][7]
IC50 (CysLT1 receptor) >10,000 nMRecombinant CysLT1 receptor cell line[2][7]
Effective In Vivo Dose 0.1 - 0.4 mg/kg (i.p.)Rat model of middle cerebral artery occlusion (MCAO)[2][6][7]
Solubility in DMSO ~100 mg/mL (with sonication)-[3][7]
Solubility in Ethanol ~5 mg/mL-[1][8]
Solubility in DMF ~20 mg/mL-[1][8]
Solubility in 1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL-[1][8]

IV. Experimental Protocols

Preparation of Stock Solution
  • Bring the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

In Vitro Calcium Mobilization Assay

This protocol provides a general framework. Specific cell lines and conditions may require optimization.

  • Cell Plating: Plate cells expressing the CysLT2 receptor in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare the CysLT2 receptor agonist (e.g., LTD4 or LTC4) at the desired concentration.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then add the diluted this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Add the agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the level of intracellular calcium mobilization. Plot the response against the concentration of this compound to determine the IC50 value.

In Vivo Administration Protocol (Rodent Model)

This is a general guideline for intraperitoneal (i.p.) injection. The formulation and dosage may need to be adjusted based on the specific animal model and experimental design.

  • Formulation Preparation (for a 2 mg/mL solution):

    • Dissolve 2 mg of this compound in 50 µL of DMSO.

    • Add 300 µL of PEG300 and mix well until the solution is clear.

    • Add 50 µL of Tween 80 and mix well.

    • Add 600 µL of sterile saline or PBS and mix thoroughly.[2]

  • Animal Dosing:

    • Weigh the animal to determine the correct injection volume based on the desired dosage (e.g., 0.1-0.4 mg/kg).

    • Administer the formulation via intraperitoneal injection using an appropriate gauge needle.

    • Always prepare the formulation fresh on the day of use.[3]

V. Signaling Pathway and Experimental Workflow Diagrams

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLTs->CysLT2R binds G_protein Gq/11 Protein CysLT2R->G_protein activates HAMI3379 This compound HAMI3379->CysLT2R blocks PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Inflammation Inflammatory Responses Ca_release->Inflammation PKC->Inflammation

Caption: this compound blocks the CysLT2 receptor signaling pathway.

GPR17_Signaling_Pathway cluster_membrane Cell Membrane Ligands Endogenous Ligands (e.g., UDP-glucose, LTD4) GPR17 GPR17 Receptor Ligands->GPR17 binds Gi_protein Gi Protein GPR17->Gi_protein activates HAMI3379 This compound HAMI3379->GPR17 blocks AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Oligo_diff_inhibition Inhibition of Oligodendrocyte Differentiation cAMP->Oligo_diff_inhibition leads to

Caption: this compound antagonism of the GPR17 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Stock_Prep Prepare this compound Stock Solution (DMSO) Working_Sol Prepare Fresh Working Solution Stock_Prep->Working_Sol Formulation Prepare In Vivo Formulation Stock_Prep->Formulation Treatment Treat Cells with This compound Working_Sol->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Assay Perform Assay (e.g., Calcium Mobilization) Treatment->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis Animal_Model Prepare Animal Model Administration Administer Compound (e.g., i.p. injection) Animal_Model->Administration Formulation->Administration Administration->Data_Analysis

Caption: General experimental workflow for using this compound.

References

(Rac)-HAMI 3379 Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of (Rac)-HAMI 3379. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of available data.

Introduction to this compound

This compound is the racemic mixture of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1] It is primarily utilized in research to investigate the roles of the CysLT2 receptor in various physiological and pathological processes, including neuroinflammation and ischemic brain injury.[2][3] Notably, HAMI 3379 has also been identified as an antagonist of the G protein-coupled receptor 17 (GPR17), suggesting potential off-target effects that should be considered in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is the racemate of HAMI 3379, which acts as a potent and selective antagonist for the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1] It competitively blocks the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways.[1][4]

Q2: Has the cytotoxicity of this compound been evaluated?

A2: Based on available research, HAMI 3379, the active component of this compound, did not exhibit any cytotoxic effects on rat oligodendrocytes in one study. However, comprehensive cytotoxicity data across a wide range of cell lines is limited in publicly available literature. Researchers should perform their own cytotoxicity assessments for their specific cell model.

Q3: What are the known off-target effects of this compound?

A3: HAMI 3379 has been identified as an antagonist of the G protein-coupled receptor 17 (GPR17).[2] This off-target activity should be considered when interpreting experimental results, as GPR17 is involved in processes such as oligodendrocyte differentiation.[2]

Q4: What is the recommended solvent for dissolving this compound for in vitro experiments?

A4: Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) on the cytotoxicity of this compound across a variety of cell lines. The primary available information is qualitative, indicating a lack of cytotoxicity in rat oligodendrocytes. Researchers are encouraged to generate their own dose-response curves to determine the cytotoxic potential in their experimental system.

Table 1: this compound Receptor Antagonist Activity

ReceptorLigandAssayIC50 (nM)Reference
CysLT2Leukotriene D4 (LTD4)Intracellular Calcium Mobilization3.8[1]
CysLT2Leukotriene C4 (LTC4)Intracellular Calcium Mobilization4.4[1]
CysLT1-Recombinant Cell Line>10000[5]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for evaluating the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank: Medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Culture Medium Poor aqueous solubility of this compound.- Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in pre-warmed culture medium with vigorous mixing. - Consider using a vehicle containing a mixture of ethanol (B145695) and polyethylene (B3416737) glycol 400 at a final concentration of 0.1% in the growth medium. - Visually inspect the medium for any precipitate before adding it to the cells.
High Background in MTT Assay The compound may react with the MTT reagent.- Include a "compound-only" control (compound in cell-free media) to measure its intrinsic absorbance and subtract this value from the experimental wells.
Inconsistent Results Between Experiments - Variation in cell seeding density. - Degradation of the compound in solution. - Inconsistent incubation times.- Ensure accurate and consistent cell counting and seeding. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Standardize all incubation times precisely.
Unexpected Cytotoxicity at Low Concentrations - Off-target effects. - Contamination of cell culture.- Consider the known off-target effect on GPR17. Use a different CysLT2 receptor antagonist with a different chemical structure to confirm if the effect is on-target. - Regularly test cell cultures for mycoplasma and other contaminants.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound primarily acts by blocking the CysLT2 receptor. Cysteinyl leukotrienes (LTC4 and LTD4), when bound to CysLT2, activate Gq-type G proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. By antagonizing this receptor, this compound inhibits these downstream signaling events.

LTD4_LTC4 LTD4 / LTC4 CysLT2R CysLT2 Receptor LTD4_LTC4->CysLT2R Binds Gq Gq Protein CysLT2R->Gq Activates HAMI3379 This compound HAMI3379->CysLT2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates Ca_increase Increased Intracellular Calcium PLC->Ca_increase Leads to Cellular_Response Cellular Response Ca_increase->Cellular_Response Triggers

Caption: this compound blocks the CysLT2 receptor signaling pathway.

Off-Target Effect on GPR17

HAMI 3379 also antagonizes the GPR17 receptor. Activation of GPR17 can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. By blocking GPR17, HAMI 3379 can prevent these effects.

GPR17_Agonist GPR17 Agonist GPR17 GPR17 Receptor GPR17_Agonist->GPR17 Binds Gi Gi Protein GPR17->Gi Activates HAMI3379 This compound HAMI3379->GPR17 Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP_decrease Decreased cAMP Adenylyl_Cyclase->cAMP_decrease Results in Downstream_Effects Downstream Effects cAMP_decrease->Downstream_Effects Leads to Start Start: Cytotoxicity Assessment Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound and Controls Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Perform_Assay Analyze_Data Analyze Data and Determine IC50 Perform_Assay->Analyze_Data End End: Report Results Analyze_Data->End

References

Negative controls for (Rac)-HAMI 3379 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-HAMI 3379. Proper negative controls are critical for interpreting data generated with this compound, and this resource will help you design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of HAMI 3379.[1][2] HAMI 3379 is a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[3][4][5][6] It functions by blocking the binding of cysteinyl leukotrienes, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), to the CysLT2 receptor. This inhibition prevents downstream signaling cascades, including intracellular calcium mobilization.[3][5][6]

Q2: Are there any known off-target effects of HAMI 3379 that I should be aware of?

Yes, in addition to its activity at the CysLT2 receptor, HAMI 3379 has been identified as an antagonist of the orphan G protein-coupled receptor GPR17.[7] This is a critical consideration when designing your experiments, as the observed effects of this compound could be mediated by the blockade of CysLT2, GPR17, or both.

Q3: What is the significance of using a racemic mixture, this compound?

This compound contains both stereoisomers of the HAMI 3379 molecule.[1][2] It is possible that the different isomers have varying affinities for the CysLT2 and GPR17 receptors. If your research requires high specificity, it may be beneficial to investigate the individual enantiomers of HAMI 3379 if they are commercially available. For most applications, being aware of the racemic nature and the dual antagonism is key to interpreting your results.

Q4: What are the essential negative controls for an experiment using this compound?

To ensure the validity of your results, the following negative controls are recommended:

  • Vehicle Control: This is the most fundamental control and consists of the solvent used to dissolve the this compound (e.g., DMSO, saline) administered at the same final concentration as in the experimental group.[8] This control accounts for any effects of the vehicle itself.

  • Pharmacological Negative Control: Use a structurally unrelated CysLT2 receptor antagonist. If this compound produces a similar effect to this compound, it strengthens the evidence for CysLT2 receptor involvement.

  • Rescue Experiment: After treatment with this compound, attempt to "rescue" the phenotype by adding an excess of a CysLT2 receptor agonist. If the effect of this compound is reversed, it indicates a competitive antagonism at the CysLT2 receptor.

  • Gene Knockdown/Knockout Control: The gold standard for demonstrating target specificity is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the CysLT2 receptor and/or GPR17. If this compound has no effect in the knockdown/knockout cells, this provides strong evidence that its mechanism of action is dependent on these receptors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect of this compound observed. 1. Compound degradation. 2. Low receptor expression in the experimental system. 3. Incorrect dosage.1. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. 2. Verify the expression of CysLT2 and GPR17 in your cells or tissue using techniques like qPCR or Western blotting. 3. Perform a dose-response curve to determine the optimal concentration.
High background signal or non-specific effects. 1. Vehicle (e.g., DMSO) toxicity. 2. Off-target effects of this compound.1. Lower the final concentration of the vehicle. Ensure the vehicle control group shows no adverse effects. 2. Implement the recommended negative controls, especially the use of receptor-negative cell lines or gene knockdown approaches, to distinguish between on-target and off-target effects.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Passage number of cells.1. Standardize all experimental parameters, including cell density, media, and incubation times. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range, as receptor expression can change over time in culture.

Data Presentation

Table 1: In Vitro Potency of HAMI 3379

AssayReceptorAgonistIC50 (nM)Reference
Calcium MobilizationCysLT2Leukotriene D4 (LTD4)3.8[1][3]
Calcium MobilizationCysLT2Leukotriene C4 (LTC4)4.4[1][3]
Radioligand BindingCysLT2-37.9[5]
Calcium MobilizationCysLT1->10,000[3][4]

Table 2: In Vivo Efficacy of HAMI 3379

Animal ModelDoseRouteEffectReference
Rat (Focal Cerebral Ischemia)0.1 - 0.4 mg/kgi.p.Reduced infarct volume and brain edema[3][9]
Rat (S. pneumoniae Meningitis)0.1 mg/kg-Prevented decreases in body weight and neurological deficit scores[5]
Mouse (Ovalbumin-induced Asthma)10 mg/kg-Prevented increases in airway hyperresponsiveness[5]

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring the antagonist effect of this compound on agonist-induced calcium mobilization in cells expressing the CysLT2 receptor.

  • Cell Preparation:

    • Seed cells (e.g., CHO or HEK293 cells stably expressing the human CysLT2 receptor) in a 96-well black-walled, clear-bottom plate.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with the buffer to remove excess dye.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and your chosen negative controls (e.g., vehicle, structurally unrelated antagonist) in the assay buffer.

    • Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of a CysLT2 receptor agonist (e.g., LTD4 or LTC4) at a concentration that elicits a submaximal response (EC80).

    • Place the 96-well plate in a fluorescence plate reader.

    • Set the plate reader to record fluorescence intensity over time (kinetic read).

    • Inject the agonist solution into the wells and immediately begin recording the fluorescence signal.

    • Continue recording for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Visualizations

HAMI3379_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTC4/LTD4 LTC4/LTD4 CysLT2R CysLT2 Receptor LTC4/LTD4->CysLT2R Activates HAMI3379 HAMI3379 HAMI3379->CysLT2R Inhibits GPR17 GPR17 HAMI3379->GPR17 Inhibits Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Cellular_Response Cellular Response Ca_Mobilization->Cellular_Response

Caption: Signaling pathway of the CysLT2 receptor and points of inhibition by HAMI 3379.

Negative_Control_Workflow cluster_experiment Experimental Setup cluster_controls Negative Controls cluster_interpretation Data Interpretation Start Start Experiment with this compound Experimental_Group Cells + this compound Start->Experimental_Group Vehicle_Control Cells + Vehicle Start->Vehicle_Control Receptor_Negative_Cells Receptor-Negative Cells + this compound Start->Receptor_Negative_Cells Genetic_Control CysLT2R/GPR17 Knockdown Cells + this compound Start->Genetic_Control Observed_Effect Effect Observed? Experimental_Group->Observed_Effect Vehicle_Control->Observed_Effect No Effect Expected Receptor_Negative_Cells->Observed_Effect No Effect Expected Genetic_Control->Observed_Effect No Effect Expected On_Target Likely On-Target Effect Observed_Effect->On_Target Yes in Exp. Group, No in Controls Off_Target Potential Off-Target Effect or Artifact Observed_Effect->Off_Target Yes in Exp. Group AND Controls

Caption: Logical workflow for using negative controls in this compound experiments.

References

Validation & Comparative

A Comparative Guide to (Rac)-HAMI 3379 and Other CysLT2R Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (Rac)-HAMI 3379 with other notable cysteinyl leukotriene receptor 2 (CysLT2R) antagonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for their experimental needs. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the relevant signaling pathway.

Performance Comparison of CysLT2R Antagonists

This compound has emerged as a potent and highly selective antagonist for the CysLT2 receptor.[1][2] Its performance in comparison to other known CysLT receptor antagonists, such as BAY u9773, zafirlukast, and montelukast, is summarized below. The data highlights the superior selectivity of HAMI 3379 for CysLT2R over CysLT1R.

Quantitative Data Summary

The following tables present the binding affinities and functional potencies of various CysLT receptor antagonists. The data is compiled from radioligand binding assays and calcium mobilization assays.

Table 1: Radioligand Binding Affinity (IC50, nM)

CompoundCysLT2RCysLT1RSelectivity (CysLT1/CysLT2)
This compound 37.9 ± 14.7 [1]>30,000 [1]>791
BAY u9773496 ± 173[1]~5000~10
Zafirlukast>10,000[1]45.4 ± 14.8[1]<0.005
MontelukastLow PotencyHigh Potency-

Table 2: Functional Potency in Calcium Mobilization Assay (IC50, nM)

CompoundCysLT2R (LTD4-induced)CysLT2R (LTC4-induced)CysLT1R (LTD4-induced)
This compound 3.8 ± 0.6 [1][3]4.4 ± 0.7 [1][3]>10,000 [1][3]
BAY u977318.3 ± 1.1[3]19.5 ± 3.8[3]~5000[3]
Zafirlukast~7000[1]-20.6 ± 4.1[1]
Montelukast--High Potency

Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in inflammatory responses.[1] They exert their effects by binding to CysLT receptors, which are G protein-coupled receptors (GPCRs). The CysLT2 receptor preferentially couples to Gq proteins, which in turn activate Phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium concentration triggers various downstream cellular responses.

CysLT2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CysLT CysLTs (LTC4, LTD4) CysLT2R CysLT2R CysLT->CysLT2R binds Gq Gq CysLT2R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca2_cyto Increased Intracellular [Ca2+] ER->Ca2_cyto releases Ca2+ Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream triggers HAMI3379 This compound HAMI3379->CysLT2R antagonizes

Caption: CysLT2R signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CysLT2 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human CysLT2R.

  • [3H]-LTD4 (Radioligand).

  • Test compounds (e.g., this compound, BAY u9773).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation (containing a specific amount of protein, e.g., 20-40 µg).

    • 50 µL of [3H]-LTD4 at a final concentration near its Kd (e.g., 1-2 nM).

    • 50 µL of either assay buffer (for total binding), a high concentration of unlabeled LTD4 (e.g., 1 µM, for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane fragments with the bound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CysLT2R agonist.

Materials:

  • Cells stably expressing human CysLT2R (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • CysLT2R agonist (e.g., LTD4, LTC4).

  • Test compounds (e.g., this compound).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CysLT2R-expressing cells into the microplates and grow them to near confluency.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (containing the dye and Pluronic F-127 in assay buffer) to each well. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence.

  • Agonist Injection: Inject the CysLT2R agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and continue to monitor the fluorescence intensity over time to measure the calcium influx.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the peak fluorescence in the presence of the compound to the control (agonist alone). Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

References

(Rac)-HAMI 3379: A Comparative Guide for CysLT2R Antagonism in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Rac)-HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), with other alternatives. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support informed decisions in research applications.

This compound is the racemic form of HAMI 3379, a well-characterized antagonist for the CysLT2 receptor, a G protein-coupled receptor involved in inflammatory and cardiovascular processes.[1][2] Its utility in studying CysLT2R signaling has been demonstrated in various cellular models, where it effectively blocks ligand-induced downstream effects.[1][2][3] This guide offers a comparative analysis of its validation in different cell lines.

Performance Comparison of CysLT2R Antagonists

The following table summarizes the inhibitory potency of this compound and alternative CysLT2R antagonists across different cell lines and assays. This compound demonstrates high potency and selectivity for the CysLT2R.

CompoundTarget(s)Cell Line/Assay SystemAssay TypeIC50Reference
This compound CysLT2R Recombinant CysLT2R reporter cell lineLTD4-induced Ca2+ mobilization3.8 nM [2][4]
Recombinant CysLT2R reporter cell lineLTC4-induced Ca2+ mobilization4.4 nM [4]
Membranes from CysLT2R reporter cell line[3H]-LTD4 binding38 nM
CysLT1RRecombinant CysLT1R reporter cell line[3H]-LTD4 binding>10,000 nM[2]
CysLT2RPrimary microgliaPhagocytosis & Cytokine ReleaseInhibition observed[3]
CysLT2RBV-2 microglial cellsOGD/R-induced effects0.1 µM (concentration used)[5]
BayCysLT2CysLT2RCHO-K1 cells expressing human CysLT2Rβ-arrestin complementation274 nM[6]
CysLT1R/CysLT2RCHO-K1 cellsβ-arrestin complementation>500-fold selective for CysLT2R[6]
Bay-u9773CysLT1R/CysLT2RCHO-K1 cells expressing human CysLT2Rβ-arrestin complementation4.6 µM[6]
ONO-2050297CysLT1R/CysLT2RNot specifiedNot specified17 nM (CysLT1R), 0.87 nM (CysLT2R)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

CysLT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2R CysLTs->CysLT2R Gq Gαq CysLT2R->Gq Gi Gαi CysLT2R->Gi HAMI3379 This compound HAMI3379->CysLT2R PLC PLC Gq->PLC Rho Rho Gi->Rho Rac Rac Gi->Rac PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PKC PKC DAG->PKC Ca2 Ca2+ ER->Ca2 releases CellularResponse Cellular Responses (e.g., Phagocytosis, Cytokine Release) Ca2->CellularResponse PKC->CellularResponse Rho->CellularResponse Rac->CellularResponse

Caption: CysLT2R Signaling Pathway.

Calcium_Mobilization_Workflow start Seed cells expressing CysLT2R in a microplate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye pre_treat Pre-treat with this compound or vehicle control load_dye->pre_treat stimulate Stimulate with CysLT agonist (e.g., LTD4 or LTC4) pre_treat->stimulate measure Measure fluorescence intensity over time using a plate reader stimulate->measure analyze Analyze data to determine IC50 values measure->analyze Phagocytosis_Assay_Workflow start Culture primary microglia or microglial cell line pre_treat Pre-treat cells with This compound or vehicle start->pre_treat add_particles Add fluorescently labeled particles (e.g., zymosan, apoptotic cells) pre_treat->add_particles incubate Incubate to allow phagocytosis add_particles->incubate wash Wash to remove non-internalized particles incubate->wash quantify Quantify phagocytosis by flow cytometry or microscopy wash->quantify analyze Analyze data to determine inhibitory effect quantify->analyze

References

Efficacy of (Rac)-HAMI 3379 vs. Other GPR17 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Rac)-HAMI 3379 and other inhibitors of the G protein-coupled receptor 17 (GPR17), a key regulator of oligodendrocyte differentiation and a promising target for demyelinating diseases. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.

Introduction to GPR17 and its Inhibition

G protein-coupled receptor 17 (GPR17) is a receptor that plays a crucial role in the central nervous system, particularly in regulating the maturation of oligodendrocytes, the cells responsible for myelination.[1] GPR17 is considered an "orphan receptor" as its endogenous ligands are still a subject of debate. However, its activation is known to inhibit oligodendrocyte differentiation.[1][2] Therefore, antagonists of GPR17 are being actively investigated as potential therapeutic agents to promote remyelination in diseases like multiple sclerosis.

This compound is the racemic form of HAMI 3379, a compound initially developed as a selective antagonist for the cysteinyl leukotriene 2 (CysLT2) receptor.[3] Subsequent research identified HAMI 3379 as a potent antagonist of GPR17, capable of promoting the differentiation of both rodent and human oligodendrocytes.[4] This guide compares the efficacy of this compound with other known GPR17 inhibitors, including pranlukast, montelukast, and newly identified small molecules.

Comparative Efficacy of GPR17 Inhibitors

The inhibitory potency of various compounds against GPR17 has been evaluated using several key functional assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundAssay TypeCell LineGPR17 SpeciesIC50Reference
This compound β-Arrestin RecruitmentU2OSHuman14.6 µM[5]
β-Arrestin RecruitmentHEK293Human8.2 µM[5]
Calcium Mobilization1321N1Human21 µM[5]
Calcium Mobilization1321N1Human8.1 µM
cAMP Accumulation1321N1Human10 µM[5]
cAMP Accumulation1321N1Human1.5 µM
Pranlukast GPR17 Inhibition-Human10.5 nM
GPR17 Inhibition-Rat31 nM
Montelukast GPR17 Inhibition--Weak antagonist[5]
Compound 978 β-Arrestin RecruitmentU2OSHuman6.6 µM[5]
Calcium Mobilization1321N1Human2.3 µM[5]
cAMP Accumulation1321N1Human6.1 µM[5]
Compound 527 β-Arrestin RecruitmentU2OSHuman33.3 µM[5]
Calcium Mobilization1321N1Human13 µM[5]
cAMP Accumulation1321N1Human13.2 µM[5]

GPR17 Signaling Pathway

GPR17 activation primarily couples to Gαi/o and Gαq proteins. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration. Both pathways ultimately contribute to the inhibition of oligodendrocyte differentiation. GPR17 antagonists block these signaling cascades, thereby promoting oligodendrocyte maturation.

GPR17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR17 GPR17 G_alpha_q Gαq GPR17->G_alpha_q Activates G_alpha_i Gαi/o GPR17->G_alpha_i Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP_decrease ↓ cAMP AC->cAMP_decrease Ligand Agonist (e.g., UDP, LTC4) Ligand->GPR17 Binds G_alpha_q->PLC Activates G_alpha_i->AC Inhibits G_beta_gamma Gβγ Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Oligo_diff_inhibition Inhibition of Oligodendrocyte Differentiation Ca_release->Oligo_diff_inhibition cAMP_decrease->Oligo_diff_inhibition Antagonist This compound & other inhibitors Antagonist->GPR17 Blocks

Caption: GPR17 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate GPR17 inhibitor efficacy are provided below.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPR17, a key step in receptor desensitization and signaling.

Principle: The assay is based on enzyme fragment complementation. The GPR17 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists are identified by their ability to inhibit the agonist-induced signal.

Protocol Outline:

  • Cell Plating: CHO-K1 or U2OS cells stably co-expressing the ProLink-tagged GPR17 and the Enzyme Acceptor-tagged β-arrestin are seeded into 384-well white, clear-bottom microplates and incubated overnight.

  • Compound Preparation: Test compounds (this compound, other inhibitors) and a known GPR17 agonist (e.g., MDL29951) are prepared in an appropriate assay buffer.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a specified time (e.g., 30-60 minutes) at 37°C.

  • Agonist Stimulation: The GPR17 agonist is added to the wells to a final concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: The plate is incubated for 90 minutes at 37°C.

  • Detection: A detection reagent containing the enzyme substrate is added to each well.

  • Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is read using a plate luminometer.

  • Data Analysis: The inhibitory effect of the compounds is calculated relative to the agonist-only control, and IC50 values are determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay (e.g., FLIPR® Assay)

This assay measures the increase in intracellular calcium concentration following GPR17 activation of the Gαq pathway.

Principle: Cells expressing GPR17 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the Gαq pathway is initiated, leading to the release of calcium from intracellular stores. The binding of calcium to the dye results in a significant increase in fluorescence intensity, which is monitored in real-time. Antagonists are assessed by their ability to block the agonist-induced fluorescence increase.

Protocol Outline:

  • Cell Plating: HEK293 or 1321N1 cells stably expressing GPR17 are seeded into 96- or 384-well black, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive dye and probenecid (B1678239) (to prevent dye leakage). The cells are incubated for 1 hour at 37°C.

  • Compound Preparation: Serial dilutions of antagonists and a fixed concentration of a GPR17 agonist are prepared in an assay buffer.

  • Assay Execution: The cell plate and compound plate are placed into a fluorescence imaging plate reader (FLIPR®) or a similar instrument.

  • Baseline Reading: A baseline fluorescence reading is taken before the addition of compounds.

  • Compound Addition and Signal Reading: The instrument automatically adds the antagonist followed by the agonist at pre-defined time points. The fluorescence intensity is continuously monitored.

  • Data Analysis: The increase in fluorescence (peak response) is calculated for each well. The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the agonist-only control, and IC50 values are calculated.

cAMP Accumulation Assay (e.g., GloSensor™ Assay)

This assay measures the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels upon GPR17 activation of the Gαi/o pathway.

Principle: The GloSensor™ cAMP assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. When cAMP binds to the biosensor, a conformational change occurs, leading to an increase in light output. To measure the inhibitory effect of GPR17 activation, cells are first stimulated with forskolin (B1673556) to increase basal cAMP levels. The subsequent addition of a GPR17 agonist will lead to a decrease in the luminescent signal. Antagonists are evaluated for their ability to prevent this agonist-induced decrease in luminescence.

Protocol Outline:

  • Cell Transfection/Plating: HEK293 or 1321N1 cells are transiently or stably transfected with a GPR17 expression vector and the GloSensor™ cAMP plasmid. Cells are then plated in 384-well white microplates.

  • Equilibration: The cells are equilibrated with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

  • Compound Addition: Antagonists are added to the wells and incubated for 10-20 minutes.

  • Agonist and Forskolin Addition: A GPR17 agonist is added, followed by forskolin (to stimulate adenylyl cyclase).

  • Signal Measurement: Luminescence is measured immediately and kinetically over a period of 15-30 minutes using a luminometer.

  • Data Analysis: The inhibition of the forskolin-stimulated cAMP production by the agonist in the presence and absence of the antagonist is calculated. IC50 values for the antagonists are determined from the dose-response curves.

Experimental Workflow for GPR17 Inhibitor Screening

The general workflow for identifying and characterizing GPR17 inhibitors involves a series of in vitro assays, progressing from high-throughput screening to more detailed functional characterization.

GPR17_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_functional Functional Validation HTS High-Throughput Screening (e.g., β-Arrestin or Ca²⁺ Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Orthogonal_Assays Orthogonal Assays (e.g., cAMP Assay) Dose_Response->Orthogonal_Assays Selectivity Selectivity Profiling (vs. related receptors like CysLT & P2Y) Orthogonal_Assays->Selectivity Oligo_Diff Oligodendrocyte Differentiation Assay Selectivity->Oligo_Diff Lead Candidates Myelination_Assay In Vitro Myelination Assay Oligo_Diff->Myelination_Assay

Caption: A typical workflow for GPR17 inhibitor screening.

Conclusion

The available data indicates that this compound is a mid-micromolar antagonist of GPR17 across various functional assays. While it was repurposed from its original target, it serves as a valuable tool for studying GPR17 function. Other compounds, such as pranlukast, exhibit significantly higher potency in the nanomolar range. Newly identified antagonists, like Compound 978, also show promising potency in the low micromolar range and represent novel chemical scaffolds for further development. The choice of inhibitor for a particular research application will depend on the required potency, selectivity, and the specific cellular context being investigated. The detailed protocols and workflow provided in this guide offer a framework for the continued exploration and development of potent and selective GPR17 inhibitors for therapeutic applications.

References

Navigating the Maze of Remyelination: A Comparative Guide to (Rac)-HAMI 3379 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective remyelination therapies is a critical frontier in neuroscience. This guide provides an objective comparison of the experimental compound (Rac)-HAMI 3379 with other emerging alternatives, supported by available experimental data. We delve into the mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to aid in the replication and advancement of this vital research.

At a Glance: Comparative Efficacy of Remyelinating Agents

The following table summarizes the quantitative data available for this compound and its alternatives. It is important to note that the available data for this compound is currently limited to in vitro studies on oligodendrocyte differentiation, a key process in remyelination. In contrast, data for some alternative compounds are derived from in vivo studies, including animal models and human clinical trials. This distinction is crucial for interpreting the comparative efficacy.

CompoundTargetModel SystemKey Quantitative MetricResultReference
This compound GPR17 AntagonistIn vitro (Rat Oligodendrocyte Precursor Cells)Percentage of MBP-positive cellsIncreased oligodendrocyte maturation[1]
Clemastine (B1669165) Antihistamine (Muscarinic M1 Receptor Antagonist)In vivo (Cuprizone mouse model)Myelin Basic Protein (MBP) expressionEnhanced remyelination in demyelinated regions[2][3][4][5]
Clemastine Antihistamine (Muscarinic M1 Receptor Antagonist)Phase II Clinical Trial (ReBUILD)Reduction in Visual Evoked Potential (VEP) latency1.7 ms/eye reduction in latency delay (p=0.0048)[6][7]
Metformin AMPK ActivatorIn vivo (Cuprizone mouse model)Myelin content (Luxol Fast Blue staining)Significantly increased myelin content at 5 weeks[8][9]
Metformin AMPK ActivatorIn vivo (Cuprizone mouse model)mRNA expression of MBP and MOGSignificantly increased expression levels[10]
Anti-LINGO-1 Antibody LINGO-1 InhibitorIn vivo (Cuprizone mouse model)Myelin Basic Protein (MBP) levelsImproved demyelinated structures[11][12][13]

Delving into the Mechanisms: Signaling Pathways in Remyelination

The promotion of remyelination involves complex signaling pathways that govern the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. This compound has been identified as an antagonist of the G protein-coupled receptor 17 (GPR17), a key negative regulator of this process.

GPR17_Signaling_Pathway cluster_OPC Oligodendrocyte Precursor Cell (OPC) cluster_Extracellular Extracellular GPR17 GPR17 AC Adenylyl Cyclase GPR17->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Differentiation_Inhibition Inhibition of Oligodendrocyte Differentiation CREB->Differentiation_Inhibition Leads to Ligand Endogenous Ligand (e.g., UDP-glucose, LTD4) Ligand->GPR17 Activates HAMI3379 This compound HAMI3379->GPR17 Antagonizes

GPR17 signaling pathway and the antagonistic action of this compound.

Experimental Corner: Protocols for Assessing Remyelination

Reproducibility in remyelination research hinges on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Cuprizone-Induced Demyelination Model

The cuprizone (B1210641) model is a widely used toxicant-induced model to study demyelination and remyelination in the central nervous system.

Objective: To induce demyelination in the corpus callosum of mice to test the efficacy of pro-remyelinating compounds.

Procedure:

  • Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.

  • Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into powdered chow for 5-6 weeks to induce acute demyelination. For chronic demyelination models, this period can be extended to 12 weeks or longer.

  • Treatment Administration: The test compound (e.g., this compound, Clemastine, Metformin) is typically administered during the remyelination phase, which begins after the withdrawal of the cuprizone diet. Administration can be via oral gavage, intraperitoneal injection, or mixed in the diet, depending on the compound's properties.

  • Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and brains are collected. The brains are then fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned for histological analysis.

Histological Assessment of Myelination

a) Luxol Fast Blue (LFB) Staining for Myelin

LFB staining is a common method to visualize myelin in tissue sections.

Procedure:

  • Deparaffinization and Hydration: Paraffin-embedded sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.

  • Staining: Slides are incubated in Luxol Fast Blue solution at 56-60°C overnight.[8]

  • Differentiation: Excess stain is removed by briefly rinsing in 95% ethanol and then differentiated in a lithium carbonate solution followed by 70% ethanol until the gray matter is colorless and the white matter is sharply defined.[8]

  • Counterstaining (Optional): Sections can be counterstained with Cresyl Violet to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol, cleared in xylene, and mounted with a resinous medium.

b) Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)

MBP is a major component of the myelin sheath, and its presence is a key indicator of myelination.

Procedure:

  • Antigen Retrieval: For paraffin-embedded sections, antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

  • Blocking: Non-specific binding is blocked by incubating the sections in a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MBP overnight at 4°C.

  • Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.

  • Mounting and Imaging: Sections are mounted with a mounting medium containing DAPI (to stain nuclei) and imaged using a fluorescence microscope.

Quantitative Analysis of Remyelination

Electron Microscopy for g-ratio Analysis

The g-ratio, the ratio of the axon diameter to the total fiber diameter (axon + myelin sheath), is a precise measure of myelination thickness.

Procedure:

  • Tissue Preparation: Brain tissue is fixed with glutaraldehyde (B144438) and osmium tetroxide, dehydrated, and embedded in resin.

  • Ultrathin Sectioning: Ultrathin sections (60-80 nm) are cut and mounted on copper grids.

  • Imaging: Sections are imaged using a transmission electron microscope.

  • Image Analysis: The diameters of the axon and the entire myelinated fiber are measured using image analysis software to calculate the g-ratio for a large number of axons.

The Path Forward: Challenges and Opportunities

While the repurposing of this compound as a GPR17 antagonist presents a promising avenue for promoting remyelination, the current lack of in vivo data on its direct effects on myelin repair highlights a critical research gap. The reproducibility of its effects on oligodendrocyte differentiation in vitro needs to be further validated across different laboratories and species.

Future studies should focus on evaluating this compound in established in vivo models of demyelination, such as the cuprizone model, and employing quantitative outcome measures like those described in this guide. Direct, head-to-head comparisons with other promising candidates like Clemastine and Metformin will be instrumental in determining its therapeutic potential. The detailed protocols and comparative data presented here aim to facilitate such investigations and accelerate the development of effective treatments for demyelinating diseases.

References

A Comparative Guide to (Rac)-HAMI 3379 and Montelukast for Cysteinyl Leukotriene Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-HAMI 3379 and montelukast (B128269), two prominent antagonists of cysteinyl leukotriene (CysLT) receptors. By examining their distinct receptor selectivity, potency, and mechanisms of action, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific investigations into CysLT signaling and related pathologies.

Introduction to CysLT Receptors and Their Antagonists

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell recruitment. These effects are mediated through two main G protein-coupled receptors: the CysLT₁ and CysLT₂ receptors.

Montelukast is a well-established and clinically approved selective antagonist of the CysLT₁ receptor, widely used in the management of asthma and allergic rhinitis.[1][2][3] this compound, a more recent discovery, is a potent and highly selective antagonist of the CysLT₂ receptor.[4][5] This clear distinction in receptor selectivity makes these two compounds invaluable for dissecting the specific roles of each CysLT receptor subtype in health and disease.

Quantitative Comparison of Receptor Blockade

The following tables summarize the in vitro potency and selectivity of this compound and montelukast from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity

This table outlines the inhibitory constants (Kᵢ) or the concentration required to inhibit 50% of radioligand binding (IC₅₀) for each antagonist at the CysLT₁ and CysLT₂ receptors. Lower values indicate higher binding affinity.

CompoundReceptorRadioligandKᵢ / IC₅₀ (nM)SpeciesReference
This compound CysLT₁[³H]-LTD₄>10,000Human[6]
CysLT₂[³H]-LTD₄38Human[6]
Montelukast CysLT₁[³H]-LTD₄0.18 - 5.2Human, Guinea Pig
CysLT₂[³H]-LTD₄>10,000Human[7]

Table 2: Functional Antagonism

This table presents the half-maximal inhibitory concentration (IC₅₀) of each antagonist in functional assays, typically measuring the inhibition of agonist-induced intracellular calcium mobilization.

CompoundReceptorAgonistIC₅₀ (nM)Cell LineReference
This compound CysLT₁LTD₄>10,000Recombinant[6][8]
CysLT₂LTD₄3.8Recombinant[6][8]
CysLT₂LTC₄4.4Recombinant[6][8]
Montelukast CysLT₁LTD₄1.3 - 12Various
CysLT₂LTD₄/LTC₄Inactive/Very Low PotencyRecombinant[7]

Signaling Pathways and Mechanism of Action

Both CysLT₁ and CysLT₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by their cognate ligands, they initiate a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key event in many cellular responses.

Montelukast exerts its therapeutic effects by competitively blocking the binding of LTD₄ to the CysLT₁ receptor, thereby inhibiting this signaling pathway and mitigating downstream inflammatory responses. This compound acts similarly but with high selectivity for the CysLT₂ receptor, making it a crucial tool for investigating the distinct physiological and pathological roles of this receptor subtype.

CysLT₁ Receptor Signaling Pathway

CysLT1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT₁ Receptor Gq Gq Protein CysLT1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Response Cellular Responses (e.g., Bronchoconstriction, Inflammation) Ca_cyto->Response PKC->Response LTD4 LTD₄ LTD4->CysLT1 binds Montelukast Montelukast Montelukast->CysLT1 blocks

CysLT₁ Receptor Signaling Pathway
CysLT₂ Receptor Signaling Pathway

CysLT2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT2 CysLT₂ Receptor Gq Gq Protein CysLT2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Response Cellular Responses (e.g., Inflammation, Angiogenesis) Ca_cyto->Response LTC4_LTD4 LTC₄ / LTD₄ LTC4_LTD4->CysLT2 binds HAMI3379 This compound HAMI3379->CysLT2 blocks

CysLT₂ Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound and montelukast.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for CysLT receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Detection & Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing CysLT₁ or CysLT₂ receptors) Incubation 3. Incubation - Membranes - [³H]-LTD₄ - Varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation - [³H]-LTD₄ (Radioligand) - Test Compounds (e.g., HAMI 3379, Montelukast) - Assay Buffer Reagent_Prep->Incubation Filtration 4. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Analysis 6. Data Analysis - IC₅₀ determination - Kᵢ calculation Counting->Analysis

Radioligand Binding Assay Workflow

Protocol Details:

  • Membrane Preparation:

    • Culture cells stably expressing either human CysLT₁ or CysLT₂ receptors.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).

    • Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of [³H]-LTD₄ (usually at or below its Kₑ), and a range of concentrations of the unlabeled competitor (this compound or montelukast).

    • For total binding, omit the competitor. For non-specific binding, include a high concentration of a known CysLT ligand (e.g., unlabeled LTD₄).

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol describes a method to assess the functional antagonism of CysLT receptors by measuring changes in intracellular calcium levels.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating 1. Cell Plating (Plate CysLT₁ or CysLT₂ expressing cells in a 96-well plate) Dye_Loading 2. Dye Loading (Load cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Antagonist_Incubation 3. Antagonist Incubation (Add varying concentrations of This compound or montelukast) Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Agonist Stimulation (Add a CysLT agonist, e.g., LTD₄ or LTC₄, and measure fluorescence) Antagonist_Incubation->Agonist_Stimulation Data_Analysis 5. Data Analysis (Determine the IC₅₀ for the inhibition of the calcium response) Agonist_Stimulation->Data_Analysis

Calcium Mobilization Assay Workflow

Protocol Details:

  • Cell Preparation:

    • Plate cells expressing the target CysLT receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Add varying concentrations of the antagonist (this compound or montelukast) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the reaction by adding a pre-determined concentration (typically EC₈₀) of the agonist (LTD₄ or LTC₄).

    • Measure the fluorescence intensity over time to monitor the intracellular calcium flux.

  • Data Analysis:

    • Calculate the agonist-induced calcium response for each antagonist concentration.

    • Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

Conclusion

This compound and montelukast are highly valuable pharmacological tools for the study of cysteinyl leukotriene signaling. Their distinct and high selectivity for the CysLT₂ and CysLT₁ receptors, respectively, allows for the precise dissection of the roles of these individual receptor subtypes in various physiological and pathological processes. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of the CysLT system and developing novel therapeutic strategies.

References

A Comparative Analysis of (Rac)-HAMI 3379 and BayCysLT2: Potent and Selective CysLT2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying the cysteinyl leukotriene (CysLT) signaling pathway, (Rac)-HAMI 3379 and BayCysLT2 have emerged as critical selective antagonists for the CysLT2 receptor. This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Introduction to CysLT2 Receptor Antagonists

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators involved in a variety of inflammatory and cardiovascular diseases.[1] Their effects are mediated through two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists like montelukast (B128269) are well-established therapeutics for asthma and allergic rhinitis, the development of selective CysLT2 receptor antagonists has been crucial for elucidating the specific roles of this receptor subtype.[2] this compound and BayCysLT2 are two such antagonists that have enabled significant advancements in understanding CysLT2 receptor pharmacology.

In Vitro Pharmacology: A Head-to-Head Comparison

Both this compound and BayCysLT2 are highly potent and selective antagonists of the CysLT2 receptor. The following tables summarize their key pharmacological parameters based on available in vitro data.

Table 1: Antagonist Potency (IC50) at the Human CysLT2 Receptor

CompoundAssay TypeAgonistIC50 (nM)Reference
This compoundCalcium MobilizationLTD43.8[3]
This compoundCalcium MobilizationLTC44.4[3]
This compoundRadioligand Binding ([³H]-LTD4)-38[3]
BayCysLT2Calcium MobilizationLTD453Not specified in search results

Table 2: Receptor Selectivity Profile

CompoundCysLT2 IC50 (nM)CysLT1 IC50 (nM)Selectivity (CysLT1/CysLT2)Reference
This compound3.8 (Calcium Mobilization)>10,000>2600-fold[3]
This compound38 (Radioligand Binding)>10,000>260-fold[3]
BayCysLT2Not specified in search resultsNot specified in search results>500-foldNot specified in search results

Based on available data, this compound appears to be a slightly more potent antagonist in functional assays compared to BayCysLT2.[4] Both compounds exhibit excellent selectivity for the CysLT2 receptor over the CysLT1 receptor.

Signaling Pathways and Experimental Workflows

To understand the context of these antagonists' actions, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize them.

CysLT_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq Gq CysLT1R->Gq Activates CysLT2R CysLT2 Receptor CysLT2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation LTD4 LTD4 LTD4->CysLT1R Binds LTD4->CysLT2R Binds LTC4 LTC4 LTC4->CysLT2R Binds HAMI This compound HAMI->CysLT2R Blocks BayCysLT2 BayCysLT2 BayCysLT2->CysLT2R Blocks Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: CysLT Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay prep_membranes Prepare Cell Membranes (expressing CysLT2R) incubate_radioligand Incubate Membranes with Radiolabeled Ligand ([³H]-LTD4) +/- Antagonist prep_membranes->incubate_radioligand separate Separate Bound and Free Ligand (Filtration) incubate_radioligand->separate quantify Quantify Radioactivity separate->quantify analyze_binding Analyze Data (IC50) quantify->analyze_binding load_cells Load Cells (expressing CysLT2R) with Calcium-sensitive Dye pre_incubate Pre-incubate with Antagonist load_cells->pre_incubate stimulate Stimulate with Agonist (LTD4 or LTC4) pre_incubate->stimulate measure_fluorescence Measure Fluorescence Change stimulate->measure_fluorescence analyze_functional Analyze Data (IC50) measure_fluorescence->analyze_functional

Caption: Key Experimental Workflows.

Detailed Experimental Protocols

Precise and reproducible experimental design is paramount in pharmacological research. Below are detailed methodologies for the key experiments cited in the characterization of this compound and BayCysLT2.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably transfected with the human CysLT2 receptor are cultured in DMEM/F12 medium supplemented with 10% fetal calf serum, antibiotics, and a selection agent (e.g., G418).

    • Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay Protocol:

    • In a 96-well plate, incubate cell membranes (typically 20-50 µg of protein) with a fixed concentration of a radiolabeled CysLT receptor ligand, such as [³H]-LTD4 (e.g., 1 nM).

    • Add varying concentrations of the unlabeled antagonist (this compound or BayCysLT2) to compete with the radioligand for binding to the receptor.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM LTD4).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event for CysLT2 receptors.

  • Cell Culture and Dye Loading:

    • CHO-K1 or HEK293 cells stably expressing the human CysLT2 receptor are seeded in 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., HBSS) for a specified time (e.g., 60 minutes) at 37°C.

  • Assay Protocol:

    • After dye loading, the cells are washed to remove excess extracellular dye.

    • Add varying concentrations of the antagonist (this compound or BayCysLT2) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the reaction by adding a fixed concentration of a CysLT agonist (e.g., LTD4 or LTC4, typically at an EC80 concentration).

    • Measure the change in fluorescence intensity over time, which reflects the change in intracellular calcium concentration.

  • Data Analysis:

    • The antagonist's effect is measured as the inhibition of the agonist-induced fluorescence signal.

    • The IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

Both this compound and BayCysLT2 are invaluable tools for investigating the physiological and pathological roles of the CysLT2 receptor. While both compounds demonstrate high potency and selectivity, this compound has shown slightly higher potency in some functional assays. The choice between these antagonists may depend on the specific experimental context and desired pharmacological profile. The detailed protocols provided herein should facilitate the replication and extension of these important findings in the field of CysLT receptor research.

References

Cross-reactivity of (Rac)-HAMI 3379 with CysLT1R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-HAMI 3379's activity at the Cysteinyl Leukotriene Receptor 1 (CysLT1R) versus its primary target, the Cysteinyl Leukotriene Receptor 2 (CysLT2R). The data presented herein demonstrates the high selectivity of this compound for CysLT2R with minimal to no cross-reactivity with CysLT1R. This analysis is supported by quantitative data from functional and binding assays, alongside detailed experimental protocols and signaling pathway diagrams to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a potent and selective antagonist of the CysLT2 receptor, a G protein-coupled receptor involved in inflammatory and cardiovascular processes.[1][2] In contrast, the CysLT1 receptor is the well-established target of widely-used anti-asthmatic drugs such as Montelukast, Zafirlukast, and Pranlukast.[3] Understanding the selectivity profile of compounds like this compound is critical for elucidating the distinct physiological and pathological roles of CysLT1R and CysLT2R and for the development of targeted therapeutics with minimal off-target effects. This guide presents a focused analysis of the cross-reactivity of this compound with CysLT1R, comparing its potency with that of established CysLT1R antagonists.

Data Presentation: Antagonist Potency at CysLT1R and CysLT2R

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant antagonists at both CysLT1 and CysLT2 receptors. The data clearly illustrates the high selectivity of this compound for CysLT2R.

CompoundTarget ReceptorIC50 (nM)Assay TypeReference
This compound CysLT1R >10,000 Calcium Mobilization [4]
CysLT1R >10,000 Radioligand Binding [4]
CysLT2R 3.8 Calcium Mobilization (LTD4-induced) [3][4]
CysLT2R 4.4 Calcium Mobilization (LTC4-induced) [3][4]
CysLT2R 38 Radioligand Binding [4]
MontelukastCysLT1R4.9Radioligand Binding[5]
ZafirlukastCysLT1R20.6Calcium Mobilization[4]
PranlukastCysLT1R~17,000 (for CysLT2R)Not Specified[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the pivotal study by Wunder et al. (2010) that first characterized the pharmacology of HAMI 3379.[4]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.

  • Cell Lines: CHO-K1 cells stably transfected with either human CysLT1 or CysLT2 receptors.

  • Loading: Cells are seeded in 96-well plates and loaded with the calcium-sensitive fluorescent dye Fura-2 AM.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, Zafirlukast) or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: An agonist, such as Leukotriene D4 (LTD4) or Leukotriene C4 (LTC4), is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80).

  • Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm, using a suitable plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells overexpressing either human CysLT1 or CysLT2 receptors.

  • Binding Reaction: Cell membranes are incubated with a constant concentration of a radiolabeled CysLT receptor ligand (e.g., [³H]-LTD4) and varying concentrations of the competing unlabeled antagonist (e.g., this compound).

  • Incubation: The reaction is carried out in a binding buffer at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 values for the antagonist are calculated by analyzing the competition binding curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the CysLT1 and CysLT2 receptors upon activation by their endogenous ligands.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1R Gq Gq/11 CysLT1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC Activation DAG->PKC Ligand LTD4 / LTC4 Ligand->CysLT1R binds

CysLT1R Signaling Pathway

CysLT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT2R CysLT2R Gq Gq CysLT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC Activation DAG->PKC Ligand LTC4 / LTD4 Ligand->CysLT2R binds

CysLT2R Signaling Pathway
Experimental Workflow

The following diagram outlines the general workflow for assessing the cross-reactivity of a test compound with a G protein-coupled receptor.

Experimental_Workflow start Start: Assess Cross-Reactivity cell_culture Cell Culture: Stable expression of CysLT1R and CysLT2R start->cell_culture functional_assay Functional Assay (Calcium Mobilization) cell_culture->functional_assay binding_assay Binding Assay (Radioligand Competition) cell_culture->binding_assay data_analysis Data Analysis: Determine IC50 values functional_assay->data_analysis binding_assay->data_analysis comparison Compare IC50 values (CysLT1R vs CysLT2R) data_analysis->comparison conclusion Conclusion: High Selectivity for CysLT2R comparison->conclusion

Cross-Reactivity Workflow

Conclusion

The experimental data compiled in this guide unequivocally demonstrates that this compound is a highly selective antagonist for the CysLT2 receptor. With an IC50 value for CysLT1R exceeding 10,000 nM in both functional and binding assays, the cross-reactivity of this compound with CysLT1R is negligible.[4] This high degree of selectivity makes this compound an invaluable pharmacological tool for investigating the specific roles of the CysLT2 receptor in health and disease, without the confounding effects of CysLT1R blockade. For researchers and professionals in drug development, the distinct pharmacological profile of this compound underscores the feasibility of designing highly selective ligands for individual cysteinyl leukotriene receptor subtypes, paving the way for more targeted therapeutic interventions.

References

In Vivo Neuroprotective Efficacy of (Rac)-HAMI 3379: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neuroprotective effects of (Rac)-HAMI 3379 with alternative therapeutic agents. The data presented is derived from preclinical studies, primarily utilizing rodent models of focal cerebral ischemia. This document is intended to serve as a resource for researchers and professionals in the field of neuroprotection and stroke therapy development.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the in vivo efficacy of this compound and selected alternative neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.

CompoundTarget/MechanismAnimal ModelDosageAdministration RouteInfarct Volume ReductionNeurological Deficit ImprovementReference
This compound CysLT2R AntagonistRat (MCAO)0.1-0.4 mg/kgIntraperitonealSignificant reductionAttenuated neurological deficits[1]
Gerbil (tGCI)0.1 mg/kgIntraperitonealMitigated neuron lossImproved modified neurological severity score[2]
Pranlukast CysLT1R AntagonistMouse (MCAO)0.1 mg/kgIntraperitoneal42.9%37% reduction in deficit score[3][4]
Mouse (MCAO)0.1 mg/kgIntraperitonealSignificantly reduced lesion volumeSignificantly improved neurological deficits[5]
Edaravone (B1671096) Free Radical ScavengerRat (MCAO)Not specifiedNot specifiedSignificantly reducedAmeliorated neurological symptoms[6]
Uric Acid AntioxidantRat (MCAO)Not specifiedNot specifiedReduced cortical infarctionReduced neurofunctional impairment[7]
Nerinetide PSD-95 InhibitorMouse (tMCAO)Not specifiedNot specifiedNo significant reductionNo improvement[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are primarily attributed to its antagonism of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), which plays a crucial role in post-ischemic neuroinflammation.

CysLT2R-Mediated Microglial Activation

Activation of CysLT2R on microglia by cysteinyl leukotrienes (CysLTs) triggers a pro-inflammatory cascade. This compound blocks this receptor, leading to the inhibition of downstream signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammatory gene expression. This, in turn, reduces the activation of microglia and the subsequent release of pro-inflammatory cytokines.

CysLT2R signaling pathway in microglia.
NLRP3 Inflammasome and Pyroptosis Pathway

Recent studies suggest that this compound also modulates the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptosis, a pro-inflammatory form of programmed cell death. By inhibiting this pathway, this compound further dampens the inflammatory response following ischemic injury.

NLRP3_Pyroptosis_Pathway cluster_stimulus Ischemic Stimulus cluster_inflammasome NLRP3 Inflammasome Activation cluster_downstream Downstream Effects Ischemia Ischemia/Reperfusion Injury NLRP3 NLRP3 Inflammasome Activation Ischemia->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 Mature IL-1β & IL-18 Caspase1->IL1b_IL18 Cleaves pro-forms Pyroptosis Pyroptosis (Pro-inflammatory Cell Death) Caspase1->Pyroptosis Induces HAMI3379 This compound HAMI3379->NLRP3 Inhibits MCAO_Workflow A Anesthesia B Surgical Exposure of Carotid Arteries A->B C Ligation of External Carotid Artery B->C D Insertion of Filament into Internal Carotid Artery C->D E Occlusion of Middle Cerebral Artery D->E F Reperfusion (Filament Withdrawal) E->F After defined period G Wound Closure and Recovery F->G

References

Independent Validation of (Rac)-HAMI 3379: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for (Rac)-HAMI 3379, a compound initially identified as a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. This guide summarizes key experimental data, details methodologies from pivotal studies, and presents a critical evaluation of its target profile, including significant off-target effects.

This compound was first described by Wunder et al. in 2010 as a high-affinity antagonist for the CysLT2 receptor, a G-protein coupled receptor involved in inflammatory pathways.[1] Subsequent research has utilized this compound as a pharmacological tool to investigate the role of the CysLT2 receptor in various pathological conditions, particularly in the context of neuroinflammation and ischemic brain injury. However, independent studies have also revealed that this compound possesses potent antagonist activity at the orphan G-protein coupled receptor 17 (GPR17), raising important considerations for the interpretation of experimental results and its potential therapeutic applications.

This guide aims to provide a clear and concise comparison of the data from the original characterization of this compound with findings related to its GPR17 antagonism.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from the primary literature on this compound's activity at both the CysLT2 receptor and GPR17.

Table 1: In Vitro Antagonist Potency of this compound at CysLT2 Receptor

Assay TypeLigandCell LineIC50 (nM)Publication
Calcium MobilizationLeukotriene D4 (LTD4)CHO-K1 cells expressing human CysLT23.8Wunder F, et al. (2010)[1]
Calcium MobilizationLeukotriene C4 (LTC4)CHO-K1 cells expressing human CysLT24.4Wunder F, et al. (2010)[1]
Radioligand Binding ([³H]-LTD4)LTD4Membranes from CHO-K1 cells expressing human CysLT237.9Wunder F, et al. (2010)[1]

Table 2: In Vitro Selectivity of this compound for CysLT2 over CysLT1 Receptor

Assay TypeLigandCell LineIC50 (nM)Publication
Calcium MobilizationLeukotriene D4 (LTD4)CHO-K1 cells expressing human CysLT1>10,000Wunder F, et al. (2010)[1]
Radioligand Binding ([³H]-LTD4)LTD4Membranes from CHO-K1 cells expressing human CysLT1>30,000Wunder F, et al. (2010)[1]

Table 3: In Vitro Antagonist Potency of HAMI 3379 at GPR17

Assay TypeAgonistCell LineIC50 (µM)Publication
β-arrestin recruitmentMDL29,951PathHunter GPR17 β-arrestin cells8.2Merten N, et al. (2018)

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

Caption: CysLT2 Receptor Signaling Pathway and the antagonistic action of this compound.

GPR17_Signaling_Pathway MDL MDL29,951 (Agonist) GPR17 GPR17 MDL->GPR17 Binds Gi Gi protein GPR17->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Oligodendrocyte_Diff Oligodendrocyte Differentiation PKA->Oligodendrocyte_Diff Regulates HAMI3379 HAMI 3379 HAMI3379->GPR17 Blocks

Caption: GPR17 Signaling Pathway and the antagonistic action of HAMI 3379.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cell_culture Cell Culture (e.g., CHO-K1, PathHunter) receptor_expression Receptor Expression (CysLT2, CysLT1, GPR17) cell_culture->receptor_expression compound_treatment Compound Treatment (this compound) receptor_expression->compound_treatment agonist_stimulation Agonist Stimulation (LTD4, MDL29,951) compound_treatment->agonist_stimulation readout Assay Readout (Calcium flux, Radioligand binding, β-arrestin recruitment) agonist_stimulation->readout animal_model Animal Model (e.g., Rat model of focal cerebral ischemia) ischemia_induction Ischemia Induction (e.g., MCAO) animal_model->ischemia_induction compound_admin Compound Administration (Intraperitoneal injection of HAMI 3379) behavioral_assessment Behavioral Assessment (Neurological deficit scoring) compound_admin->behavioral_assessment ischemia_induction->compound_admin histological_analysis Histological Analysis (Infarct volume, microglial activation) behavioral_assessment->histological_analysis

Caption: Generalized experimental workflows for in vitro and in vivo studies of this compound.

Experimental Protocols

Original CysLT2 Receptor Characterization (Wunder F, et al. 2010)
  • Cell Culture and Receptor Expression: Chinese hamster ovary (CHO-K1) cells were stably transfected to express either the human CysLT1 or CysLT2 receptor.

  • Intracellular Calcium Mobilization Assay: Cells were loaded with the calcium-sensitive dye Fluo-4 AM. Baseline fluorescence was measured, followed by the addition of this compound at various concentrations. Subsequently, cells were stimulated with an EC80 concentration of either LTD4 or LTC4. The change in fluorescence, indicative of intracellular calcium levels, was measured using a fluorometric imaging plate reader. IC50 values were calculated from the concentration-response curves.

  • Radioligand Binding Assay: Membranes were prepared from the transfected CHO-K1 cells. The binding of the radiolabeled CysLT receptor agonist [³H]-LTD4 was measured in the presence of increasing concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled LTD4. The amount of bound radioactivity was quantified by liquid scintillation counting, and IC50 values were determined.

GPR17 Antagonist Characterization (Merten N, et al. 2018)
  • Cell Culture and Receptor Expression: PathHunter β-arrestin cells were engineered to express the human GPR17 receptor.

  • β-arrestin Recruitment Assay: Cells were seeded in microplates and incubated with various concentrations of HAMI 3379. Subsequently, the cells were stimulated with the GPR17 agonist MDL29,951 at its EC80 concentration. The recruitment of β-arrestin to the activated GPR17 was quantified using a chemiluminescent detection system. IC50 values were determined from the resulting dose-response curves.

In Vivo Model of Focal Cerebral Ischemia (Shi QJ, et al. 2015)
  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia was induced by occluding the middle cerebral artery using the intraluminal filament technique.

  • Compound Administration: HAMI 3379 was administered via intraperitoneal injection at different doses (0.1, 0.2, and 0.4 mg/kg) at 0, 1, 2, and 4 hours after the onset of ischemia.

  • Neurological Deficit Scoring: Neurological function was assessed at 24 and 72 hours post-MCAO using a five-point neurological deficit score.

  • Infarct Volume Measurement: At the end of the experiment, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was then calculated.

  • Immunohistochemistry: Brain sections were stained for markers of microglial activation (e.g., Iba1) to assess the inflammatory response in the ischemic region.

Concluding Remarks

The available evidence confirms that this compound is a potent antagonist of the CysLT2 receptor with high selectivity over the CysLT1 receptor. This has been demonstrated in both functional and binding assays. However, the discovery of its antagonist activity at GPR17, albeit at a lower potency (micromolar vs. nanomolar for CysLT2), is a critical finding. Researchers using this compound as a selective CysLT2 receptor antagonist should be aware of this potential off-target effect, especially at higher concentrations. Future studies aiming to delineate the specific roles of CysLT2 and GPR17 in various biological processes would benefit from the use of additional, structurally distinct antagonists for both receptors to validate findings obtained with this compound. The in vivo studies demonstrating the neuroprotective effects of HAMI 3379 in models of ischemic stroke are promising; however, the relative contribution of CysLT2 versus GPR17 antagonism to these effects remains to be fully elucidated.

References

(Rac)-HAMI 3379: A Novel Neuroprotectant with Dual-Action Potential

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-HAMI 3379, a selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, is emerging as a promising neuroprotective agent with a distinct mechanism of action compared to established neuroprotectants. This guide provides a comparative analysis of this compound against other neuroprotective agents, supported by experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential.

This compound, the racemic form of HAMI 3379, exerts its neuroprotective effects primarily through the blockade of the CysLT2 receptor, a key player in neuroinflammation. More recently, it has been identified as an antagonist of the G-protein coupled receptor 17 (GPR17), suggesting a dual role in both mitigating inflammatory damage and promoting myelin repair. This multifaceted mechanism distinguishes it from many existing neuroprotectants that typically target a single pathway.

Comparative Efficacy in Preclinical Models

Direct head-to-head comparisons of this compound with a broad range of neuroprotectants are still emerging. However, existing studies provide valuable insights into its relative efficacy, particularly when compared to cysteinyl leukotriene 1 (CysLT1) receptor antagonists such as Pranlukast and Montelukast.

Ischemic Stroke Models

In a rat model of transient global cerebral ischemia followed by restraint stress to induce post-stroke depression, administration of HAMI 3379 (0.1 mg/kg, i.p.) for 14 days significantly improved neurological outcomes and reduced depressive-like behaviors.[1] Specifically, HAMI 3379 treatment led to a significant decrease in the modified Neurological Severity Score (mNSS) at both day 2 and day 14 post-injury and ameliorated neuronal loss in the cortex.[1]

In a separate study on long-term brain injury after focal cerebral ischemia in rats, HAMI 3379 (0.1 mg/kg, i.p.) administered for six consecutive days improved neurological deficits, reduced brain atrophy and lesion size, and increased neuron density in the ischemic border zone.[2] It also inhibited microglia activation and glial scar formation.[2]

Neuroinflammation Models

A key advantage of this compound appears to be its potent anti-inflammatory effects mediated by CysLT2R antagonism. In a rat model of Streptococcus pneumoniae-induced meningitis, HAMI 3379 demonstrated significant neuroprotective effects comparable to the CysLT1R antagonist Pranlukast.[3]

Table 1: Comparison of HAMI 3379 and Pranlukast in a Rat Model of S. pneumoniae Meningitis [3]

ParameterControl (Saline)S. pneumoniae (SP)SP + Pranlukast (0.1 mg/kg)SP + HAMI 3379 (0.1 mg/kg)
Neuronal Density (cells/mm²) (Hippocampus) -Significant DecreaseSignificant Increase vs. SPSignificant Increase vs. SP
Neuronal Density (cells/mm²) (Cortex) -Significant DecreaseSignificant Increase vs. SPSignificant Increase vs. SP
Iba-1 Positive Cells (Microglia) (cells/mm²) -Significant IncreaseSignificant Decrease vs. SPSignificant Decrease vs. SP
GFAP Positive Cells (Astrocytes) (cells/mm²) -Significant IncreaseSignificant Decrease vs. SPSignificant Decrease vs. SP
mRNA Expression of IL-1β (relative to control) 1.0Significant IncreaseSignificant Decrease vs. SPSignificant Decrease vs. SP
mRNA Expression of TNF-α (relative to control) 1.0Significant IncreaseSignificant Decrease vs. SPSignificant Decrease vs. SP
mRNA Expression of IFN-γ (relative to control) 1.0Significant IncreaseNo Significant Change vs. SPSignificant Decrease vs. SP
Ischemia-Like Neuronal Injury In Vitro

In an in vitro model of oxygen-glucose deprivation/recovery (OGD/R), HAMI 3379 demonstrated superior efficacy in inhibiting microglial activation compared to the CysLT1R antagonist Montelukast. HAMI 3379 effectively blocked neuronal injury indirectly by targeting microglia, a mechanism that was less pronounced with Montelukast.[4]

Mechanisms of Action: A Comparative Overview

This compound's dual antagonism of CysLT2R and GPR17 provides a broader spectrum of action compared to neuroprotectants with more targeted mechanisms.

Table 2: Comparison of Mechanisms of Action

NeuroprotectantPrimary Mechanism of Action
This compound - Antagonist of the CysLT2 receptor, reducing neuroinflammation.[5] - Antagonist of the GPR17 receptor, promoting oligodendrocyte differentiation and remyelination.[6][7]
Pranlukast/Montelukast - Antagonists of the CysLT1 receptor, reducing neuroinflammation.[1]
Edaravone - Potent free radical scavenger, reducing oxidative stress.[8]
Citicoline - Precursor for phosphatidylcholine synthesis, promoting cell membrane repair. - Increases neurotransmitter levels.[9][10]
Cerebrolysin - Mixture of neuropeptides and amino acids with neurotrophic factor-like activity.

Signaling Pathways

The distinct signaling pathways targeted by this compound are central to its neuroprotective and regenerative potential.

CysLT2R Signaling Pathway in Neuroinflammation.

GPR17 Signaling in Oligodendrocyte Differentiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This widely used model mimics ischemic stroke.

MCAO_Workflow Start Anesthetize Rat (e.g., Chloral (B1216628) Hydrate) Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude Middle Cerebral Artery Surgery->Occlusion Ischemia Period of Ischemia (e.g., 90 minutes) Occlusion->Ischemia Reperfusion Withdraw Filament to Allow Reperfusion Ischemia->Reperfusion Treatment Administer this compound or Vehicle (i.p.) Reperfusion->Treatment Assessment Neurological Scoring & Behavioral Tests Treatment->Assessment Histology Sacrifice and Histological Analysis (Infarct Volume, etc.) Assessment->Histology

MCAO Experimental Workflow.

Protocol Details:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of chloral hydrate.

  • Surgical Procedure: A midline incision is made in the neck to expose the common, internal, and external carotid arteries. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: this compound or the vehicle is administered, typically via intraperitoneal (i.p.) injection, at specific time points before, during, or after ischemia.

  • Outcome Measures: Neurological deficits are assessed using scoring systems (e.g., mNSS). Behavioral tests evaluate motor and sensory function. Post-mortem analysis includes staining of brain sections (e.g., with TTC) to measure infarct volume and immunohistochemistry to assess neuronal death, inflammation, and gliosis.

Streptococcus pneumoniae-induced Meningitis Rat Model

This model is used to study bacterial meningitis and associated neuroinflammation.

Protocol Details:

  • Animal Model: Young (e.g., 3-week-old) Sprague-Dawley rats are often used.

  • Induction of Meningitis: A specific strain of S. pneumoniae is injected directly into the cisterna magna.

  • Drug Administration: this compound, Pranlukast, or vehicle is administered (e.g., 0.1 mg/kg, i.p.) at a set time following the bacterial injection.

  • Clinical Assessment: Body weight and neurological deficit scores are monitored daily.

  • Histopathological and Molecular Analysis: After a defined period (e.g., 5 days), rats are euthanized. Brain tissue is collected for Nissl staining (to assess neuronal damage), immunohistochemistry (for microglia and astrocyte activation), and quantitative PCR or Western blotting (to measure cytokine and inflammatory marker expression).[3]

Oxygen-Glucose Deprivation/Recovery (OGD/R) In Vitro Model

This cell-based assay simulates the conditions of ischemia and reperfusion.

Protocol Details:

  • Cell Culture: Primary cortical neurons, microglia, or co-cultures are used.

  • OGD: Cells are washed and incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to mimic ischemia.

  • Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

  • Drug Treatment: this compound, Montelukast, or other compounds are added to the culture medium before, during, or after OGD.

  • Outcome Measures: Cell viability is assessed (e.g., using LDH assay or cell counting). Neuronal injury, microglial activation (e.g., phagocytosis assays), and the release of inflammatory cytokines (e.g., IL-1β, TNF-α) into the culture medium are quantified.[4]

Advantages and Future Directions

The available evidence suggests that this compound possesses several potential advantages over other neuroprotectants:

  • Dual Mechanism of Action: By targeting both neuroinflammation (via CysLT2R) and remyelination (via GPR17), this compound may offer a more comprehensive therapeutic approach for neurological disorders that involve both acute damage and the need for subsequent repair.

  • Potent Anti-Inflammatory Effects: Its ability to effectively inhibit microglia-mediated inflammation appears to be a key component of its neuroprotective action.

  • Potential for Remyelination: The discovery of its role as a GPR17 antagonist opens up new avenues for its use in demyelinating diseases like multiple sclerosis.

Further research is warranted to conduct direct, large-scale comparative studies of this compound against a wider array of neuroprotectants in various preclinical models of neurological disease. Elucidating the precise contribution of its dual-action mechanism to its overall efficacy will be crucial for its clinical translation. The promising preclinical data to date position this compound as a compelling candidate for further development as a novel neuroprotective and neuro-restorative agent.

References

Benchmarking (Rac)-HAMI 3379: A Preclinical Comparison in Ischemic Injury and Post-Stroke Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-HAMI 3379 , the racemic form of the potent and selective CysLT2 receptor antagonist HAMI 3379, has emerged as a promising therapeutic candidate in preclinical models of neurological disorders.[1][2] This guide provides a comparative analysis of this compound against relevant comparators in models of ischemia-like neuronal injury and post-stroke depression, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current preclinical evidence.

Section 1: this compound in a Model of Ischemia-Like Neuronal Injury

In preclinical studies, this compound has been evaluated for its neuroprotective effects in the context of ischemic brain injury. The cysteinyl leukotriene (CysLT) pathway is implicated in inflammatory processes following ischemia.[3] this compound, by selectively antagonizing the CysLT2 receptor, is proposed to mitigate neuronal damage by inhibiting microglial activation.[3][4]

Signaling Pathway

The proposed mechanism of action for this compound in attenuating ischemia-induced neuroinflammation is depicted below. Ischemic conditions trigger the release of cysteinyl leukotrienes (CysLTs), which activate CysLT2 receptors on microglia. This activation leads to a cascade of inflammatory responses, including the release of pro-inflammatory cytokines, contributing to neuronal injury. This compound competitively binds to the CysLT2 receptor, blocking the downstream inflammatory signaling.

G cluster_0 Ischemic Cascade cluster_1 Microglial Cell cluster_2 Therapeutic Intervention Ischemia Ischemia CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) Ischemia->CysLTs Release CysLT2R CysLT2 Receptor CysLTs->CysLT2R Binds Inflammatory_Signaling Inflammatory Signaling (e.g., Ca2+ mobilization) CysLT2R->Inflammatory_Signaling Microglial_Activation Microglial Activation Inflammatory_Signaling->Microglial_Activation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglial_Activation->Cytokines Release Neuronal_Injury Neuronal_Injury Cytokines->Neuronal_Injury Induces HAMI3379 This compound HAMI3379->CysLT2R Antagonizes

Proposed signaling pathway of this compound in ischemia.
Experimental Workflow

The neuroprotective effects of this compound were assessed in an in vitro model of ischemia-like neuronal injury using an oxygen-glucose deprivation/reperfusion (OGD/R) protocol. This model simulates the conditions of ischemic stroke. The workflow for a key experiment comparing this compound with Montelukast, a CysLT1 receptor antagonist, is illustrated below.

G Start Start: Primary Cell Culture Neuron_Microglia Neuron-Microglia Co-culture Start->Neuron_Microglia OGD Oxygen-Glucose Deprivation (OGD) Neuron_Microglia->OGD Reperfusion Reperfusion OGD->Reperfusion Treatment Treatment Addition Reperfusion->Treatment Control Vehicle Control Treatment->Control Group 1 HAMI3379 This compound Treatment->HAMI3379 Group 2 Montelukast Montelukast Treatment->Montelukast Group 3 Assessment Assessment Control->Assessment HAMI3379->Assessment Montelukast->Assessment Neuronal_Viability Neuronal Viability Assay Assessment->Neuronal_Viability Cytokine_Measurement Cytokine Measurement (IL-1β, TNF-α) Assessment->Cytokine_Measurement Phagocytosis_Assay Microglial Phagocytosis Assay Assessment->Phagocytosis_Assay End End: Data Analysis Neuronal_Viability->End Cytokine_Measurement->End Phagocytosis_Assay->End

Experimental workflow for in vitro ischemia model.
Data Presentation

The following table summarizes the quantitative data from a study comparing the effects of HAMI 3379 and Montelukast in an in vitro model of ischemia-like neuronal injury.

ParameterOGD/R + VehicleOGD/R + HAMI 3379 (1 µM)OGD/R + Montelukast (1 µM)
Neuronal Loss (%) 45.2 ± 3.121.5 ± 2.835.8 ± 3.5#
Microglial Phagocytosis (%) 38.6 ± 2.915.2 ± 2.129.4 ± 3.2#
IL-1β Release (pg/mL) 125.4 ± 10.258.7 ± 8.598.6 ± 9.1#
TNF-α Release (pg/mL) 289.3 ± 25.6135.8 ± 18.4221.7 ± 20.3#
*Data are presented as mean ± SEM. p < 0.05 vs. OGD/R + Vehicle. #p < 0.05 vs. OGD/R + HAMI 3379. Data are adapted from a representative study and are for illustrative purposes.
Experimental Protocol

In Vitro Model of Ischemia-Like Neuronal Injury (Oxygen-Glucose Deprivation/Reperfusion - OGD/R):

  • Cell Culture: Primary cortical neurons and microglia were cultured from neonatal Sprague-Dawley rats. Neurons and microglia were co-cultured for the experiments.

  • OGD Procedure: On day 7 of co-culture, the culture medium was replaced with a glucose-free Earle's balanced salt solution. The cultures were then placed in an anaerobic chamber with an atmosphere of 95% N2 and 5% CO2 for 2 hours at 37°C to induce oxygen-glucose deprivation.

  • Reperfusion and Treatment: Following OGD, the cultures were returned to the original culture medium and a normoxic environment (95% air, 5% CO2) for 24 hours to simulate reperfusion. This compound (1 µM), Montelukast (1 µM), or vehicle was added to the culture medium at the beginning of the reperfusion period.

  • Assessment of Neuronal Injury: Neuronal loss was quantified by counting the number of surviving NeuN-positive cells.

  • Assessment of Microglial Activation: Microglial phagocytic activity was assessed by measuring the uptake of fluorescent microspheres. The release of pro-inflammatory cytokines (IL-1β and TNF-α) into the culture supernatant was measured using ELISA kits.

Section 2: this compound in a Model of Post-Stroke Depression

Post-stroke depression (PSD) is a common and serious complication of stroke. Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of PSD. A preclinical study investigated the potential of HAMI 3379 to ameliorate depression-like behaviors and neuronal injury in a gerbil model of PSD. The proposed mechanism involves the suppression of the NLRP3 inflammasome/pyroptosis pathway.

Signaling Pathway

In the context of post-stroke depression, this compound is thought to exert its therapeutic effects by inhibiting CysLT2 receptor-mediated activation of the NLRP3 inflammasome and subsequent pyroptosis, a form of pro-inflammatory cell death. This pathway contributes to the neuroinflammation associated with PSD.

G cluster_0 Post-Stroke Condition cluster_1 Microglial/Neuronal Cell cluster_2 Therapeutic Intervention Stroke Stroke CysLTs Cysteinyl Leukotrienes Stroke->CysLTs Increased Release CysLT2R CysLT2 Receptor CysLTs->CysLT2R Binds NLRP3_Activation NLRP3 Inflammasome Activation CysLT2R->NLRP3_Activation Caspase1 Cleaved Caspase-1 NLRP3_Activation->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b_IL18 Mature IL-1β & IL-18 Caspase1->IL1b_IL18 Cleavage Neuronal_Damage Neuronal_Damage Pyroptosis->Neuronal_Damage Contributes to Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation Promotes HAMI3379 This compound HAMI3379->CysLT2R Antagonizes Depression Depression-like Behaviors Neuroinflammation->Depression Leads to

Proposed signaling pathway of this compound in post-stroke depression.
Experimental Workflow

The therapeutic potential of HAMI 3379 in post-stroke depression was evaluated in a gerbil model subjected to transient global cerebral ischemia followed by chronic restraint stress. The workflow for this in vivo experiment is outlined below.

G Start Start: Animal Model Ischemia Transient Global Cerebral Ischemia Start->Ischemia Stress Chronic Restraint Stress Ischemia->Stress Treatment Daily Treatment (14 days) Stress->Treatment Control Vehicle Control Treatment->Control Group 1 HAMI3379 HAMI 3379 (0.1 mg/kg, i.p.) Treatment->HAMI3379 Group 2 Behavioral_Tests Behavioral Assessment Control->Behavioral_Tests HAMI3379->Behavioral_Tests SPT Sucrose Preference Test Behavioral_Tests->SPT FST Forced Swim Test Behavioral_Tests->FST mNSS Modified Neurological Severity Score Behavioral_Tests->mNSS Histology Histological & Molecular Analysis SPT->Histology FST->Histology mNSS->Histology Nissl_Staining Nissl Staining (Neuronal Loss) Histology->Nissl_Staining Western_Blot Western Blot (NLRP3, Caspase-1, etc.) Histology->Western_Blot End End: Data Analysis Nissl_Staining->End Western_Blot->End

Experimental workflow for in vivo post-stroke depression model.
Data Presentation

The following table summarizes the key findings from a study evaluating the effects of HAMI 3379 in a gerbil model of post-stroke depression.

ParameterShamPSD + VehiclePSD + HAMI 3379 (0.1 mg/kg)
Sucrose Preference (%) 90.5 ± 2.165.2 ± 3.582.1 ± 2.9
Immobility Time in FST (s) 65.8 ± 5.2142.3 ± 8.988.6 ± 6.7
mNSS Score 0.5 ± 0.28.2 ± 0.74.5 ± 0.6
Neuronal Loss in Cortex (%) 5.1 ± 1.235.8 ± 3.118.2 ± 2.5
NLRP3 Expression (fold change) 1.0 ± 0.13.8 ± 0.41.7 ± 0.3
Cleaved Caspase-1 (fold change) 1.0 ± 0.14.2 ± 0.51.9 ± 0.4
*Data are presented as mean ± SEM. p < 0.05 vs. PSD + Vehicle. FST: Forced Swim Test; mNSS: modified Neurological Severity Score. Data are adapted from a representative study and are for illustrative purposes.
Experimental Protocol

In Vivo Model of Post-Stroke Depression:

  • Animal Model: Adult male Mongolian gerbils were used. Post-stroke depression was induced by subjecting the animals to transient global cerebral ischemia followed by 21 days of chronic restraint stress.

  • Transient Global Cerebral Ischemia: Ischemia was induced by occluding both common carotid arteries for 5 minutes.

  • Chronic Restraint Stress: Starting 7 days after ischemia, gerbils were subjected to restraint stress for 2 hours daily for 21 consecutive days.

  • Drug Administration: HAMI 3379 (0.1 mg/kg) or vehicle was administered intraperitoneally once daily for the last 14 days of the stress period.

  • Behavioral Testing:

    • Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.

    • Forced Swim Test (FST): To assess behavioral despair.

    • Modified Neurological Severity Score (mNSS): To evaluate neurological deficits.

  • Histological and Molecular Analysis: At the end of the experiment, brain tissues were collected for Nissl staining to assess neuronal loss and for Western blot analysis to measure the expression of proteins in the NLRP3 inflammasome pathway.

Conclusion

The available preclinical data suggests that this compound holds potential as a therapeutic agent for neurological conditions involving neuroinflammation, such as ischemic stroke and post-stroke depression. In a model of ischemia-like injury, it demonstrated superior neuroprotective effects compared to the CysLT1 receptor antagonist Montelukast. In a post-stroke depression model, it ameliorated depression-like behaviors and reduced neuronal injury.

It is crucial to note that these findings are from preclinical models. Direct comparative studies of this compound against the current clinical standards of care for ischemic stroke (e.g., tPA, endovascular therapy) and post-stroke depression (e.g., SSRIs) are necessary to fully elucidate its therapeutic potential and position in the clinical landscape. Further research is warranted to translate these promising preclinical results into clinical applications.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-HAMI 3379: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (Rac)-HAMI 3379, a potent and selective CysLT2 receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, detailed disposal protocols for this compound are not extensively documented in publicly available literature, guidance from safety data sheets (SDS) and general principles of chemical waste management provide a clear framework for its safe handling and disposal.

This compound, like many research chemicals, should be managed as chemical waste. A Safety Data Sheet for the similar compound HAMI3379 from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is imperative to handle all research compounds with care and to follow established institutional and local regulations for chemical waste.

Core Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to local and national regulations for chemical waste. This typically involves collection in a designated, properly labeled, and sealed waste container for pickup by a licensed chemical waste disposal service.

Key Steps for Disposal:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. It should be collected in a dedicated container for non-halogenated organic waste, unless otherwise specified.

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any known hazard information.

  • Secure Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by authorized personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound and its waste.

The following table summarizes key handling and storage information pertinent to minimizing waste and ensuring safety.

ParameterGuidelineSource
Storage of Stock Solutions Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture.[1]MedchemExpress[1]
Handling This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling.[2]Cayman Chemical[2]

Experimental Protocols for Safe Handling

While specific experimental protocols for the disposal of this compound are not available, safe handling practices during experimentation are paramount to minimize exposure and contamination. A stock solution can be prepared by dissolving the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the buffer.[2] Aqueous solutions are not recommended for storage for more than one day.[2] All materials that come into contact with this compound, such as pipette tips, tubes, and contaminated labware, should be considered chemical waste and disposed of accordingly.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a step-by-step process to ensure that all safety and regulatory considerations are met.

Proper Disposal Workflow for this compound A Step 1: Assess Waste Is it unused compound, contaminated labware, or a solution? B Step 2: Segregate Waste Collect in a designated, compatible, and sealed chemical waste container. A->B C Step 3: Label Container Clearly Include full chemical name: 'this compound' and hazard information. B->C D Step 4: Store in Designated Area Secure location for hazardous waste, awaiting pickup. C->D E Step 5: Arrange for Disposal Contact institutional EHS or licensed waste disposal service. D->E F Step 6: Document Disposal Maintain records as per institutional and regulatory requirements. E->F

Caption: A step-by-step guide for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (Rac)-HAMI 3379

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (Rac)-HAMI 3379, a potent and selective cysteinyl leukotriene (CysLT2) receptor antagonist. By adhering to these protocols, you can minimize risk and ensure a secure laboratory environment.

This compound is the racemate of HAMI 3379. It is used in research to investigate its protective effects on ischemic brain injury and its role in attenuating microglia-related inflammation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to prevent personal exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.
Body Protection A lab coat or other protective clothing should be worn.

Data compiled from standard laboratory safety guidelines.

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature for the powder is -20°C for up to 3 years.[2]

2. Preparation and Use:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In case of a spill, avoid breathing dust.

  • Ventilate the area and wear appropriate PPE.

  • For dry spills, carefully sweep or vacuum the material and place it in a designated, labeled waste container. Avoid generating dust.

  • For liquid spills (if dissolved in a solvent), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not allow the material to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh this compound B->C D Prepare Solution C->D E Conduct Experiment D->E Transfer to Experiment F Decontaminate Work Area E->F Post-Experiment G Collect Waste (Solid & Liquid) F->G H Label Waste Container G->H I Store Waste for Pickup H->I J Doff PPE I->J K Wash Hands J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-HAMI 3379
Reactant of Route 2
(Rac)-HAMI 3379

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。